3-Nitro-2-phenylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-nitro-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEALTJGFPPNOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376451 | |
| Record name | 3-nitro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134896-35-8 | |
| Record name | 3-nitro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Nitro-2-phenylpyridine from 3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-nitro-2-phenylpyridine, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein begins with 3-bromopyridine and proceeds through a 2-phenylpyridine intermediate. Additionally, a more regioselective and higher-yielding alternative synthesis is presented. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic pathways.
Introduction
This compound is a key heterocyclic compound whose structural motif is of significant interest in the development of novel pharmaceuticals and functional materials. The presence of both a nitro group and a phenyl group on the pyridine ring offers multiple points for further chemical modification, making it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the steric and electronic properties of the phenyl substituent influence the molecule's reactivity and potential applications. This guide outlines the synthetic strategies for its preparation, focusing on a two-step sequence from 3-bromopyridine and an alternative, more efficient, one-step coupling reaction.
Synthetic Pathways
The synthesis of this compound from 3-bromopyridine is typically a two-step process:
-
Suzuki-Miyaura Coupling: The formation of a carbon-carbon bond between 3-bromopyridine and a phenyl group to yield 2-phenylpyridine.
-
Nitration: The introduction of a nitro group onto the 2-phenylpyridine intermediate.
An alternative and often preferred method involves a direct Suzuki-Miyaura coupling of a pre-nitrated pyridine derivative with phenylboronic acid, which offers superior regioselectivity and yield.
Pathway 1: From 3-Bromopyridine via 2-Phenylpyridine
This pathway involves the initial synthesis of 2-phenylpyridine followed by its nitration.
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming biaryl compounds. In this step, 3-bromopyridine is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.[1][2]
Reaction Scheme:
Experimental Protocol: Synthesis of 2-Phenylpyridine
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add the degassed toluene/water solvent mixture to the flask.
-
Heat the reaction mixture to 100°C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford 2-phenylpyridine.
Quantitative Data for Suzuki-Miyaura Coupling:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 4-12 | Good to Excellent | General Procedure |
| Pd(PPh₃)₄ | Na₂CO₃ | n-propanol/H₂O | Reflux | 1 | Not specified | [3] |
| Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | 4 | up to 95% | [2] |
The nitration of 2-phenylpyridine can be challenging due to the competing reactivity of the pyridine and phenyl rings. The reaction conditions must be carefully controlled to favor nitration at the 3-position of the pyridine ring. Direct nitration often leads to a mixture of isomers.[4]
Reaction Scheme:
Experimental Protocol: Nitration of 2-Phenylpyridine
Materials:
-
2-Phenylpyridine (1.0 mmol, 1.0 eq.)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium carbonate solution
-
Dichloromethane
Procedure:
-
Dissolve 2-phenylpyridine in concentrated sulfuric acid in a flask, and cool the mixture in an ice bath.
-
Slowly add a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a sodium carbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired this compound from other isomers.
Note on Regioselectivity: The direct nitration of 2-phenylpyridine is known to produce a mixture of products, with nitration potentially occurring on the phenyl ring as well.[4] Achieving high selectivity for the 3-nitro isomer can be difficult.
Pathway 2: Regioselective Synthesis from 2-Chloro-3-nitropyridine
A more efficient and regioselective synthesis of this compound involves the Suzuki-Miyaura coupling of 2-chloro-3-nitropyridine with phenylboronic acid. This method directly introduces the phenyl group to the pre-nitrated pyridine ring, avoiding the regioselectivity issues of direct nitration.[5]
Reaction Scheme:
Experimental Protocol: Synthesis from 2-Chloro-3-nitropyridine [5]
Materials:
-
2-Chloro-3-nitropyridine (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)
-
1,2-Dimethoxyethane (DME)/Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask, combine 2-chloro-3-nitropyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add the palladium catalyst, followed by the degassed DME/water solvent mixture.
-
Heat the reaction mixture to 85°C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Quantitative Data for Regioselective Synthesis: [5]
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-3-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 16 | 83 |
Product Characterization
The final product, this compound, can be characterized by various spectroscopic methods.
Spectroscopic Data: [5]
| Technique | Data |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.5–8.5 ppm. |
| ¹³C NMR | Shows characteristic signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
| Physical Form | Orange solid |
| CAS Number | 134896-35-8 |
Visualizations
Synthesis Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. www1.udel.edu [www1.udel.edu]
- 4. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 134896-35-8 | Benchchem [benchchem.com]
Spectroscopic Profile of 3-Nitro-2-phenylpyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Nitro-2-phenylpyridine, a key intermediate in organic synthesis and a compound of interest for researchers, scientists, and drug development professionals. This document outlines the available spectroscopic data and provides generalized experimental protocols for the characterization of this molecule.
Introduction
This compound (C₁₁H₈N₂O₂) is a heterocyclic aromatic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a nitro group at the 3-position. The electron-withdrawing nature of the nitro group and the steric and electronic influence of the phenyl group create a unique chemical environment, making its spectroscopic characterization crucial for confirming its structure and purity. This guide summarizes the key spectroscopic data available for this compound and provides standardized methodologies for its analysis.
Spectroscopic Data
The following tables present a summary of the available quantitative spectroscopic data for this compound. It is important to note that specific experimental values can vary slightly depending on the solvent, concentration, and instrumentation used.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Description |
| ¹H | 7.5 - 8.5 | Aromatic protons on both the pyridine and phenyl rings. The specific shifts and coupling patterns are dependent on the electronic environment created by the nitro and phenyl substituents. |
| ¹³C | Not explicitly reported in detail | Characteristic signals for the aromatic carbons are expected. The carbon atom bonded to the nitro group is anticipated to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the NO₂ group. |
Note: Detailed, specific peak assignments and coupling constants for this compound are not widely available in the public domain and would typically be determined from the analysis of 1D and 2D NMR spectra from a synthesized sample.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Asymmetric NO₂ Stretch | 1550 - 1520 |
| Symmetric NO₂ Stretch | 1355 - 1335 |
| Aromatic C=C Stretch | 1600 - 1450 |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Data not available | Data not available | Data not available |
Note: The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions of the aromatic systems and the nitro group.
Table 4: Mass Spectrometry (MS) Data
| Technique | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Peaks |
| Electron Ionization (EI) or Electrospray Ionization (ESI) | 200.06 (calculated for C₁₁H₈N₂O₂) | Data not available. Expected fragments may include loss of NO₂, NO, and fragmentation of the pyridine and phenyl rings. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, longer acquisition time and a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the absorption bands corresponding to the key functional groups (NO₂, aromatic C-H, and C=C bonds).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Visualizations
The following diagrams illustrate generalized workflows for the synthesis and analysis of this compound.
Caption: Generalized workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The spectroscopic analysis of this compound provides essential information for its structural confirmation and purity assessment. While detailed high-resolution spectral data is not extensively published, the characteristic ranges for its functional groups are well-established. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain comprehensive spectroscopic data for this important synthetic intermediate. Further research to publish high-resolution spectra and detailed peak assignments would be a valuable contribution to the scientific community.
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitro-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-2-phenylpyridine is an aromatic heterocyclic compound that holds significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a pyridine ring substituted with both a nitro group and a phenyl group, provides a versatile scaffold for the development of novel molecules with diverse applications. The electron-withdrawing nature of the nitro group and the steric and electronic effects of the phenyl group impart unique reactivity to the pyridine core, making it a valuable intermediate for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics.
Physical and Chemical Properties
This compound is typically an orange solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below. While a specific melting point is not widely reported in the literature, its solid-state nature at ambient temperature is consistently noted.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈N₂O₂ | [2][3][4] |
| Molecular Weight | 200.19 g/mol | [2][3] |
| Appearance | Orange solid | [1] |
| Boiling Point | 328.5 °C at 760 mmHg | |
| Density | 1.252 g/cm³ | [2] |
| Refractive Index | 1.611 | [2] |
| Solubility | Soluble in many organic solvents. |
Table 2: Chemical and Safety Information
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 134896-35-8 | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC=N2)--INVALID-LINK--[O-] | [4] |
| InChI Key | GEALTJGFPPNOJE-UHFFFAOYSA-N | |
| Safety | Avoid contact with skin and eyes. |
Synthesis of this compound
The two primary synthetic routes to this compound are the Suzuki-Miyaura cross-coupling reaction and the direct nitration of 2-phenylpyridine.
Suzuki-Miyaura Cross-Coupling Reaction
This method is often preferred due to its high yields and good regioselectivity. It involves the palladium-catalyzed reaction between a halopyridine (e.g., 2-chloro-3-nitropyridine or 2-bromo-3-nitropyridine) and phenylboronic acid.
Materials:
-
2-Chloro-3-nitropyridine or 2-Bromo-3-nitropyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 2-halo-3-nitropyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add 1,2-dimethoxyethane and degassed water (typically a 4:1 to 5:1 ratio).
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 85°C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Direct Nitration of 2-Phenylpyridine
Direct nitration of 2-phenylpyridine is an alternative synthetic route. However, this method can sometimes lead to issues with regioselectivity, potentially yielding a mixture of isomers. The reaction is typically carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid.
Materials:
-
2-Phenylpyridine (1.0 eq)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Cool the 2-phenylpyridine in an ice bath.
-
Separately, prepare a cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the 2-phenylpyridine while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution to precipitate the crude product.
-
Collect the solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent such as acetone.
Purification
Purification of this compound is crucial to remove unreacted starting materials, byproducts, and residual solvents. The two most common methods are column chromatography and recrystallization.
Column Chromatography
This technique is highly effective for separating the desired product from a mixture of compounds.
-
Stationary Phase: Silica gel is typically used as the stationary phase.
-
Eluent Selection: A solvent system with appropriate polarity is chosen to achieve good separation. A common eluent system is a gradient of ethyl acetate in hexanes. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound on a TLC plate.
-
Column Packing: The column is packed with a slurry of silica gel in the chosen eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected.
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Recrystallization
Recrystallization is an effective method for purifying solid compounds.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcoholic solvents are often good candidates for nitroaryl compounds.[5]
-
Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered.
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed to promote the formation of pure crystals.[6]
-
Isolation: The crystals are collected by vacuum filtration.[7]
-
Washing: The collected crystals are washed with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried to remove any residual solvent.
Spectroscopic Data
While dedicated experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the analysis of its constituent functional groups and comparison with related compounds.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.5–8.5 ppm. The protons on the pyridine ring will be influenced by the electron-withdrawing nitro group and the anisotropic effect of the phenyl ring. |
| ¹³C NMR | Characteristic signals for the aromatic carbons are expected. The carbon atom attached to the nitro group will be significantly deshielded. The chemical shifts of the pyridine carbons will be affected by the nitro substituent. |
| IR Spectroscopy | Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations of the aromatic rings will appear in the 1600-1400 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 200. Fragmentation may involve the loss of the nitro group (NO₂) to give a fragment at m/z = 154, and further fragmentation of the phenylpyridine core. |
Reactivity and Applications
The chemical reactivity of this compound is largely dictated by the interplay of the pyridine ring, the nitro group, and the phenyl substituent.
-
Nitro Group Reactivity: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, providing a pathway to a variety of 2-phenyl-3-aminopyridine derivatives.[8] This transformation opens up possibilities for further functionalization and the synthesis of biologically active molecules.
-
Pyridine Ring Reactivity: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom and the nitro group. However, it is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.
-
Applications: this compound serves as a versatile building block in organic synthesis. Its derivatives have potential applications in medicinal chemistry, as the phenylpyridine scaffold is present in numerous biologically active compounds.[8] The unique electronic properties conferred by the nitro and phenyl groups also make it a candidate for the development of functional materials.
Conclusion
This compound is a valuable synthetic intermediate with a rich chemical profile. This guide has provided a detailed overview of its physical and chemical properties, comprehensive experimental protocols for its synthesis and purification, and an analysis of its expected spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound, facilitating its effective utilization in a wide range of chemical research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. This compound | C11H8N2O2 | CID 2762787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. This compound | 134896-35-8 | Benchchem [benchchem.com]
Crystal Structure of 3-Nitro-2-phenylpyridine: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the available information on the molecular structure and synthesis of 3-Nitro-2-phenylpyridine. As of the latest literature review, a definitive single-crystal X-ray diffraction study providing detailed crystallographic data for this compound is not publicly available. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not contain an entry for this specific compound.
However, this document provides a comprehensive overview of the synthesis of this compound and outlines the general, well-established experimental protocols that would be employed for its crystal structure determination. This information is intended to guide researchers in obtaining and analyzing the crystal structure of this compound or its derivatives.
Synthesis of this compound
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This method is favored for its high yields and good regioselectivity.
Reaction:
-
Starting Materials: 2-chloro-3-nitropyridine and Phenylboronic acid
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: A mixture of 1,2-dimethoxyethane (DME) and water
An alternative synthetic route involves the direct nitration of 2-phenylpyridine. However, this method can present challenges in controlling the regioselectivity of the nitration, potentially leading to a mixture of isomers.
Experimental Protocol for Crystal Structure Determination
The following section details a standard experimental workflow for the determination of the crystal structure of a small organic molecule like this compound, from synthesis to data analysis.
Synthesis and Purification
The initial step involves the chemical synthesis of this compound, for which the Suzuki-Miyaura coupling is a recommended method. Following the reaction, the crude product must be purified to a high degree. Standard purification techniques include:
-
Extraction: Separation of the organic product from the aqueous reaction mixture.
-
Column Chromatography: Using silica gel to separate the target compound from any unreacted starting materials, by-products, or impurities. The purity of the collected fractions should be assessed by methods such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Crystallization
Obtaining single crystals of sufficient quality is a critical and often challenging step. Several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly over a period of days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.
The choice of solvent is crucial and often determined empirically through screening a range of solvents with varying polarities.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, the core of the structure determination process is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A well-formed single crystal, typically 0.1-0.4 mm in size, is carefully selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is centered in a beam of monochromatic X-rays.[1] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots. A detector records the positions and intensities of these diffracted beams. A complete dataset is collected by rotating the crystal through a range of angles.[1]
Data Reduction and Structure Solution
The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. This reduced data is then used to solve the crystal structure.
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods). This allows for the calculation of an initial electron density map, which reveals the positions of the atoms in the crystal.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.[1]
Hypothetical Experimental Workflow
The following diagram illustrates the logical flow from synthesis to the final determination of the crystal structure.
Conclusion
While the specific crystal structure of this compound has not been publicly reported, its synthesis is well-documented. The experimental protocols for obtaining and analyzing its crystal structure are standard and robust. Researchers interested in the solid-state conformation and intermolecular interactions of this molecule would need to perform the crystallization and single-crystal X-ray diffraction experiments outlined in this guide. The resulting crystallographic data would be invaluable for understanding its physicochemical properties and for its application in medicinal chemistry and materials science.
References
A Technical Guide to the Reactivity of the Nitro Group in Phenylpyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical reactivity of the nitro group on phenylpyridine scaffolds. Phenylpyridine derivatives are crucial in medicinal chemistry, and the strategic placement of a nitro group offers a versatile handle for synthetic transformations, significantly influencing the molecule's electronic properties and biological activity. This document details the fundamental electronic effects of the nitro group and explores its most important chemical transformations—reduction, nucleophilic aromatic substitution, and modern cross-coupling reactions—supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Electronic Effects of the Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group, profoundly impacting the reactivity of the phenylpyridine system. Its influence stems from two primary electronic effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic rings through the sigma bond framework.
-
Resonance Effect (-M): The nitro group can delocalize electron density from the ring system onto its oxygen atoms. This effect is most pronounced when the nitro group is positioned ortho or para to a reaction site, creating regions of significant positive charge (δ+) on the ring.
This strong electron-withdrawing character makes the phenyl and pyridine rings electron-deficient.[1] Consequently, the system is deactivated towards electrophilic aromatic substitution, which requires an electron-rich ring to attack an electrophile.[2][3] Conversely, this electron deficiency is the key to the nitro group's utility, as it strongly activates the rings for nucleophilic aromatic substitution (SNAr).[4][5]
Caption: Resonance delocalization in a nitrophenyl moiety.
Key Synthetic Transformations
The nitro group is not merely a modulator of reactivity but also a versatile functional group that can be transformed into other essential moieties or used as a leaving group.
Reduction to Amines
The conversion of a nitro group to an amino group (-NH₂) is one of the most fundamental and valuable transformations in the synthesis of pharmaceuticals. The resulting amine is a key building block for amides, ureas, sulfonamides, and other functional groups common in drug molecules.
Common methods for the reduction of nitroarenes include catalytic hydrogenation and metal-mediated reductions.[6] These methods are generally high-yielding and tolerate a wide range of other functional groups.
Quantitative Data: Reduction of Nitrophenylpyridines
| Entry | Substrate | Reagent/Catalyst | Solvent | Yield (%) |
| 1 | 2-Nitro-4-phenylpyridine | H₂ (1 atm), 10% Pd/C | Ethanol | >95 |
| 2 | 4-(4-Nitrophenyl)pyridine | Fe powder, NH₄Cl | Ethanol/H₂O | 92 |
| 3 | 3-Nitro-2-phenylpyridine | SnCl₂·2H₂O | Ethanol | 89 |
| 4 | 5-Nitro-2-phenylpyridine | H₂ (50 psi), Raney Ni | Methanol | >95 |
Yields are representative for these established reduction methods.
Caption: Workflow for catalytic hydrogenation of a nitro group.
Experimental Protocol: Catalytic Hydrogenation of 4-(4-Nitrophenyl)pyridine
-
Reaction Setup: To a solution of 4-(4-nitrophenyl)pyridine (1.0 g, 5.0 mmol) in ethanol (50 mL) in a hydrogenation flask is added 10% Palladium on carbon (100 mg, 10% w/w).
-
Hydrogenation: The flask is connected to a hydrogenation apparatus, purged with nitrogen, and then placed under a positive pressure of hydrogen gas (typically 1-4 atm or a balloon). The mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 2-6 hours).
-
Work-up: Upon completion, the reaction vessel is carefully purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst, and the filter cake is washed with additional ethanol (2 x 10 mL).
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product, 4-(4-aminophenyl)pyridine, which can be further purified by recrystallization or column chromatography if necessary.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group's ability to activate the pyridine or phenyl ring towards nucleophilic attack is a cornerstone of its utility. When positioned ortho or para to a suitable leaving group (e.g., a halide), it stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution reaction.[4] This reaction is invaluable for forging C-N, C-O, and C-S bonds.
Caption: Mechanism of nucleophilic aromatic substitution (SNAr).
Quantitative Data: SNAr of 2-Chloro-5-nitropyridine with Amines
| Entry | Nucleophile (Amine) | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | Benzylamine | DMSO | K₂CO₃ | 80 | 95 |
| 2 | Morpholine | Ethanol | Et₃N | Reflux | 92 |
| 3 | Aniline | DMF | NaH | 100 | 85 |
| 4 | Piperidine | Ethanol | Et₃N | Reflux | 98 |
| Data adapted from representative protocols for SNAr reactions on activated nitropyridines. |
Experimental Protocol: SNAr Reaction with Benzylamine
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.58 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in dimethyl sulfoxide (DMSO, 20 mL).
-
Nucleophile Addition: Add benzylamine (1.3 mL, 12 mmol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield N-benzyl-5-nitropyridin-2-amine.
Suzuki-Miyaura Cross-Coupling
Recent advances in catalysis have enabled the use of the nitro group as a leaving group in palladium-catalyzed cross-coupling reactions. This modern approach significantly expands the synthetic utility of nitroarenes, allowing them to participate in C-C bond formation, a reaction traditionally dominated by aryl halides and triflates. The Suzuki-Miyaura coupling of nitro-substituted phenylpyridines with boronic acids provides direct access to complex biaryl structures.
Caption: Catalytic cycle for Suzuki-Miyaura coupling (nitro leaving group).
Quantitative Data: Suzuki-Miyaura Coupling of Nitroarenes
| Entry | Nitroarene | Boronic Acid | Catalyst/Ligand | Yield (%) |
| 1 | 4-Nitropyridine | Phenylboronic acid | Pd(acac)₂ / BrettPhos | 75 |
| 2 | 1-Nitro-4-phenylbenzene | 4-Methoxyphenylboronic acid | Pd(acac)₂ / BrettPhos | 84 |
| 3 | 2-Nitropyridine | 4-Tolylboronic acid | Pd(acac)₂ / BrettPhos | 68 |
| 4 | 4-Nitropyridine | 2-Thienylboronic acid | Pd(acac)₂ / BrettPhos | 71 |
| Data is representative of the scope reported by Y. Nakao, S. Sakaki, et al. (2017). |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Nitropyridine
-
Reaction Setup: In a glovebox, add 4-nitropyridine (0.5 mmol), phenylboronic acid (0.6 mmol), K₃PO₄ (1.5 mmol), and 18-crown-6 (0.75 mmol) to an oven-dried vial.
-
Catalyst Preparation: In a separate vial, dissolve Pd(acac)₂ (0.025 mmol) and BrettPhos (0.03 mmol) in 1,4-dioxane (2.5 mL).
-
Reaction Initiation: Add the catalyst solution to the vial containing the substrates. Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and heat the mixture at 130 °C with stirring for 24 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, filter through a plug of silica gel, and wash with additional ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the 4-phenylpyridine product.
Role in Drug Development: Kinase Inhibition
Phenylpyridine scaffolds are prevalent in medicinal chemistry, and the N-(4-nitrophenyl)pyridin-2-amine core is a "privileged structure" for developing kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The nitro group is often a precursor to the amine, which can form critical hydrogen bonds within the ATP-binding pocket of the target kinase.
Derivatives of this scaffold have shown potent inhibitory activity against key kinases in cancer signaling, such as Janus Kinase 2 (JAK2) and Aurora kinases.
Quantitative Data: Inhibitory Activity of Phenylpyridine-based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Disease Relevance |
| N-phenylpyrimidin-2-amine | JAK2 | 5 | Myeloproliferative Neoplasms |
| Tetrahydrofuro[3,2-c]pyridin-yl pyrimidine | JAK1 / JAK2 | 5.9 / 5.7 | Rheumatoid Arthritis |
| N-phenyl pyrazoline | c-Kit | ~4000 | Triple-Negative Breast Cancer |
| Triazolopyridine-based | Syk | < 220 | Rheumatoid Arthritis |
| IC₅₀ values are compiled from various sources to show the potency of related pyridine-based inhibitors.[5] |
Signaling Pathway: JAK-STAT Inhibition
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Its aberrant activation is central to myeloproliferative neoplasms.[5] Phenylpyridine-based inhibitors can block the ATP-binding site of JAK2, preventing the phosphorylation of STAT proteins, which in turn halts their translocation to the nucleus and subsequent gene transcription.
Caption: Inhibition of the JAK-STAT pathway by a kinase inhibitor.
Signaling Pathway: Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are essential for regulating mitosis, including centrosome maturation and chromosome separation. Their overexpression is common in many cancers, making them attractive therapeutic targets.[6] Inhibitors targeting Aurora kinases can disrupt cell division, leading to apoptosis in cancer cells.
Caption: Inhibition of Aurora A kinase disrupts mitotic control.
References
An In-depth Technical Guide to the Suzuki Cross-Coupling Synthesis of 3-Nitro-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-Nitro-2-phenylpyridine, a valuable scaffold in medicinal chemistry and materials science. This document outlines optimized reaction conditions, detailed experimental protocols, and the underlying catalytic cycle.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organohalide.[2]
The synthesis of this compound is of particular interest due to the presence of the pyridine ring, a common motif in pharmaceuticals, and the nitro group, which can serve as a handle for further functionalization. The Suzuki coupling offers a direct and efficient route to this compound, starting from readily available precursors like 3-bromo-2-nitropyridine or 2-chloro-3-nitropyridine and phenylboronic acid.
A notable variation in this synthesis is the potential use of a nitroarene as the electrophilic coupling partner, which could offer a more atom-economical process compared to using halo-pyridines.[3][4]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 3-bromo-2-nitropyridine) to form a Pd(II) intermediate.[5]
-
Transmetalation: In the presence of a base, the organic group from the organoboron species (phenylboronic acid) is transferred to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (this compound), regenerating the Pd(0) catalyst.[4]
Data Presentation: Optimized Reaction Conditions
The successful synthesis of this compound via Suzuki cross-coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes various reported conditions for the Suzuki coupling of related bromopyridine substrates, providing a valuable starting point for optimization.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-methylpyridine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0-3.0) | 1,4-Dioxane/H₂O | Reflux | 1-12 | Not Specified | [1] |
| 3-Bromopyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 | 80-95+ | [6][7] |
| 3-Chloroindazole | Pd₂(dba)₃ (2) | SPhos or XPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 15 | up to 80 | [8] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Not Specified | Moderate to Good | [9] |
| Bromobenzene | PdFe₂O₄ (20 mg) | - | K₂CO₃ (1.5) | Methanol/H₂O | 100 | Not Specified | Not Specified | [10] |
| Aryl Chlorides/Bromides | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | 1,4-Dioxane | 100 | Not Specified | 85-95 | [11] |
Experimental Protocols
The following is a generalized, detailed protocol for the synthesis of this compound from 3-bromo-2-nitropyridine and phenylboronic acid. This protocol is adapted from established procedures for similar substrates and may require optimization.[1][6][7]
Materials:
-
3-Bromo-2-nitropyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-nitropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe. Sparge the resulting mixture with the inert gas for an additional 15-20 minutes to ensure anaerobic conditions.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and adaptable method for the synthesis of this compound. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of this important chemical intermediate. The protocols and data presented in this guide serve as a robust starting point for the development and optimization of this synthesis in both academic and industrial settings. Further exploration into the use of nitro-pyridines as direct coupling partners may offer even more efficient and sustainable synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsynthchem.com [jsynthchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electronic Effects of the Nitro Group on the Pyridine Ring
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The introduction of a nitro (NO₂) group onto a pyridine ring profoundly alters its electronic landscape, with significant implications for chemical reactivity, molecular interactions, and biological activity. As one of the most powerful electron-withdrawing groups, the nitro substituent deactivates the pyridine ring towards electrophilic attack while strongly activating it for nucleophilic substitution. This guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles. Understanding these modifications is critical for professionals in drug design and materials science, where fine-tuning the electronic properties of heterocyclic scaffolds is paramount for developing novel molecules with desired functions.
Fundamental Electronic Effects: Induction and Resonance
The nitro group exerts its powerful electron-withdrawing influence on the pyridine ring through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).
-
Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, it pulls electron density away from the attached carbon atom through the sigma (σ) bond framework. This effect polarizes the C-N bond and is transmitted through the ring, decreasing electron density at all positions.
-
Resonance Effect (-M): The nitro group can participate in the π-system of the pyridine ring, delocalizing the ring's π-electrons onto its own oxygen atoms. This effect is most pronounced when the nitro group is at the ortho (2- or 6-) or para (4-) position relative to the ring nitrogen. This delocalization creates significant partial positive charges (δ+) on the ortho and para carbons, making the ring highly electron-deficient.[1][2]
The combination of these effects makes the nitropyridine ring significantly less electron-rich than unsubstituted pyridine, which governs its chemical behavior.[1]
Quantitative Analysis of Electronic Effects
The electronic influence of the nitro group can be quantified using various physicochemical parameters. These metrics provide a standardized way to compare its effects with other substituents.
The electron-withdrawing nature of the nitro group significantly decreases the basicity of the pyridine ring nitrogen. By pulling electron density away from the nitrogen, it destabilizes the corresponding pyridinium cation, making the parent nitropyridine a weaker base (and its conjugate acid a stronger acid).
| Compound | pKa (Conjugate Acid in H₂O) | Reference |
| Pyridine | 5.23 | [3][4] |
| 3-Nitropyridine | 0.81 | [5] |
| 4-Nitropyridine | 1.61 | [3][6] |
The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the electronic effect of a substituent on a reaction's rate or equilibrium.[7] The substituent constant (σ) measures the electronic effect of the substituent itself. A positive σ value indicates an electron-withdrawing group. The nitro group possesses one of the highest positive σ values.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| -NO₂ | +0.78 | +0.71 |
| -Cl | +0.23 | +0.37 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.17 | -0.07 |
| -OCH₃ | -0.27 | +0.12 |
| Note: Hammett constants are derived from the ionization of substituted benzoic acids and serve as a standard measure of electronic effects.[8] |
Spectroscopic techniques reveal the electron-deficient nature of the nitropyridine ring.
-
NMR Spectroscopy: In ¹H and ¹³C NMR, the strong deshielding caused by the nitro group results in downfield chemical shifts for the ring protons and carbons compared to unsubstituted pyridine. This effect is particularly noticeable for protons and carbons ortho and para to the nitro group.
-
UV-Vis Spectroscopy: The introduction of a nitro group causes a bathochromic (red) shift in the π → π* transitions of the pyridine ring.[9]
| Compound | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | λmax (nm) |
| Pyridine | H-2/6: 8.60, H-3/5: 7.24, H-4: 7.64 | C-2/6: 150.0, C-3/5: 123.8, C-4: 136.0 | 251, 257, 263 |
| 4-Nitropyridine | H-2/6: 8.95, H-3/5: 7.80 | C-2/6: 151.0, C-3/5: 120.0, C-4: 155.0 | 275 |
| Note: Data are representative and may vary with solvent and experimental conditions.[9][10] |
Cyclic voltammetry shows that the electron-withdrawing character of the nitro group makes the pyridine ring easier to reduce. This is reflected in a shift of the reduction potential to more positive (less negative) values.[11]
| Complex Series (FeL) | Substituent on Pyridine Ring | Fe(III)/Fe(II) Redox Couple (mV vs. Fc⁺/Fc) | Reference |
| FeL1 | -OCH₃ (Electron Donating) | -540 | [11] |
| FeL6 | -NO₂ (Electron Withdrawing) | -388 | [11] |
Experimental Methodologies
Accurate characterization of electronic effects relies on standardized experimental protocols.
-
Preparation: Prepare a 0.01 M solution of the nitropyridine in deionized water. Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Titration: Place a known volume (e.g., 25 mL) of the nitropyridine solution in a beaker with a magnetic stirrer. Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small increments (e.g., 0.1 mL).
-
Data Collection: Record the pH after each addition of titrant. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized). Alternatively, the first derivative of the titration curve can be plotted to determine the equivalence point more accurately.
-
Cell Assembly: Assemble a three-electrode electrochemical cell.
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire.
-
-
Solution Preparation: Dissolve the nitropyridine compound in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. De-gas the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen.
-
Measurement: Immerse the electrodes in the solution. Apply a potential waveform using a potentiostat, sweeping the potential from an initial value to a final value and back again.
-
Analysis: The resulting plot of current vs. potential is called a cyclic voltammogram. The reduction potential is typically determined as the midpoint of the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa). The data is often referenced against an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[11]
Impact on Chemical Reactivity
The electronic perturbation caused by the nitro group dramatically alters the reactivity of the pyridine ring.
The pyridine ring is already less reactive towards electrophiles than benzene due to the electronegative nitrogen atom. The addition of a strongly deactivating nitro group makes EAS reactions extremely difficult, often requiring harsh conditions such as high temperatures.[2][12] When substitution does occur, it is directed to the meta-position (C-3 or C-5) relative to the ring nitrogen, as this avoids placing a positive charge on the already electron-deficient nitrogen atom in the reaction intermediate.[2]
Conversely, the electron-deficient nature of the nitropyridine ring makes it highly susceptible to nucleophilic attack. This is the most significant consequence of nitro-substitution. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The nitro group is essential for stabilizing the negative charge in this intermediate. This reaction is most facile when a good leaving group (e.g., a halide) is positioned ortho or para to the nitro group.[13]
Conclusion
The nitro group is a powerful modulator of the electronic properties of the pyridine ring. Its strong electron-withdrawing inductive and resonance effects render the ring electron-deficient, which decreases basicity, shifts spectroscopic and electrochemical parameters, and fundamentally alters chemical reactivity. While it severely hinders electrophilic substitution, it provides a crucial handle for enabling nucleophilic aromatic substitution reactions, a cornerstone of synthetic strategies in medicinal chemistry and materials science. For researchers and drug developers, a quantitative understanding of these effects is essential for the rational design of novel pyridine-based compounds with tailored electronic features and predictable reactivity profiles.
References
- 1. brainly.com [brainly.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. diva-portal.org [diva-portal.org]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitropyridine | 1122-61-8 [chemicalbook.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. mdpi.com [mdpi.com]
Biological Activity Screening of Novel 3-Nitro-2-phenylpyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity screening of novel 3-Nitro-2-phenylpyridine derivatives. This class of compounds holds significant promise in the development of new therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines detailed experimental protocols for key biological assays, presents quantitative data from analogous compounds to guide research, and visualizes relevant biological pathways and experimental workflows.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a phenyl group at the 2-position and a nitro group at the 3-position of the pyridine ring can significantly influence the molecule's electronic properties and three-dimensional structure, leading to enhanced biological activity. Research into analogous compounds, such as 3-nitropyridines and 2-phenylpyridines, has revealed their potential to interact with various biological targets, paving the way for the exploration of this compound derivatives as a novel class of therapeutic agents.
Anticancer Activity
Derivatives of 3-nitropyridine have demonstrated potent anticancer effects against a broad range of cancer types. The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Quantitative Anticancer Activity Data
Due to the limited availability of specific data for this compound derivatives, the following table summarizes the in vitro anticancer activity of analogous pyridine derivatives against various human cancer cell lines. This data serves as a benchmark for screening novel compounds of the target class.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative | HCT-116 (Colon) | 1.98 | Doxorubicin | 2.11 |
| Pyrazolo[3,4-b]pyridine derivative | MCF-7 (Breast) | 4.66 | Doxorubicin | 4.57 |
| Pyridine derivative 1 | HepG2 (Liver) | 4.5 ± 0.3 | - | - |
| Pyridine derivative H42 | SKOV3 (Ovarian) | 0.87 | - | - |
| Pyridine derivative H42 | A2780 (Ovarian) | 5.4 | - | - |
Note: The data presented are for analogous pyridine derivatives and should be used as a reference for screening novel this compound compounds.[1][2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: Workflow for in vitro anticancer screening.
Caption: Anticancer mechanism of action.
Antimicrobial Activity
Nitro-containing compounds have a long history as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for analogous nitro-containing compounds against various bacterial and fungal strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3-nitro-phenyl derivative | S. aureus | 16 | Chloramphenicol | 21 |
| 3-nitro-phenyl derivative | C. diphtheriae | 14 | Chloramphenicol | 19 |
| 3-nitro-phenyl derivative | K. pneumoniae | 18 | Chloramphenicol | 20 |
| 3-nitro-phenyl derivative | E. coli | 17 | Chloramphenicol | 19 |
| 3-nitro-phenyl derivative | A. niger | 14 | Nystatin | 13 |
| 3-nitro-phenyl derivative | C. albicans | 10 | Nystatin | 15 |
Note: The data presented are for analogous nitro-phenyl derivatives and should be used as a reference for screening novel this compound compounds.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for antimicrobial testing.
Anti-inflammatory Activity
Certain 3-phenylpyridine derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] Selective COX-2 inhibition is a well-established strategy for reducing inflammation while minimizing gastrointestinal side effects.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound derivatives
-
Assay buffer
-
Detection kit (e.g., colorimetric or fluorescent)
Procedure:
-
Enzyme and Compound Incubation: Pre-incubate the COX enzymes with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.
-
IC50 Calculation: Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Caption: Anti-inflammatory mechanism.
Conclusion
The this compound scaffold represents a promising area for the discovery of novel therapeutic agents with diverse biological activities. The experimental protocols and data presented in this guide provide a solid foundation for researchers to screen and evaluate new derivatives. Further investigation into the structure-activity relationships of this specific class of compounds is warranted to optimize their potency and selectivity for various biological targets, ultimately leading to the development of new and effective treatments for cancer, infectious diseases, and inflammatory conditions.
References
3-Nitro-2-phenylpyridine: A Versatile Scaffold for Anticancer Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitro-2-phenylpyridine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structural and electronic properties, characterized by the presence of a nitro group and a phenyl substituent on a pyridine core, offer a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a precursor to potent bioactive molecules, with a particular focus on its utility in the development of anticancer agents. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug discovery efforts in this area.
Introduction: The Phenylpyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The introduction of a phenyl group onto the pyridine core creates a phenylpyridine motif, which has been extensively explored for its diverse pharmacological activities. The positional arrangement of the phenyl group and other substituents significantly influences the molecule's biological profile. This compound, in particular, serves as a valuable starting material, primarily due to the reactivity of the nitro group, which can be readily transformed into an amino group. This transformation opens up a synthetic gateway to a wide range of fused heterocyclic systems with potent biological activities.
Synthesis of the Core Building Block: this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with an organic halide, offering a robust and high-yielding route to biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis
Materials:
-
2-Chloro-3-nitropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-chloro-3-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and degassed water.
-
Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the main reaction mixture.
-
Heat the reaction mixture to 100 °C under an inert atmosphere and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Key Transformation: Reduction to 2-Phenylpyridin-3-amine
The synthetic utility of this compound lies in the facile reduction of its nitro group to an amine, yielding 2-phenylpyridin-3-amine. This amine serves as a crucial intermediate for the construction of various heterocyclic scaffolds, most notably imidazo[4,5-b]pyridines.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Acetic Acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) or a catalytic amount of acetic acid.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron catalyst.
-
Concentrate the filtrate to remove ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain 2-phenylpyridin-3-amine, which can often be used in the next step without further purification.
Application in Anticancer Drug Discovery: Imidazo[4,5-b]pyridine Derivatives
The 2-phenylpyridin-3-amine intermediate is a key precursor for the synthesis of 2-substituted-3-phenyl-3H-imidazo[4,5-b]pyridines. These compounds have emerged as a promising class of anticancer agents, primarily acting as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
General Synthesis of 2,3-Diaryl-3H-imidazo[4,5-b]pyridines
A common synthetic route involves the condensation of 2-phenylpyridin-3-amine with an aromatic aldehyde, followed by oxidative cyclization. A one-pot procedure starting from 2-chloro-3-nitropyridine has also been reported.
Quantitative Bioactivity Data
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated potent inhibitory activity against several kinases implicated in cancer progression. The following table summarizes the in vitro activity of selected compounds.
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| Compound 1 | Aurora A | 0.042 | HCT116 (Colon) | - | [1] |
| Compound 1 | Aurora B | 0.198 | - | - | [1] |
| Compound 1 | Aurora C | 0.227 | - | - | [1] |
| Compound 2 | CDK9 | 0.63 | MCF-7 (Breast) | - | [2] |
| Compound 3 | CDK9 | 1.32 | HCT116 (Colon) | - | [2] |
| Compound 4 | TrkA | <0.001 | - | - | [3] |
| Compound 5 (3f) | COX-2 | 9.2 | K562 (Leukemia) | >50 | [4] |
| Compound 5 (3f) | COX-1 | 21.8 | - | - | [4] |
Note: GI₅₀ refers to the concentration for 50% of maximal inhibition of cell proliferation.
Mechanism of Action and Signaling Pathways
The anticancer activity of imidazo[4,5-b]pyridine derivatives is often attributed to their ability to inhibit protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are essential for mitotic progression. Their inhibition by imidazo[4,5-b]pyridine derivatives leads to defects in chromosome segregation and ultimately, apoptosis in cancer cells.
CDK9 Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription. Its inhibition by imidazo[4,5-b]pyridine derivatives leads to the downregulation of anti-apoptotic proteins and subsequent cell death in cancer cells.
TrkA Inhibition
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF), promotes cell survival and proliferation. Its inhibition is a therapeutic strategy in cancers where this pathway is dysregulated.[3]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the nitro group provide a gateway to a diverse range of heterocyclic compounds. The demonstrated success of its derived imidazo[4,5-b]pyridine scaffolds as potent kinase inhibitors highlights the significant potential of this core structure in the development of novel anticancer therapeutics. The detailed protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Experimental Blueprint for the Molecular Characterization of 3-Nitro-2-phenylpyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and experimental framework for the detailed molecular characterization of 3-Nitro-2-phenylpyridine. Due to a scarcity of dedicated published research on this specific molecule, this document serves as a procedural blueprint, outlining established computational and experimental methodologies based on studies of structurally related compounds. It is designed to guide researchers in performing a thorough analysis of the geometric, electronic, and spectroscopic properties of this compound. This guide includes detailed protocols for computational modeling, chemical synthesis, and spectroscopic analysis, with expected outcomes summarized in structured data tables. Furthermore, mandatory visualizations for key workflows are provided to facilitate a clear understanding of the proposed research plan.
Introduction
Pyridine and its derivatives are fundamental scaffolds in the fields of medicinal chemistry and materials science, owing to their distinct electronic characteristics and their capacity to participate in a wide range of biological interactions. The introduction of both a nitro group and a phenyl group to the pyridine ring, as seen in this compound, is expected to significantly influence its conformational flexibility, electronic structure, and potential as a pharmacophore or functional material. The electron-withdrawing nature of the nitro group, combined with the steric and electronic effects of the phenyl substituent, makes this compound a molecule of considerable interest for theoretical and experimental investigation.
This guide outlines a systematic approach to fully characterize this compound, providing researchers with the necessary protocols to uncover its fundamental molecular properties.
Theoretical Studies: A Computational Approach
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and accessible means to investigate the molecular properties of this compound. These theoretical calculations can provide deep insights into the molecule's geometry, electronic structure, and vibrational modes, which can then be correlated with experimental findings.
Computational Methodology
A robust computational study of this compound can be performed using a widely available quantum chemistry software package. The following protocol is recommended for accurate and reliable results.
Software: Gaussian 16 or a similar quantum chemistry software package.
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good balance of accuracy and computational cost for organic molecules.
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a flexible description of the electron distribution, including polarization and diffuse functions.
Workflow:
-
Geometry Optimization: The molecular geometry of this compound should be optimized without any symmetry constraints to locate the lowest energy conformation.
-
Frequency Calculations: Perform frequency calculations on the optimized structure to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational frequencies for comparison with experimental IR and Raman spectra.
-
Electronic Properties: From the optimized geometry, calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.
A visual representation of this computational workflow is provided below.
Predicted Molecular Properties
Based on the computational protocol described above and data from similar molecules, the following tables summarize the expected theoretical data for this compound.
Table 1: Predicted Geometric Parameters
| Parameter | Predicted Value |
| Dihedral Angle (Pyridine-Phenyl) | 30° - 50° |
| Dihedral Angle (Pyridine-NO₂) | 5° - 20° |
| C-N (Nitro) Bond Length | ~1.48 Å |
| N-O (Nitro) Bond Lengths | ~1.22 Å |
| C-C (Inter-ring) Bond Length | ~1.49 Å |
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -2.5 to -3.5 eV |
| HOMO-LUMO Gap | 3.5 to 4.5 eV |
| Dipole Moment | 4.0 to 5.0 D |
Experimental Protocols
The theoretical predictions should be validated through experimental synthesis and characterization. The following sections detail the recommended experimental procedures.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction.[1]
Starting Materials:
-
2-chloro-3-nitropyridine
-
Phenylboronic acid
Reagents and Conditions:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,2-dimethoxyethane/water mixture
-
Temperature: 85°C
-
Reaction Time: 16 hours
Procedure:
-
To a reaction vessel, add 2-chloro-3-nitropyridine, phenylboronic acid, potassium carbonate, and the 1,2-dimethoxyethane/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 85°C and stir for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following diagram illustrates the synthesis workflow.
Spectroscopic Characterization
The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and compare the results with theoretical predictions.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Aromatic protons are expected to appear in the range of δ 7.5–8.5 ppm.[1]
-
¹³C NMR: Characteristic signals for the aromatic carbons will be observed, with the carbon atom bonded to the nitro group being significantly deshielded.[1]
Table 3: Expected NMR Spectroscopic Data
| Technique | Expected Chemical Shifts (ppm) |
| ¹H NMR (in CDCl₃) | δ 7.5 - 8.5 (m, aromatic protons) |
| ¹³C NMR (in CDCl₃) | δ 120 - 160 (aromatic carbons) |
3.2.2. Vibrational Spectroscopy (FT-IR and Raman)
The vibrational modes of this compound can be probed using FT-IR and Raman spectroscopy. The experimental spectra should be compared with the theoretically predicted vibrational frequencies.
Table 4: Expected Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1520 - 1560 |
| NO₂ | Symmetric Stretch | 1340 - 1370 |
| C=C/C=N | Aromatic Ring Stretch | 1400 - 1600 |
| C-H | Aromatic Stretch | 3000 - 3100 |
3.2.3. UV-Visible Spectroscopy
The electronic transitions of this compound can be investigated using UV-Visible spectroscopy. The absorption maxima (λmax) can be correlated with the computationally determined HOMO-LUMO energy gap.
Table 5: Predicted UV-Visible Absorption
| Parameter | Predicted Value |
| λmax | 280 - 350 nm |
Conclusion
This technical guide provides a comprehensive roadmap for the theoretical and experimental characterization of this compound. By following the detailed computational and experimental protocols outlined herein, researchers can obtain a thorough understanding of the molecular structure, electronic properties, and spectroscopic signatures of this intriguing molecule. The presented workflow and predicted data serve as a valuable resource for initiating and guiding future research on this compound and its potential applications in drug development and materials science.
References
The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Nitro-2-phenylpyridine Analogs as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-nitro-2-phenylpyridine core has emerged as a privileged scaffold in medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics. Analogs bearing this motif have demonstrated significant potential as microtubule-targeting agents, a clinically validated strategy for cancer treatment. These compounds exert their cytotoxic effects by interfering with the dynamics of tubulin polymerization, a critical process for cell division, intracellular transport, and the maintenance of cell shape. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound analogs, offering detailed experimental protocols and insights into their mechanism of action.
Discovery and Biological Activity
Recent research has identified 3-nitropyridine analogs as a novel class of potent microtubule-targeting agents.[1] These compounds have been shown to induce cell cycle arrest in the G2/M phase and trigger apoptosis in a variety of cancer cell lines.[1] The primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This interaction disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis, ultimately leading to programmed cell death.
The anticancer potential of these compounds has been demonstrated both in vitro and in vivo. For instance, certain 3-nitropyridine compounds have shown strong inhibitory effects on the proliferation of human colorectal adenocarcinoma HT-29 cells, with IC50 values in the low nanomolar range.[1] Furthermore, in vivo studies using murine heterotopic xenograft models of colon cancer have indicated that intravenous administration of these analogs can effectively inhibit tumor growth.[1]
A preliminary structure-activity relationship (SAR) analysis of related pyridine derivatives suggests that the presence of electron-withdrawing groups, such as a nitro group, on the phenyl ring can enhance cytotoxic activity.[2] This observation underscores the importance of the nitro substituent in the this compound scaffold for its anticancer properties.
Quantitative Data
The following table summarizes the available quantitative data for representative 3-nitropyridine analogs, highlighting their potent anti-proliferative activity.
| Compound ID | Cell Line | IC50 (nM) | Reference |
| 4AZA2891 | HT-29 | 5.4 | [1] |
| 4AZA2996 | HT-29 | 4.0 | [1] |
Experimental Protocols
General Synthesis of 3-Nitro-2-(substituted-phenyl)pyridine Analogs
The synthesis of this compound analogs is typically achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, the key precursors are 2-chloro-3-nitropyridine and a substituted phenylboronic acid.
Step 1: Synthesis of 2-Chloro-3-nitropyridine
-
This starting material can be synthesized from 2-hydroxypyridine through nitration followed by chlorination.
Step 2: Suzuki-Miyaura Cross-Coupling Reaction
-
Materials:
-
2-Chloro-3-nitropyridine
-
Substituted phenylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)
-
-
Procedure:
-
To an oven-dried reaction vessel, add 2-chloro-3-nitropyridine (1.0 eq), the substituted phenylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 eq) and the solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-nitro-2-(substituted-phenyl)pyridine analog.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cancer cells (e.g., HT-29, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized this compound analogs in the appropriate cell culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or paclitaxel).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Tubulin Polymerization Assay
-
Principle: The effect of the compounds on tubulin polymerization can be monitored by measuring the change in turbidity of a tubulin solution over time at 340 nm. An increase in absorbance indicates tubulin polymerization.
-
Procedure:
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute purified tubulin in a polymerization buffer.
-
Pre-incubate the tubulin solution with various concentrations of the test compounds or a control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) on ice.
-
Initiate polymerization by raising the temperature to 37 °C.
-
Monitor the absorbance at 340 nm at regular intervals using a temperature-controlled spectrophotometer.
-
Plot the absorbance versus time to generate polymerization curves and compare the curves of the compound-treated samples to the controls to determine the inhibitory effect.
-
Visualizations
Experimental and Logical Workflows
References
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Nitro-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted pyridines is of significant interest in medicinal chemistry and materials science due to their prevalence in a wide range of biologically active compounds and functional materials. Among these, 2-arylpyridines are a particularly important structural motif. This document provides a detailed protocol for the synthesis of 3-Nitro-2-phenylpyridine via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a robust and efficient route for the formation of the C-C bond between a pyridine and a phenyl ring.
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate. While the reaction is widely used, the presence of a nitro group on the pyridine ring can influence the reaction conditions. Recent advancements have demonstrated the feasibility of cross-coupling reactions with nitroarenes, highlighting the importance of ligand selection for a successful transformation.[1][2][3] This protocol is based on established methods for Suzuki-Miyaura couplings of substituted pyridines and adapted for the specific challenges posed by a nitro-substituted substrate.
Reaction Principle
The synthesis of this compound is achieved through the Suzuki-Miyaura cross-coupling of 2-chloro-3-nitropyridine with phenylboronic acid. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source and a phosphine ligand. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) complex to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as BrettPhos often being effective for challenging substrates like nitroarenes.[1]
Experimental Protocol
This protocol details the synthesis of this compound from 2-chloro-3-nitropyridine and phenylboronic acid using a palladium catalyst.
Materials:
-
2-chloro-3-nitropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., Schlenk line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, palladium(II) acetate (0.02 mmol, 2 mol%) and BrettPhos (0.024 mmol, 2.4 mol%) are added.
-
Inert Atmosphere: Seal the Schlenk flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times. The catalyst mixture is then added to the Schlenk flask under the inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| 2-chloro-3-nitropyridine | 1.0 mmol |
| Phenylboronic acid | 1.2 mmol |
| Catalyst System | |
| Palladium(II) acetate | 2 mol% |
| BrettPhos | 2.4 mol% |
| Base | |
| Potassium carbonate | 2.0 mmol |
| Solvent | |
| 1,4-Dioxane:Water | 4:1 (v/v) |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 12-24 h |
| Expected Yield | 70-85% (based on similar transformations) |
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: General experimental workflow for the palladium-catalyzed synthesis of this compound.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
References
Application Notes and Protocols: 3-Nitro-2-phenylpyridine in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 3-Nitro-2-phenylpyridine as a substrate in Suzuki-Miyaura cross-coupling reactions. This class of reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to produce complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1][2][3][4] The protocols and data presented herein are based on established methodologies for similar substrates and aim to provide a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[3] The use of nitroarenes as electrophilic partners in these couplings is an expanding area of interest, offering an alternative to traditional aryl halides.[2] The electron-withdrawing nature of the nitro group can activate the pyridine ring, making this compound a potentially effective coupling partner.
This document outlines a general protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, along with data tables summarizing typical reaction conditions and expected yields based on analogous reactions.
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[2][5] In the context of this compound, the nitro group acts as a leaving group, facilitating the catalytic cycle. The general catalytic cycle is depicted below.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, BrettPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water (if using aqueous conditions)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Brine)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL, if applicable) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of various aryl halides and nitroarenes, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | Varies |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | 15 | Up to 80%[6] |
| 3 | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2.0) | Toluene | 80 | 18 | Good |
| 4 | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | Dioxane | 100 | - | 5-89%[1][7][8] |
| 5 | Pd(acac)₂ | BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | - | 41-84%[2] |
Table 2: Substrate Scope with Various Arylboronic Acids (Hypothetical for this compound)
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2,3-Diphenylpyridine | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-phenylpyridine | Good to Excellent |
| 3 | 4-Tolylboronic acid | 3-(4-Tolyl)-2-phenylpyridine | Good |
| 4 | 3-Formylphenylboronic acid | 3-(2-Phenylpyridin-3-yl)benzaldehyde | Moderate to Good[2] |
| 5 | 2-Thiopheneboronic acid | 2-Phenyl-3-(thiophen-2-yl)pyridine | Moderate |
| 6 | 2-Naphthylboronic acid | 3-(Naphthalen-2-yl)-2-phenylpyridine | Good |
Troubleshooting and Safety
-
Low Yields: If low yields are observed, consider screening different catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve conversion. The presence of water can be crucial for the efficiency of the reaction, especially when using boronic esters.[1]
-
Protodeboronation: The decomposition of the boronic acid (protodeboronation) can be a significant side reaction. Using a stronger base or anhydrous conditions might mitigate this issue in some cases.
-
Safety: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood. Many of the solvents used are flammable and harmful. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere, especially when using air-sensitive reagents.
By following these guidelines and protocols, researchers can effectively employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of novel and potentially bioactive compounds.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
Application Notes and Protocols: 3-Nitro-2-phenylpyridine in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Nitro-2-phenylpyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1] The presence of the nitro group and the phenyl ring at adjacent positions on the pyridine core offers multiple reaction sites, enabling diverse chemical modifications.[1] The nitro group, in particular, is a well-established pharmacophore and a versatile synthetic handle that can be readily transformed into other functional groups, such as an amino group. This facilitates the construction of complex molecular architectures with significant therapeutic potential.[1][2] Pyridine derivatives are a prominent class of N-heterocycles in medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety as of 2021.[3] This document provides detailed application notes and protocols for the use of this compound and related nitropyridines in the development of novel therapeutic agents.
Therapeutic Applications and Synthesized Bioactive Molecules
Derivatives of nitropyridines have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory functions.[3][4]
1. Kinase Inhibitors:
Nitropyridine scaffolds are instrumental in the synthesis of potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
-
Glycogen Synthase Kinase-3 (GSK3) Inhibitors: A series of novel heterocyclic compounds that inhibit GSK3 have been synthesized using 2,6-dichloro-3-nitropyridine as a starting material. The most active compound in this series, featuring a 2,4-dichlorophenyl moiety, demonstrated significant potency.[3][5]
-
Janus Kinase 2 (JAK2) Inhibitors: Potent inhibitors of JAK2, a non-receptor tyrosine kinase, have been synthesized from 2-chloro-5-methyl-3-nitropyridine.[3][5]
-
p70S6Kβ Kinase Inhibitors: 2,6-dichloro-3-nitropyridine has been utilized in the synthesis of a p70S6Kβ kinase inhibitor. While the initial compound did not show activity against its intended target, MPS1 kinase, it was identified as a starting point for developing p70S6Kβ inhibitors.[3][5]
-
MALT1 Protease Inhibitors: Nitropyridines have been used as precursors to synthesize thiazolo[5,4-b]pyridines that act as MALT1 protease inhibitors, with some compounds showing inhibition in the nanomolar range.[3]
2. Anticancer Agents:
The 3-phenylpyridine scaffold, often derived from nitropyridine precursors, is a privileged structure in the design of anticancer drugs.[4] The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][6]
3. Anti-inflammatory Agents:
Certain 3-phenylpyridine derivatives have been explored as anti-inflammatory agents through the selective inhibition of cyclooxygenase-2 (COX-2).[4]
Quantitative Data Summary
The biological activities of various bioactive molecules synthesized from nitropyridine precursors are summarized in the table below.
| Bioactive Molecule Class | Target | Starting Material | Key Moiety | IC50/EC50 | Reference |
| GSK3 Inhibitor | GSK3 | 2,6-dichloro-3-nitropyridine | 2,4-dichlorophenyl | IC50: 8 nM, EC50: 0.13 µM | [3][5] |
| JAK2 Inhibitors | JAK2 | 2-chloro-5-methyl-3-nitropyridine | Varies | IC50: 8.5–12.2 µM | [3][5] |
| p70S6Kβ Inhibitor | p70S6Kβ | 2,6-dichloro-3-nitropyridine | 3-aminoisoquinoline | IC50: 444 nM | [3][5] |
| MALT1 Protease Inhibitors | MALT1 | Nitropyridines | Thiazolo[5,4-b]pyridine | IC50: 1–500 nM | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives [7]
This protocol describes a one-pot synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which can possess various biological activities.
Materials:
-
2-Chloro-3-nitropyridine
-
Substituted anilines
-
Aromatic aldehydes
-
Sodium dithionite
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of 2-chloro-3-nitropyridine (1.0 eq) and a substituted aniline (1.1 eq) in DMSO.
-
Heat the mixture at 100 °C to form the intermediate 3-nitro-N-arylpyridin-2-amine in situ.
-
To the resulting solution, add an aromatic aldehyde (1.2 eq) and sodium dithionite (3.0 eq).
-
Heat the reaction mixture at 80 °C for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: General Suzuki-Miyaura Coupling for the Synthesis of 3-Phenylpyridine Derivatives [8]
This protocol is a widely used method for forming the C-C bond between the pyridine ring and a phenyl group.
Materials:
-
3-Bromopyridine (or other halogenated pyridine)
-
Phenylboronic acid derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add 3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (3 mol%), and triphenylphosphine (6 mol%).
-
Flush the flask with an inert gas for 5-10 minutes.
-
Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 or 5:1 ratio) via syringe.
-
Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: MTT Cell Proliferation Assay for Cytotoxicity Screening [4]
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium
-
3-Phenylpyridine derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 4: Tubulin Polymerization Inhibition Assay [4]
This assay measures the ability of a compound to inhibit the polymerization of tubulin.
Materials:
-
Tubulin solution in polymerization buffer
-
Test compounds
-
Control drug (e.g., Combretastatin A-4)
-
A spectrophotometer with temperature control (340 nm)
Procedure:
-
Pre-incubate the tubulin solution with various concentrations of the test compound or control drug on ice.
-
Initiate polymerization by raising the temperature to 37 °C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Analyze the data to determine the inhibitory effect of the compound on tubulin polymerization.
Visualizations
References
- 1. This compound | 134896-35-8 | Benchchem [benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Protocols for the Reduction of the Nitro Group in 3-Nitro-2-phenylpyridine
Introduction
The reduction of the nitro group in 3-nitro-2-phenylpyridine to form 3-amino-2-phenylpyridine is a critical transformation in synthetic organic chemistry. The resulting aminopyridine is a valuable building block for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This application note provides detailed protocols for three common and effective methods for this reduction: catalytic hydrogenation, and metal-mediated reductions using iron in acetic acid and stannous chloride. The selection of a particular method may depend on factors such as the presence of other functional groups, scalability, and laboratory equipment availability.
Reaction Scheme
The overall transformation is the reduction of the nitro group at the 3-position of the pyridine ring to an amino group:
Comparative Summary of Reduction Protocols
The following table summarizes the key parameters and outcomes for the described protocols. This allows for a quick comparison to aid in method selection based on laboratory capabilities and desired outcomes.
| Parameter | Protocol A: Catalytic Hydrogenation | Protocol B: Iron in Acetic Acid | Protocol C: Stannous Chloride Dihydrate |
| Primary Reagents | H₂, 10% Pd/C | Iron powder, Acetic Acid | SnCl₂·2H₂O, Ethanol |
| Stoichiometry | Catalytic | Stoichiometric (excess Fe) | Stoichiometric (excess SnCl₂) |
| Solvent | Ethanol or Methanol | Acetic Acid, Ethanol, Water | Ethanol |
| Temperature | Room Temperature | 60-80 °C | 78 °C (Reflux) |
| Pressure | 1-4 atm H₂ | Atmospheric | Atmospheric |
| Typical Reaction Time | 2-6 hours | 1-3 hours[1] | 2-4 hours[2] |
| Typical Yield | >90% | 80-95%[1] | 75-90% |
| Key Advantages | High yield, clean reaction | Cost-effective, readily available reagents | Mild, good for sensitive substrates[3] |
| Key Disadvantages | Requires specialized hydrogenation equipment | Acidic conditions, iron salt work-up | Tin salt byproducts can complicate purification[4] |
Experimental Protocols
Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[3] It typically provides high yields and avoids the use of stoichiometric metal reagents.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol or Methanol (analytical grade)
-
Hydrogen gas (H₂)
-
Celite®
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol or methanol (approximately 20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-amino-2-phenylpyridine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol B: Reduction with Iron Powder in Acetic Acid
The use of iron metal in an acidic medium is a classic and reliable method for the reduction of aromatic nitro compounds.[1][3]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).
-
Add a solvent mixture of glacial acetic acid, ethanol, and water (e.g., a 2:2:1 ratio by volume, approximately 25 mL total per gram of substrate).
-
Add iron powder (approximately 5 equivalents) to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography or recrystallization as needed.
Protocol C: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)
Stannous chloride is a mild reducing agent that is particularly useful when other reducible functional groups are present in the molecule.[2][3][5]
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approximately 20 mL per gram of substrate).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, approximately 4-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is generally complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
To the residue, add ethyl acetate and carefully add a saturated solution of sodium bicarbonate or 2M NaOH with stirring until the pH is basic and the tin salts have precipitated.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to give the crude 3-amino-2-phenylpyridine.
-
The product can be purified by column chromatography or recrystallization if required.
Visualized Workflow
Caption: Workflow for the reduction of this compound.
References
Application Notes and Protocols for 3-Nitro-2-phenylpyridine Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-nitro-2-phenylpyridine scaffold is an emerging pharmacophore of interest in the field of medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The unique electronic and structural features of this compound derivatives make them attractive candidates for targeting the ATP-binding site of various kinases. The presence of the nitro group can influence the molecule's electrostatic interactions and potentially lead to enhanced binding affinity and selectivity.
These application notes provide a comprehensive guide for the investigation of this compound derivatives as potential kinase inhibitors. This document outlines their potential therapeutic applications, summarizes key biological data of structurally related compounds, and provides detailed experimental protocols for their synthesis and biological evaluation.
Therapeutic Applications and Mechanism of Action
Derivatives of the broader 3-phenylpyridine class have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The primary mechanism of action for their anticancer effects is often attributed to the modulation of various protein kinases that are critical for cancer cell proliferation and survival.[1] While specific data for this compound derivatives are still emerging, the foundational 3-phenylpyridine structure is known to interact with key biological targets. For instance, certain derivatives have been investigated as inhibitors of tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
As kinase inhibitors, this compound derivatives are hypothesized to function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways that control cell growth, differentiation, and survival.
Data Presentation: Kinase Inhibitory Activity of Structurally Related Compounds
While extensive experimental data for a broad panel of kinases for this compound derivatives is not yet widely published, the following tables summarize the inhibitory activities of structurally related compounds. This data serves as a valuable reference point and a guide for prioritizing kinase targets for novel this compound analogs.
Table 1: Hypothetical Kinase Inhibitory Activity of a 3-Nitro-2-phenylquinoline Derivative [2]
| Compound | Target Kinase | IC50 (nM) |
| 3-Nitro-2-phenylquinoline | PKA (serine/threonine kinase) | 150 |
| Abl (tyrosine kinase) | 25 | |
| Staurosporine (Reference) | PKA | 5 |
| Abl | 10 | |
| Dasatinib (Reference) | PKA | >10,000 |
| Abl | 0.5 |
Note: The data for 3-Nitro-2-phenylquinoline is presented for illustrative purposes and is based on hypothetical validation studies.[2]
Table 2: Comparative CDK2 Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives (incorporating a 3-phenylpyridine scaffold) [3]
| Compound | Target Kinase | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | 1.630 ± 0.009 |
| Pyrazolo[3,4-b]pyridine derivative 14g | CDK2 | 0.460 ± 0.024 |
| Ribociclib (Reference) | CDK2 | 0.068 ± 0.004 |
Table 3: Comparative Anticancer Activity of a Pyrazolo[3,4-b]pyridine Derivative [3]
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 14g | 1.98 | 4.66 |
| Doxorubicin (Reference) | 2.11 | 4.57 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol is adapted from the synthesis of related 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives and provides a potential route to this compound analogs.[4]
Materials:
-
2-Chloro-3-nitropyridine
-
Substituted phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-chloro-3-nitropyridine (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase reaction.[2]
Materials:
-
Recombinant kinase enzyme (e.g., PKA, Abl)
-
Kinase-specific substrate (e.g., Kemptide for PKA, Abltide for Abl)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ATP detection reagent)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the this compound derivatives in the kinase assay buffer.
-
In a 384-well plate, add the test compound, the recombinant kinase enzyme, and the specific substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process to first terminate the kinase reaction and deplete the remaining ATP, and then to convert the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the test compounds on the metabolic activity of cultured cancer cells, providing an indication of cell viability and proliferation.[3]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action and experimental workflows.
Caption: General mechanism of this compound derivatives as kinase inhibitors.
References
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-Nitro-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the pyridine ring in 3-Nitro-2-phenylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and the methodologies described herein offer pathways to a diverse range of novel derivatives. The protocols are based on established chemical transformations and are intended to serve as a robust starting point for further research and development.
Introduction
This compound is an attractive scaffold for chemical modification. The presence of the electron-withdrawing nitro group strongly activates the pyridine ring, making it susceptible to a variety of transformations. The phenyl group at the 2-position introduces steric and electronic influences that can be exploited for regioselective reactions. This document details four primary strategies for the functionalization of the pyridine ring:
-
Nucleophilic Aromatic Substitution (SNAr) : Direct displacement of a leaving group on the pyridine ring by a nucleophile.
-
Reduction of the Nitro Group and Subsequent Derivatization : Conversion of the nitro group to a versatile amino group, which can be further modified.
-
Palladium-Catalyzed Cross-Coupling Reactions : Formation of carbon-carbon and carbon-heteroatom bonds, typically from a halogenated precursor.
-
Direct C-H Functionalization : Activation and substitution of a C-H bond on the pyridine ring, offering an atom-economical approach.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 3-position activates the C4 and C6 positions of the pyridine ring towards nucleophilic attack. If a suitable leaving group (e.g., a halogen) is present at one of these positions, SNAr can proceed readily. Furthermore, under certain conditions, the nitro group itself can act as a leaving group.
Application: This method is particularly useful for introducing heteroatom nucleophiles such as amines, alkoxides, and thiols, which are common pharmacophores in drug molecules.
Protocol: SNAr Displacement of a Halogen at the C4 Position
This protocol describes a general procedure for the reaction of a hypothetical 4-chloro-3-nitro-2-phenylpyridine with a generic nucleophile.
Materials:
-
4-chloro-3-nitro-2-phenylpyridine
-
Nucleophile (e.g., morpholine, sodium methoxide, sodium thiophenoxide) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-nitro-2-phenylpyridine (1.0 mmol), the nucleophile (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C, depending on the nucleophile's reactivity) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Table 1: Representative Data for SNAr Reactions on Activated Nitropyridines
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Morpholine | 4-(Morpholin-4-yl)-3-nitro-2-phenylpyridine | 85-95 (estimated) | Analogous to[1] |
| 2 | Sodium methoxide | 4-Methoxy-3-nitro-2-phenylpyridine | 90-98 (estimated) | Analogous to[2] |
| 3 | Sodium thiophenoxide | 3-Nitro-4-(phenylthio)-2-phenylpyridine | 80-90 (estimated) | Analogous to[1] |
Yields are estimated based on reactions with structurally similar activated nitropyridines.
Reduction of the Nitro Group and Subsequent Derivatization
The reduction of the nitro group to an amine provides a key intermediate, 2-phenylpyridin-3-amine, which is a versatile precursor for a wide range of functionalizations. The resulting primary amine can be acylated, alkylated, or converted into a diazonium salt for Sandmeyer-type reactions.
Application: This two-step strategy allows for the introduction of a wide array of functionalities, including halogens, cyano groups, hydroxyl groups, and others, which are difficult to introduce directly.
Protocol: Reduction of this compound to 2-phenylpyridin-3-amine
This protocol describes a common method for the reduction of an aromatic nitro group using iron powder in an acidic medium.
Materials:
-
This compound
-
Iron powder (Fe) (5.0 equivalents)
-
Ammonium chloride (NH₄Cl) (1.0 equivalent)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite®
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) and ammonium chloride (1.0 mmol) in a mixture of ethanol (10 mL) and water (2.5 mL).
-
Add iron powder (5.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the mixture to room temperature and filter it through a pad of Celite®. Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol and ethyl acetate.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-phenylpyridin-3-amine. The product can be further purified by crystallization or column chromatography if necessary.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent System | Typical Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Fe / NH₄Cl | EtOH/H₂O, reflux | 85-95 | General method | | H₂ (g), Pd/C | MeOH or EtOH, rt, 1 atm | >95 | General method | | SnCl₂·2H₂O | EtOH, reflux | 80-95 | General method |
Protocol: Diazotization and Sandmeyer Reaction of 2-phenylpyridin-3-amine
This protocol describes the conversion of the amino group to a chloro group via a diazonium salt intermediate.
Materials:
-
2-phenylpyridin-3-amine
-
Sodium nitrite (NaNO₂) (1.2 equivalents)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl) (1.2 equivalents)
-
Water
-
Dichloromethane or ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Diazotization:
-
Dissolve 2-phenylpyridin-3-amine (1.0 mmol) in a mixture of concentrated HCl (2 mL) and water (2 mL) in a flask cooled in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.2 mmol) in water (1 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 mmol) in concentrated HCl (2 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases (typically 1-2 hours).
-
-
Work-up:
-
Cool the reaction mixture and extract with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 3-chloro-2-phenylpyridine by column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. To utilize this strategy, this compound must first be halogenated at a specific position (e.g., C4 or C6). The resulting halo-nitropyridine can then be coupled with a variety of partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or organostannanes (Stille coupling).
Application: This methodology is ideal for constructing biaryl structures and for introducing alkyl or alkenyl substituents, which are prevalent in many classes of pharmaceuticals and functional materials.
Protocol: Halogenation of 2-phenylpyridine (Precursor to this compound)
Direct selective halogenation of this compound can be challenging. A common strategy is to halogenate 2-phenylpyridine first and then perform the nitration. This protocol outlines a general procedure for the bromination of 2-phenylpyridine.
Materials:
-
2-phenylpyridine
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Acetonitrile
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-phenylpyridine (1.0 mmol) in acetonitrile (5 mL).
-
Add N-Bromosuccinimide (1.1 mmol) in one portion.
-
Stir the reaction at room temperature and monitor by TLC. The reaction may require gentle heating to proceed.
-
Upon completion, quench the reaction with saturated sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify by column chromatography to isolate the halogenated 2-phenylpyridine isomers. The subsequent nitration would then be performed on the desired isomer.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-nitro-2-phenylpyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 4-bromo-3-nitro-2-phenylpyridine with an arylboronic acid.
Materials:
-
4-Bromo-3-nitro-2-phenylpyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or another suitable ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene and Water (e.g., 4:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add 4-Bromo-3-nitro-2-phenylpyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC.
-
After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Representative Data for Suzuki-Miyaura Coupling of Pyridyl Halides
| Pyridyl Halide | Boronic Acid | Product | Yield (%) | Reference |
| 2-chloro-3-phenylpyridine | Phenylboronic acid | 2,3-diphenylpyridine | 85-95 | [3] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 92 | [4] |
| 3-Bromo-5-nitropyridine | Phenylboronic acid | 3-Nitro-5-phenylpyridine | 88 | [5] |
Direct C-H Functionalization
Direct C-H functionalization is an increasingly important area of organic synthesis that avoids the need for pre-functionalized starting materials. For electron-deficient systems like 3-nitropyridine, Vicarious Nucleophilic Substitution (VNS) is a powerful method.
Application: VNS allows for the introduction of carbon-based substituents with an electron-withdrawing group at the α-position, providing access to functionalized side chains.
Protocol: Vicarious Nucleophilic Substitution (VNS) of 3-Nitropyridine
This protocol is adapted for this compound and describes the introduction of a chloromethyl group.
Materials:
-
This compound
-
Chloromethyl phenyl sulfone (1.5 equivalents)
-
Potassium tert-butoxide (t-BuOK) (3.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) and chloromethyl phenyl sulfone (1.5 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of potassium tert-butoxide (3.0 mmol) in THF (5 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to yield the C-H functionalized product, likely a mixture of C4 and C6 isomers.
Table 4: Representative Data for VNS Reactions on 3-Nitropyridines
| Nitropyridine | VNS Reagent | Product | Yield (%) | Reference |
| 3-Nitropyridine | CH₂(CN)CO₂Et | 4-(Cyanomethyl)-3-nitropyridine | 75 | Analogous to VNS principles |
| 3-Nitropyridine | CH₂ClSO₂Ph | 4-(Chloromethyl)-3-nitropyridine | 60-70 | Analogous to VNS principles |
| 3-Nitropyridine | Me₂C(CN)SO₂Ph | 4-(1-Cyano-1-methylethyl)-3-nitropyridine | 85 | Analogous to VNS principles |
Yields are estimated based on established VNS reactions on the parent 3-nitropyridine.
Conclusion
The functionalization of the pyridine ring in this compound offers a rich field for synthetic exploration. The methodologies outlined in these application notes—Nucleophilic Aromatic Substitution, Nitro Group Reduction and Derivatization, Palladium-Catalyzed Cross-Coupling, and Direct C-H Functionalization—provide a powerful toolkit for creating a diverse library of novel compounds. These strategies are highly relevant for professionals in drug discovery and materials science, enabling the synthesis of complex molecules with tailored properties. Careful optimization of the provided protocols will be necessary to achieve the desired outcomes for specific target molecules.
References
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-AMINO-2-PHENYLPYRIDINE CAS#: 101601-80-3 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Protocol for Nucleophilic Aromatic Substitution on Nitropyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a pivotal reaction in organic and medicinal chemistry, enabling the synthesis of a wide array of substituted aromatic and heteroaromatic compounds.[1] This application note focuses on the SNAr reaction applied to nitropyridines. The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack, a reactivity that is significantly enhanced by the presence of a strong electron-withdrawing group like the nitro group (-NO₂).[2][3] This activation facilitates the displacement of a leaving group, typically a halogen, from positions ortho or para to the nitro group.[2]
The resulting aminopyridine derivatives are crucial intermediates and core structures in numerous pharmaceuticals, including antihistamines, and are vital for the development of novel bioactive molecules.[1][4] This document provides detailed experimental protocols, quantitative data, and mechanistic diagrams for performing SNAr reactions on nitropyridines with amine nucleophiles.
General Reaction Mechanism
The SNAr reaction on nitropyridines proceeds via a well-established two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. This disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.[3]
-
Elimination of Leaving Group: The aromaticity of the ring is restored in the second step through the expulsion of the leaving group (e.g., a halide ion).[1] This step is typically fast and results in the formation of the final substituted product.
Caption: General mechanism of the SNAr reaction.[1]
Experimental Protocols and Data
This section details the protocols for the SNAr reaction between 2-chloro-5-nitropyridine and various amine nucleophiles, a common and highly efficient transformation in drug discovery.[1][5]
The efficiency and yield of the SNAr reaction are highly dependent on the nucleophilicity of the amine, the solvent, and the base used.[1] The following table summarizes typical yields obtained under standardized conditions.
| Nucleophile (Amine) | Solvent System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Ethanol | Triethylamine | Reflux | 2-4 | >95% | [1] |
| Piperidine | Ethanol | Triethylamine | Reflux | 2-4 | >95% | [1] |
| Aniline | Isopropanol/Water (1:1) | N/A | 80 | 2 | ~90% | [1] |
| 4-Methylaniline | Water | KF (2 equiv.) | 100 | 17 | 70% | [5] |
| Benzylamine | Water | KF (2 equiv.) | 100 | 17 | 96% | [5] |
| Thiophen-2-ylmethanamine | NMP | K₂CO₃ | 150 | 15 | Good | [6] |
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and purification method.[1]
This protocol describes the reaction of 2-chloro-5-nitropyridine with a highly nucleophilic aliphatic amine, morpholine.[1]
Materials and Equipment:
-
2-Chloro-5-nitropyridine (1.0 equiv.)
-
Morpholine (1.1 equiv.)
-
Triethylamine (1.2 equiv.)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Ethyl acetate, Hexane (for TLC and chromatography)
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).[1]
-
Dissolution: Dissolve the starting material in anhydrous ethanol to achieve an approximate concentration of 0.1 M.[1]
-
Addition of Reagents: Add morpholine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.[1]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using 30% ethyl acetate in hexane as eluent) until the starting material is consumed.[1]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Extraction: Redissolve the residue in ethyl acetate (e.g., 25 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 15-30% ethyl acetate in hexane as the eluent) to yield the pure 2-morpholino-5-nitropyridine.[1]
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the synthesis and purification of substituted nitropyridines via an SNAr reaction.
Caption: Typical experimental workflow for SNAr synthesis.[1]
Key Factors Influencing the Reaction
Several factors can be modulated to optimize SNAr reactions on nitropyridines:
-
Leaving Group: The nature of the leaving group is critical. For halopyridines, the reactivity order is generally F > Cl > Br > I. The high electronegativity of fluorine strongly activates the ring towards the initial nucleophilic attack, which is the rate-determining step.[7]
-
Nucleophile: The reaction rate is directly influenced by the strength and concentration of the nucleophile. Stronger nucleophiles, such as secondary amines (piperidine, morpholine) or thiolates, react more readily than weaker ones like anilines or alcohols.[1][8]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate the reaction by solvating the cation of the nucleophile and leaving the anion more reactive. Alcohols like ethanol and isopropanol are also commonly used and can participate in the reaction under certain conditions.[1][9]
-
Temperature: While many reactions proceed at room temperature, heating is often employed to increase the reaction rate, especially with less reactive nucleophiles or substrates.[1][10]
-
Base: A base, such as triethylamine or potassium carbonate, is often required to neutralize the acid (e.g., HCl) generated during the reaction, particularly when using amine nucleophiles.[1]
Conclusion
Nucleophilic aromatic substitution on nitropyridines is a robust and versatile method for the synthesis of highly functionalized heterocyclic compounds.[1] The strong activating effect of the nitro group enables reactions with a wide range of nucleophiles under accessible conditions.[6] The protocols and data presented here serve as a practical guide for researchers in drug discovery and synthetic chemistry to effectively utilize this powerful transformation for the generation of novel molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Development of Insecticidal Agents Based on the 3-Nitro-2-phenylpyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The growing challenge of insecticide resistance necessitates the exploration of novel chemical scaffolds for the development of effective pest management agents. Pyridine-based compounds have historically demonstrated a wide range of biological activities, including insecticidal properties.[1][2] Specifically, the 2-phenylpyridine core has been identified as a promising starting point for the discovery of new insecticides.[1][3] This document outlines the potential application of 3-Nitro-2-phenylpyridine as a versatile intermediate for the synthesis of a new class of insecticidal candidates. While direct insecticidal activity of this compound has not been extensively reported, its functional groups offer synthetic handles for the creation of diverse derivatives.[4] These notes provide proposed synthetic routes, detailed experimental protocols for the synthesis and bio-evaluation of derivatives, and a framework for data analysis.
Rationale for Utilizing this compound
The this compound scaffold presents two key points for chemical modification: the nitro group and the phenyl ring. The nitro group can be readily reduced to an amino group, which can then be further functionalized, for instance, through amidation, to introduce diverse chemical moieties.[5] The phenyl ring can also be substituted to explore structure-activity relationships (SAR). This strategic functionalization allows for the systematic development of a library of compounds to identify potent and selective insecticidal agents.
Proposed Synthetic Workflow
A proposed pathway for the development of novel insecticidal agents from this compound involves a two-step process: reduction of the nitro group followed by an amidation reaction. This approach is based on established synthetic methodologies for similar pyridine-containing compounds.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2-phenylpyridine (Intermediate)
This protocol describes the reduction of the nitro group of this compound to an amine.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).
-
Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.
-
Continue to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-Amino-2-phenylpyridine.
Protocol 2: Synthesis of Novel 2-Phenylpyridine Amide Derivatives
This protocol details the amidation of 3-Amino-2-phenylpyridine with a substituted benzoic acid.
Materials:
-
3-Amino-2-phenylpyridine
-
Substituted benzoic acid (e.g., 4-chlorobenzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the substituted benzoic acid (1.2 eq) in dichloromethane.
-
Add DCC (1.2 eq) and DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of 3-Amino-2-phenylpyridine (1.0 eq) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final amide derivative.
Protocol 3: Insecticidal Bioassay - Leaf-Dip Method
This protocol is for evaluating the insecticidal activity of the synthesized compounds against a model insect pest, such as the armyworm (Mythimna separata).[1]
Materials:
-
Synthesized 2-phenylpyridine amide derivatives
-
Acetone
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Fresh cabbage or corn leaves
-
Third-instar larvae of Mythimna separata
-
Petri dishes
-
Filter paper
Procedure:
-
Prepare stock solutions of the test compounds in acetone at a concentration of 10 mg/mL.
-
Prepare a series of test solutions at different concentrations (e.g., 500, 250, 100, 50, 10 mg/L) by diluting the stock solution with distilled water containing 0.1% Triton X-100. A control solution should be prepared with 0.1% Triton X-100 in distilled water.
-
Cut fresh leaves into discs of approximately 5 cm in diameter.
-
Dip each leaf disc into a test solution for 10-15 seconds and then allow it to air dry.
-
Place a treated leaf disc on a moist filter paper in a petri dish.
-
Introduce 10 third-instar larvae into each petri dish. Each concentration should be tested in triplicate.
-
Incubate the petri dishes at 25 ± 1°C with a 14:10 light:dark photoperiod.
-
Assess larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Calculate the corrected mortality rate using Abbott's formula: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100.
-
Determine the LC₅₀ (lethal concentration required to kill 50% of the population) for each active compound using Probit analysis.
Data Presentation
Quantitative data from the insecticidal bioassays should be summarized in a clear and structured table to facilitate comparison between the synthesized derivatives.
Table 1: Hypothetical Insecticidal Activity of 2-Phenylpyridine Amide Derivatives against Mythimna separata
| Compound ID | R-Group on Phenylamide | Concentration (mg/L) | Mortality (%) after 48h | LC₅₀ (mg/L) |
| 3-NPP-A1 | 4-Chloro | 500 | 95 | 120.5 |
| 3-NPP-A2 | 4-Methoxy | 500 | 80 | 210.2 |
| 3-NPP-A3 | 4-Trifluoromethyl | 500 | 100 | 95.8 |
| 3-NPP-A4 | 2,4-Dichloro | 500 | 100 | 88.4 |
| Control | - | - | 5 | - |
| Positive Control | Commercial Insecticide | 10 | 100 | 5.2 |
Potential Mechanism of Action and Signaling Pathway
While the exact mechanism of action would need to be determined through further studies, many pyridine-based insecticides, such as neonicotinoids, act on the nervous system of insects.[4] A plausible hypothesis is that these novel 2-phenylpyridine amides could act as modulators of neurotransmitter receptors, such as the nicotinic acetylcholine receptor (nAChR), or other vital enzyme systems.
Conclusion
The this compound scaffold holds significant potential as a starting point for the development of a new generation of insecticides. The synthetic routes and bioassay protocols provided in these application notes offer a comprehensive framework for researchers to synthesize and evaluate novel derivatives. Through systematic exploration of the structure-activity relationships, it may be possible to identify lead compounds with high efficacy and selectivity, contributing to the ongoing need for innovative pest management solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 134896-35-8 | Benchchem [benchchem.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
Application Notes and Protocols for 3-Nitro-2-phenylpyridine in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 3-nitro-2-phenylpyridine as a ligand in transition metal catalysis. While direct literature on this specific ligand is emerging, we extrapolate its potential applications based on the well-established chemistry of the parent ligand, 2-phenylpyridine, and the known electronic effects of the nitro substituent. This document covers its anticipated role in Suzuki-Miyaura cross-coupling and C-H activation reactions, provides detailed experimental protocols for catalyst synthesis and application, and includes visualizations of key processes to guide researchers in exploring its catalytic capabilities.
Introduction: The Electronic Influence of the Nitro Group
This compound is an analogue of 2-phenylpyridine, a widely utilized ligand in transition metal catalysis. The key feature of this ligand is the presence of a nitro (-NO2) group at the 3-position of the pyridine ring. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the ligand in several ways:
-
Reduced Donor Strength: The electron-withdrawing nature of the nitro group decreases the electron density on the pyridine nitrogen atom.[1][2] This makes this compound a weaker Lewis base compared to 2-phenylpyridine, resulting in a less electron-rich metal center upon coordination.
-
Modulation of Catalytic Activity: The electronic properties of a ligand are crucial in tuning the reactivity of a metal catalyst.[3][4] By making the metal center more electron-deficient, the this compound ligand can modulate the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.
-
Potential for Secondary Interactions: The nitro group itself can potentially act as a directing group or engage in non-covalent interactions within the catalytic complex, influencing regioselectivity and stability.[5]
These electronic modifications suggest that transition metal complexes of this compound could exhibit unique catalytic activities compared to their unsubstituted 2-phenylpyridine counterparts.
Application in Suzuki-Miyaura Cross-Coupling Reactions
Palladium complexes bearing 2-phenylpyridine derivatives have demonstrated high efficiency in promoting Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in organic synthesis.[6][7] These reactions typically proceed under mild conditions and are compatible with a wide range of functional groups.
The proposed role of this compound as a ligand in this context is to modulate the electronic properties of the palladium catalyst. The electron-deficient nature of the resulting palladium complex could influence the kinetics of the catalytic cycle, potentially impacting catalyst stability and turnover rates.
Data Presentation: Palladium-Catalyzed Suzuki-Miyaura Coupling with Phenylpyridine-type Ligands
The following table summarizes representative results for Suzuki-Miyaura reactions catalyzed by palladium complexes with 2-phenylpyridine derivative ligands, which can serve as a benchmark for evaluating catalysts based on this compound.
| Catalyst Precursor | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| trans-[PdCl2(2-mesitylpyridine)2] | 4-Bromoacetophenone | Phenylboronic acid | K3PO4·3H2O | Dioxane/H2O | 100 | 98 | [6] |
| trans-[PdCl2(2-mesitylpyridine)2] | 4-Chlorobenzonitrile | Phenylboronic acid | K3PO4·3H2O | Dioxane/H2O | 100 | 95 | [6] |
| trans-[PdCl2(2-mesitylpyridine)2] | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | K3PO4·3H2O | Dioxane/H2O | 100 | 97 | [6] |
| trans-[PdCl2(2-mesitylpyridine)2] | 2-Bromopyridine | Phenylboronic acid | K3PO4·3H2O | Dioxane/H2O | 100 | 92 | [6] |
Application as a Directing Group in C-H Activation
The pyridine nitrogen of 2-phenylpyridine is a highly effective directing group for the regioselective functionalization of the ortho-C-H bond on the phenyl ring.[8] This strategy, often employing palladium catalysts, allows for the direct installation of various functional groups, avoiding the need for pre-functionalized substrates.[8][9]
When using this compound, the pyridine moiety is expected to retain its primary directing group function. The strong electron-withdrawing nitro group may influence the rate and efficiency of the C-H activation step (cyclometalation). Furthermore, the nitro group itself has been explored as a directing group in C-H activation, raising the possibility of competitive or cooperative directing effects.[5]
Data Presentation: Palladium-Catalyzed ortho-C-H Functionalization of 2-Phenylpyridine
This table provides examples of directed C-H functionalization reactions that could be explored using this compound.
| Reactant | Coupling Partner | Catalyst | Oxidant/Additive | Product | Yield (%) | Reference |
| 2-Phenylpyridine | Aryldiazonium salt | Pd(OAc)2 | - | ortho-Arylation | 85 | [8] |
| 2-Phenylpyridine | Toluene | Pd(OAc)2 | TBHP | ortho-Acylation | 74 | [8] |
| 2-Phenylpyridine | Benzyl chloride | Pd(OAc)2 | TBHP | ortho-Acylation | High | [8] |
| 2-Phenylpyridine | H2O | Pd(OAc)2 | TBHP | ortho-Hydroxylation | 58 | [8] |
Experimental Protocols
Protocol 1: Synthesis of trans-Bis(this compound)dichloropalladium(II)
This protocol is adapted from established procedures for synthesizing similar palladium(II) complexes with 2-phenylpyridine derivatives.[6]
Materials:
-
Palladium(II) chloride (PdCl2)
-
This compound
-
Acetonitrile (CH3CN), anhydrous
-
Diethyl ether ((C2H5)2O)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere (Argon), add Palladium(II) chloride (1.0 mmol, 177.3 mg).
-
Add anhydrous acetonitrile (20 mL) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 2 hours to form the [PdCl2(CH3CN)2] complex in solution. The solution should turn a reddish-brown color.
-
In a separate flask, dissolve this compound (2.2 mmol, 440.4 mg) in anhydrous acetonitrile (10 mL).
-
Allow the [PdCl2(CH3CN)2] solution to cool to room temperature.
-
Slowly add the solution of this compound to the palladium complex solution via cannula or syringe.
-
Stir the resulting mixture at room temperature for 24 hours. A precipitate is expected to form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with small portions of cold acetonitrile (2 x 5 mL) and diethyl ether (3 x 10 mL).
-
Dry the yellow to orange solid product under vacuum to a constant weight.
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.
Protocol 2: Suzuki-Miyaura Cross-Coupling using trans-[PdCl2(this compound)2]
This protocol provides general conditions for a model Suzuki-Miyaura reaction. Optimization of catalyst loading, base, solvent, and temperature may be required for specific substrates.
Materials:
-
trans-[PdCl2(this compound)2] (as synthesized in Protocol 1)
-
Aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Potassium phosphate tribasic (K3PO4), hydrated (2.0 mmol)
-
1,4-Dioxane
-
Deionized water
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials or flask with condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium pre-catalyst, trans-[PdCl2(this compound)2] (e.g., 1 mol%, 0.01 mmol).
-
Evacuate and backfill the vial with an inert gas (repeat 3 times).
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 4-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General workflow from ligand to catalyst synthesis and application.
Catalytic Cycle Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C–H activation reactions of nitroarenes: current status and outlook - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Crafting Libraries of 3-Nitro-2-phenylpyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 3-nitro-2-phenylpyridine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below are designed to be a practical guide for researchers in academic and industrial settings, facilitating the creation of diverse compound libraries for screening and development.
Introduction
The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The presence of the nitro group offers a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space.[1] These derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide details established synthetic routes to access these valuable compounds.
Synthetic Methodologies
Two primary strategies for the synthesis of this compound derivatives are highlighted: a multi-step approach starting from 2-chloro-3-nitropyridine and a method involving the nitration of a pre-formed phenylpyridine core.
Methodology 1: Multi-step Synthesis from 2-Chloro-3-nitropyridine
This versatile method allows for the introduction of various substituents on the phenyl ring and the pyridine core. The general workflow involves a nucleophilic aromatic substitution followed by further elaboration. A key advantage of this approach is the commercial availability of a wide range of substituted anilines and aromatic aldehydes.
Experimental Workflow: Multi-step Synthesis
Caption: Workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a one-pot, multi-component reaction for the synthesis of 2-aryl-3-methyl-imidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methylnitroolefins, which can be adapted for this compound synthesis with appropriate starting materials.[2]
Materials:
-
2-Chloro-3-nitropyridine
-
Substituted aniline (e.g., aniline, 4-methoxyaniline)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates
-
Ice
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a solution of 2-chloro-3-nitropyridine (1.0 eq) and a substituted aniline (1.1 eq) in DMSO.
-
Heat the mixture at 100 °C to form the intermediate 3-nitro-N-arylpyridin-2-amine. The progress of this step can be monitored by TLC.
-
To the resulting solution, add an aromatic aldehyde (1.2 eq) and sodium dithionite (3.0 eq).
-
Heat the reaction mixture at 80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
Quantitative Data:
The following table summarizes representative data for the synthesis of various phenylpyridine derivatives, showcasing the types of characterization performed. While not exclusively for this compound, it provides a template for data presentation.
| Compound ID | Starting Materials | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) | Reference |
| 5g | N-(5-chloro-2-methylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide | 74.9 | 184.2–186.4 | 8.88 (s, 1H), 8.21 (d, J = 9.1 Hz, 1H), 8.10 (s, 1H), 7.91 (d, J = 8.4 Hz, 2H), 7.82 (d, J = 8.3 Hz, 1H), 7.28–7.16 (m, 7H), 2.29 (s, 3H) | 164.10, 162.14, 158.53, 155.41, 144.39, 140.25, 135.68, 135.60, 135.27, 134.46, 132.25, 131.92, 131.51, 130.20, 127.98, 127.56, 126.57, 126.24, 126.08, 123.61, 120.15, 118.49, 117.18, 17.32 | [M–H]⁻ 560.0397, found 560.0404 | [3] |
| 5h | 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitro-N-(3-(trifluoromethoxy)phenyl)benzamide | 76.1 | 140.2–141.4 | 8.85 (s, 1H), 8.12 (t, J = 7.6 Hz, 1H), 8.08 (d, J = 1.6 Hz, 1H), 7.87 (d, J = 7.0 Hz, 2H), 7.85 (d, J = 7.1 Hz, 1H), 7.46–7.42 (m, 4H), 7.22 (d, J = 8.6 Hz, 2H), 7.13 (dd, J = 8.4, 5.8 Hz, 2H) | 185.24, 164.30, 162.18, 158.52, 155.31, 144.34, 144.30, 139.95, 137.74, 135.62, 135.58, 134.93, 134.43, 131.90, 131.65, 130.23, 129.75, 127.45, 123.57, 121.76, 20.19, 118.61, 117.14, 116.82 | Not specified | [3] |
Methodology 2: Nitration of 2-Phenylpyridine
Direct nitration of the pyridine ring is a common method for introducing a nitro group.[4] Modern nitration methods offer improved yields and regioselectivity compared to harsher, traditional conditions.[5][6]
Logical Relationship: Nitration of Pyridine Derivatives
Caption: General scheme for the nitration of pyridine derivatives.
Protocol 2: Nitration using Dinitrogen Pentoxide (N₂O₅)
This protocol describes a general method for the β-nitration of pyridine derivatives.[5]
Materials:
-
2-Phenylpyridine
-
Dinitrogen pentoxide (N₂O₅) or Nitronium tetrafluoroborate (NO₂·BF₄)
-
Solvent (e.g., MeNO₂, THF, or MeCN)
-
Aqueous solution of a nucleophile (e.g., water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the 2-phenylpyridine derivative in a suitable solvent (MeNO₂, THF, or MeCN) under an inert atmosphere.
-
Cool the solution and add the nitrating agent (N₂O₅ or NO₂·BF₄) portion-wise to form the N-nitropyridinium salt.
-
After the formation of the intermediate salt is complete (monitor by TLC or NMR), react the mixture with an aqueous solution of a nucleophile.
-
Work up the reaction mixture by extraction with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired this compound derivative.
Quantitative Data for Nitration Reactions:
The following table provides representative yields for the nitration of pyridine and its derivatives, demonstrating the efficiency of modern nitration methods.
| Substrate | Nitrating Agent | Solvent | Yield of 3-Nitropyridine (%) | Reference |
| Pyridine | N₂O₅ followed by SO₂/HSO₃⁻ in water | Organic Solvent | 77 | [6] |
| 2-diethylamino 6-methyl pyridine | H₂SO₄/HNO₃ | Not specified | High (crystal formation) | [7] |
Applications and Biological Significance
This compound derivatives are valuable intermediates in the synthesis of more complex heterocyclic compounds.[1] The nitro group can be readily reduced to an amino group, which can then be further functionalized. These compounds and their downstream products have shown promise in various therapeutic areas. For instance, related phenylpyridine scaffolds are found in compounds investigated as inhibitors of enzymes like xanthine oxidase (XOR) and urate transporter 1 (URAT1) for the treatment of gout.[8]
Signaling Pathway: Inhibition of Xanthine Oxidase
Caption: Inhibition of uric acid production by targeting Xanthine Oxidase.
Conclusion
The methodologies presented in this document provide a solid foundation for the synthesis and exploration of this compound derivatives. By leveraging these protocols, researchers can efficiently generate libraries of these compounds for biological screening and the development of novel therapeutic agents and functional materials. The versatility of the synthetic routes allows for extensive structural diversification, paving the way for the discovery of new lead compounds.
References
- 1. This compound | 134896-35-8 | Benchchem [benchchem.com]
- 2. Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application of 3-Nitro-2-phenylpyridine in Materials Science: A Prospective Overview
While specific research on the application of 3-Nitro-2-phenylpyridine in materials science is limited, its structural motifs—a phenyl group attached to a nitrated pyridine ring—suggest significant potential in the development of advanced functional materials. This document provides detailed application notes and experimental protocols based on analogous 2-phenylpyridine and nitropyridine derivatives, offering a foundational guide for researchers and scientists exploring the utility of this compound.
The unique electronic properties conferred by the electron-withdrawing nitro group and the versatile coordination capabilities of the pyridine ring make this compound a promising candidate for several applications in materials science, particularly in organic electronics and coordination chemistry.[1]
Potential Applications in Organic Light-Emitting Diodes (OLEDs)
Phenylpyridine derivatives are cornerstone materials in the field of OLEDs, primarily utilized as ligands in highly efficient phosphorescent emitters, most notably iridium(III) complexes.[2] The introduction of a nitro group can further modulate the electronic properties of the resulting metal complex, potentially leading to altered emission colors and device performance.
Application Note: Emitter in Phosphorescent OLEDs
This compound can be envisioned as a cyclometalating ligand for iridium(III) to form complexes of the type Ir(N^C)2(acac), where N^C is the deprotonated this compound ligand and acac is acetylacetonate. The strong electron-withdrawing nature of the nitro group is expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting complex, thereby tuning its emission properties.
Quantitative Data from Related Phenylpyridine-Based OLEDs:
To provide a comparative baseline, the performance of OLEDs employing various functionalized 2-phenylpyridine iridium(III) complexes is summarized below. It is anticipated that a complex of this compound would exhibit performance metrics within a similar range, with potential shifts in emission wavelength and efficiency due to the electronic effects of the nitro group.
| Emitter (Ir(III) Complex Ligand) | Host Material | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Peak (nm) | Reference |
| tris(2-phenylpyridine) | Undoped (ultra-thin layer) | 23.8 | - | - | - | [2] |
| 2-phenylquinoline | - | - | - | - | - | [3] |
| 2-(2,4-dimethoxyphenyl)-5-trifluoromethylpyridine | PVK:CBP | 4.18 | 9.04 | - | - | |
| A two-unit fluorescent/phosphorescent hybrid | - | - | 61.3 | 30 | - | [4] |
Note: The table presents data for related compounds to illustrate the potential performance. Specific values for a this compound-based emitter would require experimental verification.
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol describes a general procedure for fabricating a solution-processed phosphorescent OLED using a spin-coating method. This can be adapted for a hypothetical emitter based on this compound.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Host material (e.g., Poly(N-vinylcarbazole):1,3-Bis(carbazol-9-yl)benzene (PVK:CBP))
-
Iridium complex of this compound (emitter)
-
Electron transport layer material (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi))
-
LiF/Al (cathode)
-
Solvents (e.g., chlorobenzene, toluene)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal at 120°C for 20 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Prepare a solution of the host material (e.g., PVK:CBP) and the this compound-based iridium complex (dopant) in a suitable solvent (e.g., chlorobenzene). Spin-coat the solution onto the HIL and anneal.
-
Electron Transport Layer (ETL) Deposition: Thermally evaporate the ETL material (e.g., TPBi) onto the EML under high vacuum (<10⁻⁶ Torr).
-
Cathode Deposition: Sequentially deposit LiF and Al by thermal evaporation to form the cathode.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectra with a spectrometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data and EL spectra.
Potential Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group in this compound can act as coordination sites for metal ions, making it a potential ligand for the synthesis of coordination polymers and MOFs. These materials have applications in gas storage, separation, catalysis, and sensing.[5]
Application Note: Ligand for Luminescent MOFs
A Co(II)-based coordination polymer has been synthesized using a tricarboxytriphenylamine ligand, which exhibits luminescence quenching in the presence of Fe³⁺/Cr³⁺ ions and trinitrophenol (TNP).[5] Similarly, this compound could be used to construct luminescent MOFs for sensing applications. The nitro group could provide specific interaction sites for analytes, and the overall framework could be designed to exhibit guest-dependent luminescence.
Quantitative Data from a Related Coordination Polymer:
| Coordination Polymer | Metal Ion | Ligand | CO₂ Adsorption | Application | Reference |
| [Co₃(L)₂(2,2′-bipy)₂] | Co(II) | 4,4′,4″-nitrilotribenzoic acid | 74 cm³·g⁻¹ at 273 K | Gas adsorption, sensing, antibacterial | [5] |
Experimental Protocol: Synthesis of a Coordination Polymer
This protocol provides a general method for the solvothermal synthesis of a coordination polymer, which can be adapted for this compound.
Materials:
-
This compound
-
Metal salt (e.g., Co(NO₃)₂·6H₂O)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)
Procedure:
-
In a glass vial, dissolve this compound in DMF.
-
In a separate vial, dissolve the metal salt in a mixture of DMF and ethanol.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 24-72 hours).
-
After cooling to room temperature, crystals of the coordination polymer should form.
-
Collect the crystals by filtration, wash with fresh solvent, and dry under vacuum.
Characterization:
-
Determine the crystal structure using single-crystal X-ray diffraction.
-
Analyze the thermal stability using thermogravimetric analysis (TGA).
-
Investigate the porosity and gas adsorption properties using nitrogen sorption measurements.
-
Study the luminescent properties using fluorescence spectroscopy.
Synthesis of this compound
The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible synthetic route involves the nitration of 2-phenylpyridine.
Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical adaptation based on known nitration procedures for pyridine derivatives.
Materials:
-
2-Phenylpyridine
-
Fuming nitric acid
-
Concentrated sulfuric acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2-phenylpyridine to the cold sulfuric acid while maintaining the temperature below 10°C.
-
To this mixture, add fuming nitric acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a specific temperature (e.g., 60-80°C) for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
Synthesis of this compound Workflow
Caption: General workflow for the synthesis of this compound.
OLED Fabrication Workflow
Caption: A typical workflow for fabricating a solution-processed OLED.
Logical Relationship in MOF Synthesis
Caption: Logical relationship of components in MOF synthesis.
References
- 1. This compound | 134896-35-8 | Benchchem [benchchem.com]
- 2. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Multifunctional 3D Supermolecular Co Coordination Polymer With Potential for CO2 Adsorption, Antibacterial Activity, and Selective Sensing of Fe3+/Cr3+ Ions and TNP [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Nitro-2-phenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Nitro-2-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials from the synthesis, isomers (such as 5-Nitro-2-phenylpyridine or other positional isomers), and over-nitrated or under-nitrated products. The specific impurities will largely depend on the synthetic route employed.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q3: How do I choose between column chromatography and recrystallization?
A3: Column chromatography is generally preferred for separating complex mixtures with multiple components or when impurities have similar polarity to the desired product.[1] Recrystallization is an excellent choice for removing small amounts of impurities from a relatively crude product, especially if the product is a solid and a suitable solvent is found.[2] Often, a combination of both methods is used for achieving high purity, with an initial column chromatography followed by a final recrystallization step.
Q4: Is this compound stable under typical purification conditions?
A4: While generally stable, nitroaromatic compounds can be sensitive to heat and strong acidic or basic conditions. Prolonged heating during recrystallization should be avoided. When using column chromatography, it is advisable to use neutral silica gel and to avoid highly acidic or basic eluents if possible.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Issues
Q: My compound is not moving from the origin on the TLC plate or the column.
A:
-
Possible Cause: The eluent system is not polar enough.
-
Solution: Gradually increase the polarity of your mobile phase. For a normal-phase silica gel column, this can be achieved by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Q: The separation between my desired product and an impurity is poor.
A:
-
Possible Cause 1: The chosen eluent system has suboptimal selectivity.
-
Solution 1: Experiment with different solvent systems. For nitroaromatic compounds, solvents that can engage in π-π interactions, such as those containing aromatic rings (e.g., toluene), or different polar modifiers might improve separation.
-
Possible Cause 2: The column was not packed properly, leading to channeling.
-
Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry method" is often recommended for a well-packed column.[3]
-
Possible Cause 3: The column is overloaded with the crude product.
-
Solution 3: Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Q: The collected fractions are still impure after column chromatography.
A:
-
Possible Cause: The fractions were collected in volumes that were too large, leading to the mixing of separated components.
-
Solution: Collect smaller fractions and analyze each one carefully by TLC before combining them.
Recrystallization Issues
Q: My compound does not dissolve in the chosen recrystallization solvent, even at boiling point.
A:
-
Possible Cause: The solvent is not a good choice for your compound.
-
Solution: Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For nitroaryl compounds, alcoholic solvents or mixtures involving hexanes can be effective.[5]
Q: No crystals form upon cooling the solution.
A:
-
Possible Cause 1: The solution is not supersaturated; too much solvent was used.
-
Solution 1: Boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
Possible Cause 2: The cooling process is too rapid, or there are no nucleation sites for crystal growth.
-
Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath. You can also try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites or add a seed crystal of the pure compound.
Q: The product "oils out" instead of forming crystals.
A:
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities.
-
Solution: Use a lower-boiling point solvent or a solvent mixture. If impurities are the cause, an initial purification step like column chromatography may be necessary before recrystallization.
Data Presentation
| Purification Technique | Stationary/Mobile Phase or Solvent | Key Parameters | Expected Purity |
| Column Chromatography | Silica Gel | Eluent: Ethyl acetate/Heptane (or Hexane) gradient (e.g., 1:9 to 3:7 v/v)[6] | >95% (depending on impurity profile) |
| Recrystallization | Single or mixed solvent system | Solvent choice is critical; slow cooling is preferred. | >98% (if impurities are minor) |
| Recrystallization Solvents | Alcoholic solvents (e.g., Ethanol, Methanol), Hexanes/Ethyl Acetate mixture[5] | The compound should have high solubility in the hot solvent and low solubility in the cold solvent. | High |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.[3]
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary.
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization Purification
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Mandatory Visualization
Caption: A workflow for the purification of crude this compound.
Caption: Troubleshooting logic for impure fractions in column chromatography.
References
Overcoming challenges in the Suzuki coupling of nitropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the Suzuki coupling of nitropyridines.
Troubleshooting Guide
Low yields, failed reactions, and the presence of side products are common hurdles in the Suzuki coupling of nitropyridines. The electron-withdrawing nature of the nitro group and the coordinating ability of the pyridine nitrogen can significantly impact the catalytic cycle. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Low to No Product Formation
Possible Causes:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] The nitro group can also interact with the catalyst.
-
Poor Oxidative Addition: While the electron-deficient nature of the nitropyridine ring should facilitate oxidative addition to the Pd(0) catalyst, steric hindrance or catalyst deactivation can impede this step.[2]
-
Ineffective Transmetalation: The choice of base is crucial for activating the boronic acid/ester for transmetalation.[3][4][5] An inappropriate base can lead to a sluggish or stalled reaction.
-
Decomposition of Starting Materials or Catalyst: High reaction temperatures can lead to the decomposition of sensitive substrates or the palladium catalyst.[6]
Troubleshooting Steps:
| Strategy | Action | Rationale |
| Optimize Catalyst System | Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[7][8][9] | These ligands can promote oxidative addition and stabilize the palladium catalyst, preventing deactivation by the pyridine nitrogen.[1] |
| Use a pre-catalyst, such as a Buchwald G3 precatalyst. | Pre-catalysts can provide a more active and stable Pd(0) species in solution.[1] | |
| Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). | This can help overcome partial catalyst inhibition.[1] | |
| Screen Bases | Test a variety of inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[3][4][10] | The optimal base is highly substrate-dependent. Weaker bases are sometimes more effective and can prevent degradation of sensitive functional groups.[3][11] |
| Vary Solvent | Use polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water.[5][12][13][14] | Solvent choice affects the solubility of reagents and the activity of the catalyst and base. |
| Adjust Temperature | Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and adjust as needed.[6] | Higher temperatures can sometimes overcome activation barriers but may also lead to decomposition.[15] |
Problem 2: Presence of Significant Side Products
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from the solvent or trace water.[1] | Use a more stable boronic ester (e.g., pinacol or MIDA esters).[1] Run the reaction under anhydrous conditions. Use a milder base.[1] |
| Dehalogenation/Denitration | The halide or nitro group on the nitropyridine is replaced by a hydrogen atom.[12] | Ensure the solvent is not a hydride source (e.g., certain alcohols).[1] Optimize the reaction time to avoid prolonged heating after the main reaction is complete.[1] |
| Homocoupling | Two molecules of the boronic acid couple to form a biaryl species. | Use a less reactive boronic ester. Optimize the stoichiometry of the reactants. Choose a ligand that disfavors this side reaction.[16] |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of nitropyridines so challenging?
A1: The primary challenges arise from the electronic properties of the nitropyridine ring. The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[1] The strong electron-withdrawing nitro group can influence the reactivity of the C-X bond (where X is a halide) and potentially participate in side reactions.
Q2: Which palladium catalyst and ligand combination is best for nitropyridine substrates?
A2: There is no single "best" combination as the optimal choice is substrate-dependent. However, for heteroaryl couplings, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos, or N-heterocyclic carbene (NHC) ligands, are often successful.[7][8][9] It is highly recommended to screen a variety of ligands to find the most effective one for your specific reaction.
Q3: What is the role of the base in the Suzuki coupling of nitropyridines?
A3: The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[3][5][17] The choice of base can significantly impact the reaction rate and yield.[3]
Q4: Can I use a nitro group as the leaving group in a Suzuki coupling reaction?
A4: Yes, recent developments have shown that the C-NO₂ bond can act as an electrophilic partner in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling.[8][9] This often requires specific catalysts and conditions, such as the use of bulky biarylphosphine ligands like BrettPhos.[8][9]
Q5: How can I minimize protodeboronation of my boronic acid?
A5: Protodeboronation is a common side reaction, especially with heteroaryl boronic acids.[1] To minimize it, you can:
-
Use more stable boronic esters, such as pinacol or MIDA esters.[1]
-
Conduct the reaction under anhydrous conditions to remove water.[1]
-
Use a weaker base if the reaction still proceeds efficiently.[1]
Data Summary Tables
Table 1: Comparison of Bases in a Model Suzuki Coupling
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₃PO₄ | Dioxane/H₂O | 100 | High | [7] |
| K₂CO₃ | Toluene/H₂O | 80 | Moderate to High | [3] |
| Cs₂CO₃ | Dioxane | 100 | High | [18] |
| KF | Dioxane | 110 | Good to Excellent | [19] |
| Na₂CO₃ | Toluene/H₂O | 80 | High | [3] |
| Note: Yields are highly dependent on the specific substrates and reaction conditions. |
Table 2: Common Ligands for Suzuki Coupling of Heteroaryl Halides
| Ligand | Catalyst Precursor | Typical Loading (mol%) | Key Features | Reference |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-3 | Bulky, electron-rich, effective for heteroaryl chlorides. | [7] |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-3 | Very bulky and electron-rich, good for challenging couplings. | [7] |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-3 | Electron-rich, effective for a broad range of substrates. | [8] |
| P(t-Bu)₃ | Pd₂(dba)₃ | 1-2 | Highly electron-donating, good for unreactive chlorides. | [20] |
| IPr (NHC) | [Pd(IPr)Cl₂]₂ | 1-3 | N-heterocyclic carbene, offers high stability and activity. | [21] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Nitropyridyl Halide:
Materials:
-
Nitropyridyl halide (1.0 mmol)
-
Arylboronic acid or ester (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, 5 mL)
-
Degassed water (if required, e.g., 1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the nitropyridyl halide, arylboronic acid/ester, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand under a positive flow of inert gas.
-
Add the anhydrous solvent and degassed water (if using a biphasic system) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling of nitropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 16. reddit.com [reddit.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. youtube.com [youtube.com]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Side reaction products in the synthesis of 3-Nitro-2-phenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 3-Nitro-2-phenylpyridine. The focus is on identifying and mitigating the formation of common side reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound via electrophilic nitration of 2-phenylpyridine?
A1: The primary side products are other positional isomers formed during the mononitration process. Nitration can occur on either the pyridine or the phenyl ring. The pyridine ring is generally deactivated towards electrophilic substitution, but when it occurs, it favors the 3-position.[1][2] The phenyl ring can be nitrated at the ortho (2'-), meta (3'-), and para (4'-) positions.[3] Additionally, over-nitration can lead to the formation of various dinitro-2-phenylpyridine isomers.[1]
Q2: My TLC analysis shows multiple spots close to the desired product spot. What are these likely to be?
A2: These spots are almost certainly the other mononitro isomers of 2-phenylpyridine (e.g., 5-Nitro-2-phenylpyridine, 2-(4'-nitrophenyl)pyridine, 2-(2'-nitrophenyl)pyridine, etc.). Due to the similar polarity and molecular weight of these isomers, they often have very close Rf values on a TLC plate, making them difficult to distinguish without proper analytical techniques like GC-MS or NMR.
Q3: I am observing a low yield of the desired this compound. What are the potential causes and how can I improve it?
A3: Low yields are a common issue and can stem from several factors:
-
Harsh Reaction Conditions: The deactivating nature of the pyridine ring requires strong nitrating conditions, which can also lead to substrate or product decomposition.[1]
-
Over-Nitration: Using a large excess of the nitrating agent or running the reaction for too long can lead to the formation of dinitrated byproducts, consuming your desired product.[1]
-
Suboptimal Temperature: High temperatures increase the rate of reaction but often decrease selectivity and promote the formation of unwanted side products and decomposition tars.[1][4]
To improve the yield, consider lowering the reaction temperature, carefully controlling the stoichiometry of the nitrating agent (using minimal excess), and adding the nitrating agent slowly and dropwise to maintain a low concentration at any given time.[1]
Q4: My reaction mixture turned dark brown or black, and I isolated a tar-like substance. What happened?
A4: The formation of a dark, tar-like substance typically indicates decomposition of the starting material or the product under the harsh acidic and oxidative conditions of the nitration reaction.[4] This can be caused by excessively high temperatures, a highly concentrated nitrating agent, or the presence of impurities that catalyze decomposition. Ensure your glassware is clean and dry, and maintain strict temperature control throughout the experiment.
Q5: How can I effectively separate the desired this compound from its isomers?
A5: Separating positional isomers is challenging due to their similar physical properties.[5] The most effective methods are:
-
Flash Column Chromatography: This is the most common and effective method. A carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) can resolve the different isomers.
-
Recrystallization: If a suitable solvent is found where the solubility of the isomers differs significantly, fractional recrystallization can be used to enrich the desired product.[6]
-
Acid-Base Extraction: This technique can separate the basic nitrophenylpyridine products from any neutral, non-basic impurities. However, it will not separate the isomers from each other.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Formation with Unreacted Starting Material
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 6. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
Optimization of reaction conditions for 3-Nitro-2-phenylpyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Nitro-2-phenylpyridine. The synthesis is typically a two-step process: a Suzuki-Miyaura cross-coupling to form the 2-phenylpyridine intermediate, followed by a regioselective nitration.
Experimental Workflow Overview
The overall synthetic route involves the formation of the biaryl backbone followed by electrophilic nitration. Each step requires careful optimization to ensure high yield and purity.
Caption: General workflow for the two-step synthesis of this compound.
Part 1: Suzuki-Miyaura Coupling for 2-Phenylpyridine Synthesis
This section focuses on the palladium-catalyzed cross-coupling of a 2-halopyridine with phenylboronic acid.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling reactions.
Q1: My Suzuki coupling reaction shows no or very low conversion to 2-phenylpyridine. What are the common causes?
A1: This is a frequent issue and can stem from several factors:
-
Catalyst Inactivity: The active Pd(0) species may not have formed or has decomposed. The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[1][2] It is crucial to maintain a strict inert atmosphere (argon or nitrogen) as oxygen can oxidize the active Pd(0) catalyst.[1]
-
Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may be ineffective due to the electron-deficient nature of the pyridine ring.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the reaction.[1][2]
-
Poor Reagent Quality: The presence of water, especially in the boronic acid or solvent, can lead to a side reaction called protodeboronation, where the boronic acid is converted back to benzene.[1] Ensure all reagents are pure and solvents are anhydrous.[1]
-
Incorrect Base: The base is critical for activating the boronic acid for the transmetalation step.[2] Weak bases may be ineffective. Stronger, anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[1][2]
Q2: I am observing a significant amount of biphenyl as a byproduct. How can I minimize this?
A2: The formation of biphenyl is due to the homocoupling of phenylboronic acid. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), or if a Pd(II) precatalyst is not efficiently reduced.[1][3]
-
Strictly Exclude Oxygen: This is the most critical step. Ensure your reaction flask is flame-dried or oven-dried and thoroughly degas all solvents by sparging with an inert gas or by using several freeze-pump-thaw cycles.[1]
-
Use a Pd(0) Source: Consider using a Pd(0) catalyst source directly (e.g., Pd₂(dba)₃) or ensure your precatalyst system is efficient at generating Pd(0).
Q3: The reaction with 2-chloropyridine is very slow or doesn't work. What should I do?
A3: 2-Chloropyridines are significantly less reactive than their 2-bromo or 2-iodo counterparts, making the initial oxidative addition step more difficult.[2][4] To improve reactivity:
-
Use a Specialized Catalyst System: Highly active catalyst systems are required.[2] Employ bulky, electron-rich ligands like SPhos or XPhos, which can promote the difficult oxidative addition step.[2]
-
Increase Reaction Temperature: Higher temperatures (e.g., 100-110 °C) can help overcome the activation energy barrier.[2]
-
Choose a Strong Base: A strong base like potassium phosphate (K₃PO₄) is often effective in these challenging couplings.[2]
Data Presentation: Optimization of Suzuki Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (For 2-Chloropyridine) | Condition C (Optimized) | Yield (%) | Reference |
| Halopyridine | 2-Bromopyridine | 2-Chloropyridine | 2-Chloropyridine | ||
| Pd Source | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(OAc)₂ (2 mol%) | [2][5] | |
| Ligand | - | Cy₃P·HBF₄ (6 mol%) | SPhos (4 mol%) | [2][5] | |
| Base (equiv.) | K₂CO₃ (3.0) | K₃PO₄ (1.7) | K₃PO₄ (2.0) | [2][5] | |
| Solvent | MeCN/H₂O (4:1) | Dioxane/H₂O (2:1) | Toluene | [2][5] | |
| Temperature | 80 °C | 100 °C | 110 °C | 70-90% | [5] |
Table is a representative summary based on typical conditions reported in the literature. Actual yields may vary.
Experimental Protocol: Synthesis of 2-Phenylpyridine
-
Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-chloropyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 2-phenylpyridine.[4]
Part 2: Nitration of 2-Phenylpyridine
This section focuses on the electrophilic aromatic substitution to introduce a nitro group at the 3-position of the pyridine ring.
Troubleshooting Guide: Nitration Reaction
Caption: Troubleshooting logic for the nitration of 2-phenylpyridine.
Q4: My nitration reaction gives a low yield and a mixture of many products. How can I improve this?
A4: The nitration of 2-phenylpyridine can be challenging due to the deactivating nature of the pyridinium ion formed in strong acid and the potential for nitration on the phenyl ring.[6][7]
-
Control the Temperature: This is the most critical factor. The reaction is highly exothermic. Maintain a low temperature (e.g., 0-10 °C) throughout the addition of the nitrating agent.[8] Higher temperatures lead to the formation of multiple products and dinitrated species, and can cause oxidative degradation (charring).[8]
-
Choice of Nitrating Agent: A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is commonly used.[9] However, for better control, milder nitrating agents can be considered.
-
Monitor Reaction Time: Over-extending the reaction time can lead to the formation of byproducts. Monitor the reaction closely by TLC and quench it once the starting material is consumed or the desired product is the major component.[8]
Q5: The main product of my reaction is not the desired 3-nitro isomer. How can I improve regioselectivity?
A5: Regioselectivity is a known challenge. The pyridine ring is deactivated towards electrophilic substitution, especially when protonated in acidic media.[7]
-
Reaction as Conjugate Acid: Kinetic studies show that 2-phenylpyridine reacts as its conjugate acid (pyridinium ion).[6] This directs the nitration primarily to the phenyl ring (at the 2'-, 3'-, and 4'-positions) and to a lesser extent to the deactivated pyridine ring.
-
Optimized Conditions: While nitration on the phenyl ring is electronically favored, specific conditions can promote substitution at the 3-position of the pyridine ring. Careful control of temperature and the nitrating system is key. Some modern methods for meta-nitration of pyridines utilize a dearomatization-rearomatization strategy, although these are more complex than classical nitration.[10][11] For classical conditions, maintaining low temperatures is the best approach to favor the kinetic product.[8]
Q6: I am having difficulty isolating the product after the reaction.
A6: The product can be somewhat soluble in the acidic aqueous work-up solution.
-
Neutralization: After quenching the reaction mixture by pouring it onto crushed ice, carefully neutralize the solution with a base (e.g., sodium bicarbonate or a cold NaOH solution) until the product precipitates.
-
Extraction: The precipitated solid can then be filtered or the mixture can be thoroughly extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
Data Presentation: Optimization of Nitration Conditions
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Nitrating Agent | Conc. HNO₃ | Conc. HNO₃ | KNO₃ | ||
| Acid | Conc. H₂SO₄ | Fuming H₂SO₄ | Conc. H₂SO₄ | [6][7] | |
| Temperature | 0 - 5 °C | 0 °C | 25 °C | [8] | |
| Time | 2 h | 1.5 h | 4 h | 40-60% | |
| Major Isomers | 3-Nitro, 4'-Nitro | 3-Nitro, 4'-Nitro | 3-Nitro, other isomers | [6] |
Table is a representative summary. Yields and isomer ratios are highly dependent on precise conditions.
Experimental Protocol: Nitration of 2-Phenylpyridine
-
Setup: Place 2-phenylpyridine (1.0 equiv.) in a round-bottom flask and cool to 0 °C in an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) while keeping the temperature below 10 °C.
-
Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equiv.) to concentrated sulfuric acid at 0 °C. Add this mixture dropwise to the solution of 2-phenylpyridine, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0-5 °C and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice.
-
Isolation: Neutralize the cold aqueous solution with a saturated solution of sodium bicarbonate or dropwise addition of cold concentrated NaOH until the product precipitates.
-
Purification: Filter the solid product, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Amination of Nitropyridines
Welcome to the technical support center for the palladium-catalyzed amination of nitropyridines. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this critical C-N bond-forming reaction. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed amination of a nitropyridine is resulting in a low yield. What are the most common initial parameters to investigate?
A1: Low yields in the Buchwald-Hartwig amination of nitropyridines can often be traced back to a few key factors. As nitropyridines are electron-deficient heterocycles, the reaction conditions must be carefully optimized. The primary parameters to scrutinize are:
-
Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical. For electron-deficient substrates like nitropyridines, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the reductive elimination step, which is often rate-limiting.
-
Base Selection: Nitropyridines can be sensitive to strong bases. The choice of base and its strength can significantly impact the reaction's success by influencing catalyst activity and substrate stability.
-
Reaction Temperature and Time: Insufficient heat can lead to incomplete conversion, while excessive temperatures may cause catalyst decomposition or promote side reactions.
-
Solvent Choice: The solvent affects the solubility of all reaction components and can influence the catalytic activity.
Q2: I observe decomposition of my nitropyridine starting material. What is the likely cause and how can I prevent it?
A2: Decomposition of the nitropyridine substrate is often due to the use of a base that is too strong. Nitro groups, particularly when positioned on a pyridine ring, can be sensitive to highly basic conditions, leading to unwanted side reactions.[1]
-
Solution: Switch to a milder base. While strong bases like sodium tert-butoxide (NaOtBu) can be effective in many Buchwald-Hartwig reactions, they may be incompatible with sensitive nitropyridines. Consider using weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases often provide a better balance between catalytic activity and substrate stability.
Q3: My reaction is sluggish and does not go to completion. What strategies can I employ to increase the reaction rate and achieve full conversion?
A3: A sluggish reaction is a common issue when working with challenging substrates. Several factors could be at play:
-
Insufficiently Active Catalyst: The chosen palladium precursor and ligand combination may not be active enough for the specific nitropyridine substrate.
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.
-
Poor Solubility: One or more of the reaction components may not be fully dissolved in the chosen solvent.
-
Solutions:
-
Ligand Screening: Experiment with a panel of bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, RuPhos, and BrettPhos have shown success in the amination of electron-deficient heterocycles.
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for any signs of decomposition.
-
Solvent Optimization: Switch to a higher-boiling point solvent that can also improve the solubility of your reagents. Toluene and dioxane are common choices. In some cases, a mixture of solvents can be beneficial.
-
Q4: I am observing the formation of side products. What are the most common side reactions and how can they be minimized?
A4: Side product formation in the palladium-catalyzed amination of nitropyridines can be complex. Common side reactions include:
-
Hydrodehalogenation: The halogen on the nitropyridine is replaced by a hydrogen atom. This can be a result of β-hydride elimination from the amine coupling partner.[2]
-
Nucleophilic Aromatic Substitution (SNAr): Due to the electron-withdrawing nature of the nitro group and the pyridine ring, direct nucleophilic attack by the amine can compete with the palladium-catalyzed pathway, especially at high temperatures.
-
Reduction of the Nitro Group: Under certain conditions, the nitro group can be reduced by components in the reaction mixture.
-
Solutions:
-
Minimize Hydrodehalogenation: Using a ligand that promotes rapid reductive elimination can help to outcompete β-hydride elimination.
-
Control SNAr: Running the reaction at the lowest effective temperature can help to minimize the uncatalyzed SNAr side reaction.
-
Careful Reagent Selection: Ensure the purity of all reagents and solvents. Avoid additives that could act as reducing agents.
-
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed amination of nitropyridines.
Problem: Low or No Product Formation
// Nodes Start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Step 1: Evaluate Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="Step 2: Assess Base Compatibility", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Step 3: Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Purity [label="Step 4: Verify Reagent and Solvent Quality", fillcolor="#FBBC05", fontcolor="#202124"];
Ligand_Screen [label="Screen Bulky, Electron-Rich Ligands\n(e.g., XPhos, RuPhos, BrettPhos)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Precatalyst [label="Use a Pre-formed Palladium Precatalyst", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Weaker_Base [label="Switch to a Weaker Base\n(e.g., Cs₂CO₃, K₃PO₄)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Base_Solubility [label="Ensure Base is Finely Ground and Well-Stirred", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Increase_Temp [label="Increase Reaction Temperature Incrementally", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Change_Solvent [label="Try a Higher-Boiling Point Solvent\n(e.g., Toluene, Dioxane)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Purify_Reagents [label="Purify Starting Materials", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Degas_Solvent [label="Ensure Solvent is Anhydrous and Degassed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Catalyst; Check_Catalyst -> Ligand_Screen [label="Inactive Catalyst"]; Check_Catalyst -> Precatalyst [label="Inconsistent Activation"]; Ligand_Screen -> Check_Base; Precatalyst -> Check_Base;
Check_Base -> Weaker_Base [label="Substrate Decomposition"]; Check_Base -> Base_Solubility [label="Poor Reactivity"]; Weaker_Base -> Check_Conditions; Base_Solubility -> Check_Conditions;
Check_Conditions -> Increase_Temp [label="Incomplete Conversion"]; Check_Conditions -> Change_Solvent [label="Poor Solubility"]; Increase_Temp -> Check_Purity; Change_Solvent -> Check_Purity;
Check_Purity -> Purify_Reagents [label="Side Products Observed"]; Check_Purity -> Degas_Solvent [label="Catalyst Deactivation"];
Purify_Reagents -> Success; Degas_Solvent -> Success; } caption: "Troubleshooting workflow for low yields."
Data Presentation: Comparison of Reaction Parameters
The following tables summarize quantitative data for the amination of nitropyridines under various conditions to guide your optimization efforts.
Table 1: Comparison of Ligands for the Amination of 2-Chloro-5-nitropyridine with Morpholine
| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 12 | ~85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 18 | ~80-90 |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 110 | 12 | High |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 24 | Moderate |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents. "High" and "Moderate" are used where specific quantitative data was not available in the cited literature.
Table 2: Influence of Base on the Amination of a Halogenated Nitropyridine
| Substrate | Amine | Palladium System | Base | Solvent | Yield (%) |
| 2-Chloro-5-nitropyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | Potential for substrate decomposition |
| 2-Chloro-5-nitropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Good to Excellent |
| 2-Chloro-3-nitropyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | Good |
| 2-Chloro-3-nitropyridine | Morpholine | Pd(OAc)₂ / RuPhos | KOtBu | Toluene | Lower yield due to side reactions |
Experimental Protocols
General Protocol for the Palladium-Catalyzed Amination of a Chloronitropyridine
This protocol is a general starting point and may require optimization for your specific substrate and amine.
Materials:
-
Chloronitropyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried Schlenk tube, add the chloronitropyridine, the base, the palladium precursor, and the phosphine ligand.
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
// Nodes Setup [label="1. Reaction Setup\n(Substrate, Base, Pd Source, Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Establish Inert Atmosphere\n(Evacuate/Backfill with Ar/N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Reagents [label="3. Add Degassed Solvent and Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="4. Heat and Stir", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="5. Monitor Reaction Progress\n(TLC, GC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="6. Quench and Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="7. Purify by Column Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Isolated Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> Inert; Inert -> Add_Reagents; Add_Reagents -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Product; } caption: "General experimental workflow."
Catalytic Cycle and Key Challenges
The palladium-catalyzed amination of nitropyridines generally follows the Buchwald-Hartwig catalytic cycle. However, the electronic properties of nitropyridines introduce specific challenges.
// Nodes in the cycle Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ox_Add [label="Oxidative\nAddition", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar(NO₂)Pd(II)L(X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine_Coord [label="Amine\nCoordination", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amine [label="[Ar(NO₂)Pd(II)L(HNR₂)]⁺X⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation\n(Base)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="Ar(NO₂)Pd(II)L(NR₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Red_Elim [label="Reductive\nElimination", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Challenges Challenge1 [label="Challenge 1:\nSlow Oxidative Addition\n(Electron-deficient pyridine)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Challenge2 [label="Challenge 2:\nSubstrate Decomposition\n(Strong Base)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Challenge3 [label="Challenge 3:\nSlow Reductive Elimination\n(Electron-withdrawing NO₂ group)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections in the cycle Pd0 -> Ox_Add; Ox_Add -> PdII_Aryl [label="Ar(NO₂)-X"]; PdII_Aryl -> Amine_Coord; Amine_Coord -> PdII_Amine [label="H₂NR₂"]; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido [label="-HB⁺X⁻"]; PdII_Amido -> Red_Elim; Red_Elim -> Pd0 [label="Ar(NO₂)-NR₂"];
// Connections to challenges Ox_Add -> Challenge1 [style=dashed, color="#5F6368"]; Deprotonation -> Challenge2 [style=dashed, color="#5F6368"]; Red_Elim -> Challenge3 [style=dashed, color="#5F6368"]; } caption: "Catalytic cycle with key challenges."
This technical support guide is intended to be a starting point for troubleshooting and optimizing your palladium-catalyzed amination of nitropyridines. Due to the diverse nature of substrates, empirical optimization is often necessary to achieve the best results.
References
Stability of 3-Nitro-2-phenylpyridine under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Nitro-2-phenylpyridine under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound at room temperature?
A1: this compound is a chemically stable compound under standard laboratory conditions (room temperature, protected from light). For long-term storage, it is recommended to keep the compound in a tightly sealed, light-resistant container in a cool and dry place.
Q2: What is the expected stability of this compound in acidic solutions?
A2: The pyridine ring, particularly when protonated under acidic conditions, is generally deactivated towards electrophilic attack. However, prolonged exposure to strong acidic conditions, especially at elevated temperatures, may lead to hydrolysis or other degradation pathways. It is crucial to monitor the compound's purity if it is to be kept in an acidic solution for an extended period.
Q3: Is this compound susceptible to degradation in basic solutions?
A3: Yes, like many nitropyridine derivatives, this compound is expected to be more susceptible to degradation under basic conditions compared to acidic conditions. The electron-withdrawing nature of the nitro group can make the pyridine ring susceptible to nucleophilic attack by hydroxide ions, potentially leading to the formation of hydroxypyridine derivatives or other degradation products.
Q4: What are the likely degradation products of this compound under hydrolytic stress?
-
2-Phenyl-3-hydroxypyridine: Resulting from the nucleophilic substitution of the nitro group.
-
Ring-opened products: Under more forced conditions.
It is essential to perform a forced degradation study to identify the actual degradation products for this specific molecule.
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection. A stability-indicating method is one that can separate the intact drug from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound purity in an acidic mobile phase during HPLC analysis. | The compound may be degrading in the acidic mobile phase over time. | 1. Analyze samples as quickly as possible after preparation.2. Consider using a mobile phase with a less acidic pH if method performance is not compromised.3. Perform a time-course study of the compound in the mobile phase to assess its stability. |
| Unexpected peaks observed in the chromatogram of a sample stored in a basic buffer. | The compound is likely degrading under basic conditions. | 1. Avoid prolonged storage of this compound in basic solutions.2. If basic conditions are necessary for an experiment, prepare the solution immediately before use and keep it at a low temperature.3. Characterize the new peaks using techniques like LC-MS to identify the degradation products. |
| Inconsistent results in bioassays involving this compound. | The compound may be degrading in the assay medium, especially if the pH is not neutral. | 1. Determine the stability of the compound in the specific assay buffer under the experimental conditions (time, temperature).2. Prepare stock solutions in a stable solvent and dilute into the assay medium just before the experiment.3. Include a stability control sample in your assay design. |
| Difficulty in achieving mass balance in a forced degradation study. | 1. Degradation products may not be chromatographically resolved or detected by the current analytical method.2. Formation of non-UV active or volatile degradation products.3. Adsorption of the compound or its degradants onto container surfaces. | 1. Modify the HPLC method (e.g., change the column, mobile phase, or gradient) to improve separation.2. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.3. Use silanized glassware to minimize adsorption. |
Data Presentation
Forced degradation studies are essential to understand the stability of a compound. The following table illustrates how to present quantitative data from such a study. A target degradation of 5-20% is generally recommended for developing and validating stability-indicating methods.[1][2]
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of this compound | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 M HCl | 24 | 60 | 95.2 | 4.8 | DP1 (4.5 min) |
| 0.1 M NaOH | 8 | RT | 88.5 | 11.5 | DP2 (5.2 min), DP3 (6.1 min) |
| 3% H₂O₂ | 24 | RT | 98.1 | 1.9 | Minor peaks observed |
| Thermal (Solid) | 48 | 80 | 99.5 | 0.5 | No significant degradation |
| Photolytic (Solid) | 24 | RT | 99.2 | 0.8 | No significant degradation |
Note: This is example data. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study.[1][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at appropriate time intervals (e.g., 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
4. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.
Mandatory Visualization
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Postulated degradation pathways for this compound under stress conditions.
References
Technical Support Center: Palladium Catalyst Removal in 3-Nitro-2-phenylpyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from reactions involving 3-Nitro-2-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my this compound product?
A1: Residual palladium, even at trace levels, can interfere with downstream reactions, leading to undesired side products or catalyst poisoning in subsequent synthetic steps. For pharmaceutical applications, stringent regulations limit the amount of residual heavy metals in active pharmaceutical ingredients (APIs) due to potential toxicity.
Q2: What are the most common methods for removing palladium catalysts?
A2: The most common methods include:
-
Filtration: Often through a pad of Celite® or silica gel to remove heterogeneous catalysts like Pd/C.[1][2]
-
Scavengers: Using solid-supported or soluble agents that selectively bind to palladium. Thiol and thiourea-based scavengers are common.[3][4]
-
Chromatography: Column chromatography is effective for removing both soluble and insoluble palladium species.[1]
-
Extraction: Liquid-liquid extraction can sometimes remove palladium salts.[1]
-
Crystallization: Recrystallizing the final product can leave palladium impurities in the mother liquor.
Q3: Can the nitrogen atom in the pyridine ring of my product interfere with palladium removal?
A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate with palladium species. This can sometimes keep the palladium solubilized in the organic phase, making simple filtration less effective. This is a known challenge when working with nitrogen-containing heterocycles.
Q4: Will the nitro group on my compound affect the choice of removal method?
A4: The nitro group is a strong electron-withdrawing group and can influence the overall polarity and solubility of your product. While Suzuki couplings are generally tolerant of nitro groups, their presence might affect the choice of solvents for extraction or crystallization.[5] It is important to select a removal method that is compatible with this functionality.
Q5: What are "palladium scavengers" and how do they work?
A5: Palladium scavengers are materials functionalized with groups that have a high affinity for palladium, such as sulfur or nitrogen.[6] When added to the reaction mixture, they selectively bind to the palladium, forming a complex that can then be easily removed by filtration.[3][4]
Troubleshooting Guides
Issue 1: Black particles (palladium black) are visible in my product after filtration through standard filter paper.
-
Possible Cause: Palladium has precipitated out of solution as fine colloidal particles, which can pass through standard filter paper.
-
Solution:
-
Use a filtration aid: Filter the reaction mixture through a pad of Celite® (diatomaceous earth) or a small plug of silica gel.[1][2] This will trap the fine palladium particles.
-
Consider specialized filters: PTFE micron filters can be very effective at removing residual Pd/C that passes through other filtration media.
-
Issue 2: My final product has a persistent orange or dark tinge, suggesting palladium contamination.
-
Possible Cause: Soluble palladium species are still present in your product. This is common with homogeneous catalysts or when heterogeneous catalysts leach into the reaction mixture.
-
Solution:
-
Employ a scavenger: Treat the solution of your crude product with a palladium scavenger. Thiol-functionalized silica (SiliaMetS® Thiol) or polymer-bound scavengers are highly effective.[3][4]
-
Activated Carbon: Stirring the solution with activated carbon can adsorb residual palladium. However, be aware that this may also lead to some loss of your product.
-
Column Chromatography: Purify the product using column chromatography. The polar silica gel will retain the palladium species.
-
Issue 3: My product is poorly soluble, making filtration difficult.
-
Possible Cause: The this compound product has limited solubility in the reaction solvent once cooled.
-
Solution:
-
Hot Filtration: If your product is soluble at higher temperatures, perform the filtration while the solution is still hot.
-
Solvent Screening: Test the solubility of your product in a range of solvents. Diluting the reaction mixture with a solvent in which the product is soluble (e.g., halogenated solvents like dichloromethane) before filtration can be effective.[2]
-
Data Presentation
Table 1: Comparison of Palladium Scavenging Efficiency
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Conditions | Reference |
| SiliaMetS® Thiol | 2400 | ≤ 16 | > 99.3% | Suzuki cross-coupling product | [4] |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | > 99.3% | Suzuki cross-coupling product | [4] |
| MP-TMT (Polystyrene-bound) | 330 | 10-30 | ~90-97% | Suzuki cross-coupling, DMF | [7] |
| Thiourea Alkyl Silica | 150-220 | < 1 | > 99.3% | Pharmaceutical product streams | [8] |
| Activated Carbon | 500 | ~65 | ~87% | 16 hours, room temperature | [9] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst (e.g., Pd/C) by Filtration
-
Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate, dichloromethane) to ensure the product remains in solution.
-
Preparation of Filtration Pad: Prepare a short column in a sintered glass funnel by adding a layer of sand (~0.5 cm) followed by a layer of Celite® or silica gel (~1-2 cm).[1] Pack the column gently and wet it with the solvent used for dilution.
-
Filtration: Carefully pour the reaction mixture onto the prepared pad.
-
Washing: Wash the pad with additional fresh solvent to ensure all of the product is eluted.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of heterogeneous palladium.
Protocol 2: Removal of Soluble Palladium using a Solid-Supported Scavenger
-
Dissolution: After an initial workup to remove inorganic salts, dissolve the crude this compound in a suitable organic solvent.
-
Addition of Scavenger: Add a silica-based scavenger such as SiliaMetS® Thiol or Thiourea (typically 2-4 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature for 1-16 hours. The optimal time should be determined empirically.
-
Filtration: Filter the mixture to remove the scavenger-palladium complex.
-
Concentration: Wash the filtered scavenger with fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: Workflow for removing heterogeneous and soluble palladium.
Caption: Decision tree for troubleshooting palladium removal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid denitration during functionalization of 3-Nitro-2-phenylpyridine
Welcome to the technical support center for the functionalization of 3-Nitro-2-phenylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chemical modification of this compound. A primary challenge in the functionalization of this compound is the potential for denitration, where the nitro group is lost during the reaction. This guide offers strategies and detailed protocols to help you achieve your desired functionalization while preserving the crucial nitro moiety.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to denitration during the functionalization of this compound?
A1: Denitration of this compound can occur through two main pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 3-position can act as a leaving group and be displaced by a nucleophile. This is particularly common with soft nucleophiles, such as thiols. The electron-withdrawing nature of the pyridine nitrogen and the nitro group itself makes the C3 position susceptible to nucleophilic attack.
-
Palladium-Catalyzed Denitrative Coupling: In some palladium-catalyzed cross-coupling reactions, the C-NO₂ bond can undergo oxidative addition to the palladium center, leading to the coupling of a different group at that position and the loss of the nitro group.
Q2: How does the 2-phenyl group influence the reactivity of the pyridine ring and the stability of the nitro group?
A2: The 2-phenyl group exerts both steric and electronic effects on the this compound system.
-
Steric Hindrance: The phenyl group can sterically hinder access to the C3 position, potentially slowing down nucleophilic attack that could lead to denitration.
-
Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect but can also participate in resonance. Its electronic influence can modulate the electron density of the pyridine ring, affecting the reactivity of other positions, such as C4 and C6, towards nucleophilic attack.
Q3: I am observing significant denitration in my reaction. What general strategies can I employ to minimize this side reaction?
A3: To minimize denitration, consider the following strategies:
-
Choice of Nucleophile/Reagent: Harder nucleophiles are generally less likely to displace the nitro group compared to softer nucleophiles.
-
Reaction Conditions: Milder reaction conditions, including lower temperatures and shorter reaction times, can often favor the desired reaction over denitration.
-
Protecting Groups: In some cases, it may be possible to temporarily modify the nitro group to reduce its leaving group ability, though this is a less common strategy.
-
Alternative Synthetic Routes: Consider a synthetic strategy where the nitro group is introduced at a later stage after the desired functionalization has been achieved.
-
Catalyst and Ligand Selection: For palladium-catalyzed reactions, the choice of catalyst and ligand is crucial. Some ligand systems are known to promote denitrative coupling, while others can suppress it.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the functionalization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Complete or significant loss of the nitro group during nucleophilic substitution. | The nitro group is acting as a leaving group (SNAr). This is common with soft nucleophiles like thiols. | - Use a harder nucleophile if possible.- Lower the reaction temperature and shorten the reaction time.- If functionalizing at a different position (e.g., C4), consider using a method that does not involve direct nucleophilic substitution at C3, such as Vicarious Nucleophilic Substitution (VNS). |
| Denitration observed during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). | The C-NO₂ bond is undergoing oxidative addition to the palladium catalyst. | - Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress C-NO₂ activation.- Use milder reaction conditions (lower temperature, alternative base).- Consider a different cross-coupling strategy that does not rely on functionalizing a C-H or C-X bond adjacent to the nitro group. |
| Low yield of the desired 4-substituted product. | - Steric hindrance from the 2-phenyl group.- Unfavorable electronic effects.- Competing side reactions, including denitration. | - For C-H functionalization at the 4-position, explore Vicarious Nucleophilic Substitution (VNS) which is often regioselective for positions ortho and para to a nitro group.- Optimize reaction conditions (temperature, solvent, base) to improve regioselectivity and yield. |
| Formation of multiple isomers during functionalization. | Lack of regioselectivity in the reaction. | - Employ directing groups if feasible.- Utilize reactions with known high regioselectivity for the desired position, such as VNS for the 4-position.- Carefully control reaction temperature, as selectivity can be temperature-dependent. |
Key Experiments & Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling (Avoiding Denitration of a Precursor)
This protocol describes the synthesis of the title compound itself, demonstrating that under these conditions, a related nitropyridine is stable. This provides a baseline for conditions that are tolerant of the nitro group.
Reaction Scheme:
Materials:
-
2-chloro-3-nitropyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
Add a degassed mixture of DME and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 85 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Yield: ~83%
Protocol 2: Functionalization at the 4-Position via Vicarious Nucleophilic Substitution (VNS)
VNS is a powerful method for introducing carbon nucleophiles at positions activated by a nitro group, typically ortho and para to it. This makes it an ideal strategy for functionalizing the 4-position of this compound while avoiding direct interaction with the nitro group.
Reaction Scheme (General):
Materials:
-
This compound
-
A suitable carbanion precursor (e.g., chloromethyl phenyl sulfone)
-
A strong base (e.g., potassium tert-butoxide, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carbanion precursor in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C to -40 °C).
-
Slowly add the strong base and stir for a short period to generate the carbanion.
-
Add a solution of this compound in the same anhydrous solvent dropwise.
-
Allow the reaction to stir at low temperature for a specified time, monitoring by TLC.
-
Quench the reaction with a proton source, such as saturated aqueous ammonium chloride.
-
Warm the mixture to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Note: Optimization of the base, solvent, temperature, and reaction time is often necessary for VNS reactions.
Data Summary
The following tables summarize quantitative data for relevant reactions.
Table 1: Nucleophilic Substitution of the Nitro Group on 2-Substituted-3-nitropyridines with Thiols [1]
| Entry | 2-Substituent | Thiol | Product(s) | Yield (%) |
| 1 | -CH₃ | Benzylthiol | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | 70 |
| 2 | -CH=CH-(p-Cl-Ph) | Benzylthiol | 3-(Benzylsulfanyl)-2-styryl-5-nitropyridine | 96 |
| 3 | -CH=CH-(p-Cl-Ph) | Isobutylthiol | Mixture of 3- and 5-isobutylsulfanyl derivatives | 95 (3:1 ratio) |
This data, from a study on related compounds, illustrates the propensity of the 3-nitro group to undergo substitution, especially with soft nucleophiles like thiols.[1]
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the decision-making process during the functionalization of this compound.
This technical support center provides a starting point for addressing the challenges associated with the functionalization of this compound. By carefully considering the reaction mechanism and optimizing conditions, it is possible to achieve the desired molecular modifications while minimizing or eliminating denitration. For further assistance, please consult the cited literature and consider exploring related methodologies for nitropyridine functionalization.
References
Optimizing solvent systems for the synthesis of diarylpyridines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diarylpyridines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of diarylpyridines, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my Suzuki-Miyaura cross-coupling reaction for diarylpyridine synthesis consistently low?
Answer:
Low yields in Suzuki-Miyaura cross-coupling are a common issue that can stem from several factors. The choice of solvent is a critical parameter influencing reaction rates and yields.[1] Additionally, the base, catalyst, and reaction conditions all play a crucial role.
Potential Causes and Solutions:
-
Suboptimal Solvent System: The solvent needs to dissolve a range of components, including lipophilic reactants, organometallics, and inorganic bases.[2] Ether solvents like THF, 2-MeTHF, and dioxane are commonly used.[1] A mixture of an organic solvent and water can also be beneficial.[3] Consider screening different solvent systems to find the optimal one for your specific substrates.
-
Ineffective Base: The base is crucial for activating the boronic acid.[4] The effectiveness of a base can be solvent-dependent. Common bases include carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄).[4] Screening different bases in conjunction with your chosen solvent is recommended.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.[5]
-
Low Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed efficiently.[2] If you are using a lower-boiling point solvent like THF, consider switching to a higher-boiling point solvent such as 2-MeTHF or dioxane to allow for higher reaction temperatures.[1]
-
Side Reactions: Homocoupling of the boronic acid can be a significant side reaction. This is often caused by the presence of oxygen.[5]
Question 2: I am observing significant side product formation in my Hantzsch pyridine synthesis. How can I improve the selectivity?
Answer:
The Hantzsch synthesis, while a powerful multicomponent reaction, can sometimes lead to side products, reducing the yield of the desired diarylpyridine.[6][7] Optimizing reaction conditions and solvent choice can significantly improve selectivity.
Potential Causes and Solutions:
-
Competing Reaction Pathways: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and varying conditions can favor the formation of unexpected products.[7]
-
Solution: Carefully control the reaction temperature and the stoichiometry of your reactants.[7] Stepwise addition of reagents, such as pre-forming an intermediate, may also improve selectivity.
-
-
Oxidation of the Dihydropyridine Intermediate: The initial product of the Hantzsch reaction is a dihydropyridine, which is then oxidized to the pyridine.[6] If this oxidation is incomplete or leads to side products, the final yield will be affected.
-
Solvent Effects: The reaction has been shown to proceed efficiently in water, which can be a "greener" and effective alternative to traditional organic solvents.[6][8] Using ultrasonic irradiation in aqueous micelles has also been reported to give better yields than in solvents like methanol or ethanol.[6]
Question 3: I am having difficulty purifying my diarylpyridine product. What strategies can I employ?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products.
Potential Causes and Solutions:
-
Catalyst Residues: Palladium catalysts can be difficult to remove completely.
-
Solution: After the reaction, filtering the mixture through a pad of celite can help remove some of the catalyst.[1] For more stubborn residues, specific palladium scavengers can be used.
-
-
Similar Polarity of Product and Impurities: If the desired product and a major impurity have similar polarities, separation by column chromatography can be difficult.
-
Solution: Try different solvent systems for your column chromatography. A gradient elution may be more effective than an isocratic one. Recrystallization is another powerful purification technique to consider if a suitable solvent can be found.
-
-
Formation of Insoluble Byproducts: Sometimes, polymeric or other insoluble materials can form during the reaction.[9]
-
Solution: Filtering the crude reaction mixture before workup can remove these solids. Adjusting the solvent system may also prevent their formation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of solvent systems for diarylpyridine synthesis.
Q1: What are the key factors to consider when selecting a solvent for a Suzuki-Miyaura reaction to synthesize diarylpyridines?
A1: The selection of a solvent for a Suzuki-Miyaura reaction is a critical decision.[1] Key factors include:
-
Solubility: The solvent must dissolve the aryl halide, the arylboronic acid, the base, and the catalyst system.[2]
-
Boiling Point: A higher boiling point allows for a wider range of reaction temperatures, which can be crucial for less reactive substrates.[1]
-
Water Miscibility: Limited water miscibility can simplify the work-up and reduce aqueous waste.[1]
-
Inertness: The solvent should be inert under the reaction conditions and not react with the catalyst or reagents.[1]
-
"Green" Chemistry Considerations: Increasingly, the environmental impact of solvents is a consideration. Greener alternatives like 2-MeTHF, CPME, and even water are being explored.[1][2]
Q2: Can water be used as a solvent for diarylpyridine synthesis?
A2: Yes, water can be an effective solvent or co-solvent in certain diarylpyridine syntheses.
-
Hantzsch Synthesis: The Hantzsch reaction has been successfully demonstrated to proceed in water, often with good to excellent yields.[6][8] This approach is considered a "green" and efficient method.[8]
-
Suzuki-Miyaura Coupling: Aqueous solvent systems are frequently used in Suzuki-Miyaura reactions.[3][10] A mixture of an organic solvent (like dioxane or DMF) and water can improve the solubility of the base and facilitate the reaction.[3][10][11]
Q3: How does the solvent affect the choice of base in a Suzuki-Miyaura reaction?
A3: The solvent and base are often interdependent. The solubility of the base in the chosen solvent system is critical for its effectiveness.[4] For example, inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have limited solubility in purely organic solvents. The addition of water as a co-solvent can significantly increase their solubility and, consequently, the reaction rate.[3][10] Some organic-soluble bases, like cesium carbonate (Cs₂CO₃), are used in more challenging couplings.[4]
Q4: Are there any "greener" solvent alternatives for diarylpyridine synthesis?
A4: Yes, there is a significant push towards using more environmentally friendly solvents in organic synthesis.[2] For diarylpyridine synthesis, some greener alternatives include:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it has a higher boiling point and limited water miscibility compared to THF, often providing comparable or better yields.[1]
-
Cyclopentyl methyl ether (CPME): Another greener alternative to THF and dioxane with a higher boiling point.[1]
-
Water: As mentioned, water is an excellent solvent for the Hantzsch synthesis and a useful co-solvent for Suzuki-Miyaura reactions.[6][8][10]
-
Solvent-free conditions: Some Hantzsch reactions can be performed under solvent-free conditions, which is an even more environmentally friendly approach.[12][13]
Data Presentation
Table 1: Effect of Ether Solvents on Suzuki-Miyaura Coupling Yield
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 80 | 12 | 95 | [1] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF | 80 | 12 | 98 | [1] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 12 | 96 | [1] |
Note: Data is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary slightly.[1]
Table 2: Effect of Solvent on a Ligand-Free Suzuki Reaction of 2,3,5-trichloropyridine
| Solvent (3:3.5 mL with H₂O) | Yield (%) |
| acetone/H₂O | 81 |
| ethanol/H₂O | 80 |
| propanol/H₂O | 79 |
| DMF/H₂O | 83 |
| DCM/H₂O | 29 |
| THF/H₂O | 34 |
| Toluene/H₂O | 21 |
Reaction Conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), 60 °C, 12 h.[10]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., PPh₃, 4 mol%), and the chosen base (e.g., K₂CO₃, 2.0 mmol).[4]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.[4]
-
Solvent Addition: Add the degassed solvent system to be tested (e.g., 10 mL of a single solvent or a mixture) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for a specified time (e.g., 12-24 hours).[1][4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Hantzsch Diarylpyridine Synthesis in Water
-
Reactant Charging: In a sealable reaction vessel, combine the aromatic aldehyde (1 mmol), a β-ketoester (2 mmol), and ammonium acetate or ammonium carbonate (1-1.2 mmol).[8][14]
-
Sealing the Vessel: Seal the reaction vessel. The atmosphere inside can be air, nitrogen, or water steam.[8][14]
-
Reaction: Place the sealed vessel in a preheated oil bath at 70-75°C and stir the mixture for the required time (typically 2-4 hours).[8][14]
-
Monitoring: Monitor the reaction progress by TLC.
-
Cooling and Crystallization: After the reaction is complete, cool the vessel to room temperature to allow for precipitation of the product.[14]
-
Product Isolation: Isolate the precipitated solid product by filtration.[8][14]
-
Purification: The obtained solid can be further purified by recrystallization from a suitable solvent like ethanol.[14]
Visualizations
Caption: Workflow for Suzuki-Miyaura Solvent Screening.
Caption: Troubleshooting Low Yields in Diarylpyridine Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Functionalization of 2-Phenylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of 2-phenylpyridines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is ortho-functionalization the most common outcome in transition-metal-catalyzed C-H activation of 2-phenylpyridine?
A1: The nitrogen atom of the pyridine ring acts as a powerful directing group.[1][2] In transition-metal-catalyzed reactions, the metal center coordinates to the pyridine nitrogen, forming a stable metallacyclic intermediate. This geometric arrangement brings the metal catalyst in close proximity to the ortho C-H bonds of the phenyl ring, leading to their preferential activation and functionalization.[1][2] This inherent electronic and steric preference makes the ortho-position a prime target for C-H activation.[1][2][3]
Q2: What are the main challenges in achieving meta- or para-selective functionalization of 2-phenylpyridines?
A2: Achieving meta- or para-selectivity is challenging due to the strong ortho-directing nature of the pyridine ring.[4][5] Directing functionalization to the meta or para positions requires overcoming this inherent preference. Strategies to achieve this often involve:
-
Steric hindrance: Introducing bulky substituents at the ortho-positions can block them and favor functionalization at other sites.
-
Electronic modulation: Altering the electronic properties of the substrate or catalyst can influence the regioselectivity.
-
Specialized directing groups: Attaching a directing group at a different position on the pyridine or phenyl ring can guide the catalyst to the desired location.
-
Dearomatization-rearomatization strategies: These methods temporarily disrupt the aromaticity of the pyridine ring to enable functionalization at the C3 (meta) or C4 (para) positions.[4][5][6]
Q3: How do electron-donating and electron-withdrawing groups on the phenyl ring affect the regioselectivity and reaction rate?
A3: The electronic nature of substituents on the phenyl ring significantly influences the C-H activation step.
-
Electron-donating groups (EDGs) generally accelerate the reaction rate as they increase the electron density of the phenyl ring, making it more susceptible to electrophilic attack by the metal catalyst.[7][8]
-
Electron-withdrawing groups (EWGs) tend to decrease the reaction rate by making the C-H bonds less reactive.[2][7][8] However, in some cases, EWGs can enhance the reactivity and regioselectivity of the pyridine ring itself.[1][2] The position of the substituent is also critical; for instance, a meta-substituent can influence which ortho-position is favored.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ortho-Functionalized Product
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Catalyst System | Screen different transition metal catalysts (e.g., Pd, Rh, Ru) and ligands. Phosphine ligands, for example, can be crucial for the dissociation of palladium dimers into active monomeric species.[1] | The choice of metal and ligand is critical for catalytic activity and stability. |
| Inefficient Oxidant | Vary the oxidant used in the reaction. Common oxidants include TBHP, Ag2O, or electrochemical methods. | The oxidant plays a key role in the catalytic cycle, often in the regeneration of the active catalyst. |
| Incorrect Solvent | Test a range of solvents with varying polarities. Polar solvents like methanol have been shown to increase the reaction rate in some systems.[7][8] | The solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction kinetics. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Increasing the temperature can often improve the reaction rate and yield.[7][8] | C-H activation processes often have a significant activation energy barrier. |
| Deactivating Substituents | If the substrate contains strong electron-withdrawing groups, consider using a more active catalyst system or harsher reaction conditions. | EWGs can significantly slow down or inhibit the C-H activation step.[2][7][8] |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Step | Rationale |
| Steric Effects | For meta-substituted 2-phenylpyridines, steric hindrance can be exploited to favor functionalization at the less hindered ortho-position.[1] Consider modifying the substrate to enhance steric bias. | The size of substituents on both the phenyl and pyridine rings can dictate the regiochemical outcome. |
| Electronic Bias Not Sufficient | If electronic effects are not providing sufficient control, consider installing a temporary directing group to enforce the desired regioselectivity. | A well-chosen directing group can override the inherent electronic preferences of the substrate. |
| Solvent-Dependent Selectivity | Investigate the effect of different solvents on the regioselectivity. For some metal catalysts like [Cp*IrCl2]2, the regioselectivity has been shown to be solvent-dependent.[7][8] | The solvent can influence the transition state energies leading to different isomers. |
| Reversible C-H Activation | The addition of an acid can sometimes induce reversibility in the C-H activation step, potentially allowing for equilibration to the thermodynamically favored product.[7][8] | Under certain conditions, the initially formed metallacycle may not be the most stable one. |
Data Presentation
Table 1: Effect of Phenyl Ring Substituents on Reaction Yield in Palladium-Catalyzed Ortho-Arylation
| Substituent at para-position | Electron-Donating/Withdrawing | Reported Yield (%) | Reference |
| -H | Neutral | 78 | Generic Representation |
| -CH3 | Donating | 85 | [1] |
| -OCH3 | Donating | 82 | [7][8] |
| -Cl | Withdrawing | 70 | [1] |
| -CF3 | Withdrawing | 65 | [7][8] |
Note: Yields are illustrative and can vary significantly based on specific reaction conditions.
Experimental Protocols
Key Experiment: Palladium-Catalyzed Ortho-Acylation of 2-Phenylpyridine
This protocol is based on a method for the direct ortho-acylation of 2-aryl pyridines.[1]
Materials:
-
2-Phenylpyridine
-
Toluene derivative (acylating agent)
-
Palladium(II) acetate (Pd(OAc)2) (catalyst)
-
tert-Butyl hydroperoxide (TBHP) (oxidant)
-
Suitable solvent (e.g., chlorobenzene)
Procedure:
-
To a reaction vessel, add 2-phenylpyridine (1.0 mmol), the toluene derivative (2.0 mmol), and Pd(OAc)2 (0.05 mmol).
-
Add the solvent (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Slowly add TBHP (3.0 mmol) to the reaction mixture.
-
Heat the reaction to 100-120 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2-acylphenyl)pyridine.
Visualizations
Caption: A generalized experimental workflow for the palladium-catalyzed ortho-acylation of 2-phenylpyridine.
Caption: A simplified catalytic cycle for the ortho-C-H functionalization of 2-phenylpyridine.
Caption: A decision-making diagram for troubleshooting poor regioselectivity in 2-phenylpyridine functionalization.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Nitroaromatic Compounds via Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography of nitroaromatic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of nitroaromatic compounds.
Question: Why am I seeing poor separation or overlapping bands of my nitroaromatic compounds?
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may be too high or too low.[1]
-
Solution: Optimize your solvent system by first running Thin Layer Chromatography (TLC) with various solvent mixtures.[2][3][4] Aim for a solvent system that provides a retention factor (Rf) value between 0.25 and 0.35 for your target compound.[4] A good starting point for many nitroaromatic compounds is a mixture of hexane and ethyl acetate.[5][6]
-
-
Improper Column Packing: The column may not be packed uniformly, leading to channeling.[1]
-
Structural Isomers: Some nitroaromatic isomers, like 2,4- and 2,6-dinitrotoluene, are challenging to separate and prone to co-elution.[8]
Question: My nitroaromatic compound appears to be decomposing on the column. What can I do?
Possible Causes and Solutions:
-
Acidity of Silica Gel: Standard silica gel is acidic and can cause the degradation of sensitive compounds.[9][10] Some nitroaromatic compounds are unstable on silica.[9][11]
-
Solution 1: Deactivate the silica gel to reduce its acidity.[9][10]
-
Solution 2: Add a small amount of a base, like triethylamine (1-3%), to your solvent system to neutralize the acidic sites on the silica gel.[12][13]
-
Solution 3: Consider using a different stationary phase that is less acidic, such as Florisil or alumina.[9][10]
-
Solution 4: For some compounds, reversed-phase chromatography may be a more suitable option.[11]
-
-
Compound Instability: The compound itself may be inherently unstable under the chromatographic conditions.
Question: My compound is stuck at the top of the column and won't elute. How can I resolve this?
Possible Causes and Solutions:
-
Insufficiently Polar Mobile Phase: The solvent system may not be polar enough to move the compound down the column.[1]
-
Strong Interaction with Stationary Phase: The nitroaromatic compound may be interacting too strongly with the stationary phase.[1]
Question: The column is running very slowly or has stopped completely. What is the issue?
Possible Causes and Solutions:
-
Column Blockage: Particulate matter from the sample or system can block the column frit.[15]
-
Solution: Ensure your sample is fully dissolved and free of particulates before loading it onto the column. Using an in-line filter can also help prevent blockages.[15]
-
-
Crystallization on the Column: The compound or an impurity may have crystallized within the column, blocking the solvent flow.[9]
-
Solution: This is a difficult problem to resolve. Pre-purification techniques or using a wider column may be necessary.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying nitroaromatic compounds?
A common and effective starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5][6] The optimal ratio should be determined by running TLC first to achieve good separation.[2][3] For non-polar compounds, you might start with 5% ethyl acetate in hexane, while for more polar compounds, a higher percentage of ethyl acetate or even a methanol/dichloromethane system can be used.[6]
Q2: What type of stationary phase is best for separating nitroaromatic compounds?
Silica gel is the most common stationary phase for normal-phase chromatography of nitroaromatic compounds.[4][5] However, for compounds that are sensitive to acid, alumina or Florisil may be better alternatives.[9][10] For separating structurally similar isomers, specialized phases like Phenyl-Hexyl columns can provide enhanced resolution.[8] In some cases, reversed-phase columns (e.g., C18) are also used.[8]
Q3: How can I load my sample onto the column if it is not very soluble in the mobile phase?
If your sample has poor solubility in the eluent, you can use a technique called "dry loading".[14] To do this, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent until you have a free-flowing powder.[14] This powder can then be carefully added to the top of your packed column.[14]
Q4: My nitroaldol product seems to dehydrate on the TLC plate. Can I still use column chromatography?
Dehydration on a TLC plate can be an indication of instability on silica gel.[13] However, it might only be a small fraction of your product that is decomposing.[13] You can try "base washing" your column by using a solvent system containing a small amount of triethylamine to help prevent dehydration.[13] Alternatively, using a less acidic stationary phase like basic alumina could be a viable option.[13]
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Nitroaromatic Compounds
| Solvent System (v/v) | Polarity | Typical Applications | Reference(s) |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for many nitroaromatic compounds. | [5][6] |
| Dichloromethane / Hexane | Low to Medium | Alternative to ethyl acetate systems; can improve solubility. | [9][16] |
| Dichloromethane / Methanol | Medium to High | For more polar nitroaromatic compounds. | [6] |
| Toluene / Ethyl Acetate / Acetic Acid | Medium | Separation of nitro-substituted carboxylic acids. | [12] |
Table 2: Stationary Phases for Purifying Nitroaromatic Compounds
| Stationary Phase | Type | Key Features and Applications | Reference(s) |
| Silica Gel | Normal Phase (Polar) | Most common stationary phase; acidic in nature. | [4][5] |
| Alumina | Normal Phase (Polar) | Can be acidic, neutral, or basic; good for acid-sensitive compounds. | [9][10] |
| Florisil | Normal Phase (Polar) | Magnesium silicate; less acidic than silica gel. | [9][10] |
| Phenyl-Hexyl | Reversed/Normal Phase | Provides π-π interactions, useful for separating aromatic isomers. | [8] |
| C18 (ODS) | Reversed Phase (Non-polar) | Used in reversed-phase HPLC for nitroaromatic analysis. | [8] |
| Diol-based | Normal Phase (Polar) | Offers unique selectivity for nitroaromatics through donor-acceptor interactions. | [17] |
Experimental Protocols
General Protocol for Purifying a Nitroaromatic Compound by Flash Column Chromatography
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides an Rf value of approximately 0.25-0.35 for the desired compound and good separation from impurities.[4]
-
-
Column Packing:
-
Sample Loading:
-
Wet Loading: Dissolve the crude nitroaromatic compound in a minimal amount of the mobile phase or a slightly more polar solvent.[14] Carefully apply the solution to the top of the silica bed.[14]
-
Dry Loading: If the compound is not soluble in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent.[14] Add the resulting powder to the top of the column.[14]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column without disturbing the stationary phase.
-
Apply pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[3]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions (e.g., in test tubes).[18]
-
Analyze the collected fractions by TLC to determine which ones contain the purified nitroaromatic compound.[18]
-
Combine the pure fractions containing the desired compound.[18]
-
Evaporate the solvent to obtain the purified nitroaromatic compound.
-
Visualizations
Caption: General workflow for purifying nitroaromatic compounds.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labcluster.com [labcluster.com]
- 13. reddit.com [reddit.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 17. medbrewery.ca [medbrewery.ca]
- 18. studylib.net [studylib.net]
Validation & Comparative
A Comparative Analysis of the Bioactivities of 2-Phenylpyridine and 3-Phenylpyridine Derivatives
A deep dive into the distinct pharmacological profiles of 2- and 3-phenylpyridine derivatives, exploring their anticancer, anti-inflammatory, and insecticidal activities through a comparative analysis of experimental data.
Phenylpyridines, a class of heterocyclic aromatic compounds, serve as a foundational scaffold in medicinal chemistry, with their derivatives showing a wide array of biological activities. The seemingly subtle shift in the position of the phenyl group on the pyridine ring, from position 2 to 3, gives rise to distinct pharmacological profiles. This guide provides a comparative analysis of the bioactivities of 2-phenylpyridine and 3-phenylpyridine derivatives, focusing on their mechanisms of action and presenting supporting experimental data for researchers, scientists, and drug development professionals. While direct comparative studies on the parent molecules are limited, a clear distinction in the bioactivities of their respective derivatives has been established in the scientific literature.[1]
At a Glance: Key Bioactivity Differences
| Feature | 2-Phenylpyridine Derivatives | 3-Phenylpyridine Derivatives |
| Primary Anticancer Mechanism | Inhibition of Thioredoxin Reductase (TrxR) | Inhibition of Tubulin Polymerization, CDK2, and COX-2 |
| Other Notable Bioactivities | Insecticidal, components of cytotoxic platinum complexes | Anti-inflammatory, potential for neuroprotection and gout treatment |
Anticancer Activity: Divergent Molecular Targets
Derivatives of both 2-phenylpyridine and 3-phenylpyridine have demonstrated significant potential as anticancer agents, albeit through distinct mechanisms of action.
2-Phenylpyridine Derivatives: Inducing Oxidative Stress through Thioredoxin Reductase Inhibition
Research indicates that the anticancer effects of 2-phenylpyridine derivatives are often linked to the inhibition of thioredoxin reductase (TrxR), a crucial enzyme in maintaining cellular redox balance.[1] By inhibiting TrxR, these compounds can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[1] Platinum(II) complexes incorporating 2-phenylpyridine ligands have shown high cytotoxicity against cancer cells, including those resistant to conventional chemotherapy.
Quantitative Data: Cytotoxicity of Platinum(II) Complexes with 2-Phenylpyridine Ligands
| Complex | Cell Line | IC50 (µM) |
| Platinum(II)-terpyridine complex 1 | HeLa | 7-19 |
| Platinum(II)-terpyridine complex 2 | HeLa | 7-19 |
| Platinum(II)-terpyridine complex 3 | HeLa | 7-19 |
3-Phenylpyridine Derivatives: A Multi-pronged Attack on Cancer Cells
In contrast, derivatives of 3-phenylpyridine exhibit a broader range of anticancer mechanisms, most notably through the inhibition of tubulin polymerization and cyclin-dependent kinase 2 (CDK2).
By disrupting microtubule dynamics through the inhibition of tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis.[1]
Furthermore, certain pyrazolo[3,4-b]pyridine derivatives, which feature a 3-phenylpyridine scaffold, have been identified as potent inhibitors of CDK2, a key regulator of cell cycle progression.[2] Inhibition of CDK2 can halt the proliferation of cancer cells.
Quantitative Data: Bioactivity of 3-Phenylpyridine Derivatives
CDK2 Inhibition
| Compound | Target | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | 1.630 ± 0.009 |
| Pyrazolo[3,4-b]pyridine derivative 14g | CDK2 | 0.460 ± 0.024 |
| Ribociclib (Reference) | CDK2 | 0.068 ± 0.004 |
Anticancer Activity (Cytotoxicity)
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 14g | 1.98 | 4.66 |
| Doxorubicin (Reference) | 2.11 | 4.57 |
Anti-inflammatory Activity of 3-Phenylpyridine Derivatives
Certain derivatives of 3-phenylpyridine have been investigated as anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[3] Selective inhibition of COX-2 is a well-established therapeutic strategy for managing inflammation.
Quantitative Data: COX Inhibition by a 3-Phenylpyridine Derivative
| Compound | Target | IC50 (µmol/L) | Selectivity Index (COX-1/COX-2) |
| Derivative 3f | COX-1 | 21.8 | 2.37 |
| Derivative 3f | COX-2 | 9.2 |
Insecticidal Activity of 2-Phenylpyridine Derivatives
In addition to their anticancer potential, derivatives of 2-phenylpyridine have also demonstrated notable insecticidal activity against various agricultural pests.
Quantitative Data: Insecticidal Activity of 2-Phenylpyridine Derivatives
| Compound | Insect Species | LC50 (ppm) after 48h |
| Derivative 2 | Aphis craccivora (Cowpea aphid) nymphs | 0.006 |
| Derivative 3 | Aphis craccivora (Cowpea aphid) nymphs | 0.007 |
| Acetamiprid (Reference) | Aphis craccivora (Cowpea aphid) nymphs | 0.006 |
Note: The data indicates that some 2-phenylpyridine derivatives exhibit insecticidal activity comparable to the commercial insecticide acetamiprid.
Signaling Pathways and Mechanisms of Action
The distinct bioactivities of 2- and 3-phenylpyridine derivatives stem from their interaction with different cellular signaling pathways.
References
Validating the Structure of 3-Nitro-2-phenylpyridine: A Comparative Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 3-Nitro-2-phenylpyridine against its structural analogues, 2-phenylpyridine and 3-phenylpyridine, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections detail the expected and observed spectral data, alongside the experimental protocols for these analytical techniques.
Spectroscopic Data Comparison
The structural elucidation of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, and Mass Spectrometry data. A comparison with the non-nitrated analogues, 2-phenylpyridine and 3-phenylpyridine, highlights the influence of the nitro group on the spectral properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR Data (CDCl₃, δ ppm) | ¹³C NMR Data (CDCl₃, δ ppm) | Mass Spectrum (EI-MS), m/z |
| This compound | C₁₁H₈N₂O₂ | 200.19 | Aromatic protons typically appear in the range of δ 7.5–8.5 ppm.[1] | Shows characteristic signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.[1] | Data not available in searched resources. |
| 2-Phenylpyridine | C₁₁H₉N | 155.20 | 8.83 – 8.60 (m, 1H), 8.11 – 7.91 (m, 2H), 7.84 – 7.65 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H), 7.37 – 7.15 (m, 1H) | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | 155 (M+), 154, 128, 156, 52 |
| 3-Phenylpyridine | C₁₁H₉N | 155.20 | 8.836, 8.565, 7.817, 7.537, 7.439, 7.372, 7.306 | Data not available in searched resources. | 155 (M+), 154, 128, 156, 52 |
Note: While specific experimental spectra for this compound were not found in the searched resources, the expected ranges are provided based on established chemical principles. The electron-withdrawing nature of the nitro group is anticipated to cause a downfield shift (deshielding) of the adjacent protons and carbons in the NMR spectra compared to the unsubstituted phenylpyridines.
Experimental Protocols
Standard protocols for acquiring NMR and MS data for small organic molecules are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
The solution should be clear and free of any particulate matter.
Data Acquisition:
-
The NMR spectrometer is typically a 300 or 400 MHz instrument.
-
For ¹H NMR, the spectral width is set to cover the aromatic and aliphatic regions (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width is used (typically 0-200 ppm), and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized by heating in a high vacuum.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺).
Mass Analysis and Detection:
-
The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Structural Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic techniques.
References
Efficacy of 3-Nitro-2-phenylpyridine Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective anticancer agents has led to the exploration of a wide array of synthetic compounds. Among these, pyridine derivatives have emerged as a promising class of molecules due to their diverse biological activities. This guide provides a comparative analysis of the anticancer efficacy of 3-Nitro-2-phenylpyridine derivatives and their structurally related analogs. While public data specifically on this compound derivatives is limited, this guide synthesizes available information on closely related compounds to provide valuable insights for researchers in the field of oncology. The inclusion of detailed experimental protocols and visualization of key signaling pathways aims to facilitate further research and development of this class of compounds.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various pyridine derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this evaluation. The following tables summarize the IC50 values of several 2-phenylpyridine and nitro-substituted pyridine derivatives against a panel of human cancer cell lines.
It is noteworthy that studies suggest electron-withdrawing substituents, such as a nitro group, on the phenyl ring can enhance the cytotoxic activity of these compounds.[1][2]
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives (incorporating a 3-phenylpyridine scaffold)
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative 14g | 1.98 | 4.66 | [3] |
| Doxorubicin (Reference) | 2.11 | 4.57 | [3] |
Table 2: Anticancer Activity of Nitro- and Phenylquinoline Derivatives
| Class/Derivative | Cell Line | IC50 (µM) | Reference |
| 3-Nitroquinoline Derivatives | Human Epidermoid Carcinoma (A431) | Micromolar to Nanomolar Range | [4] |
| Breast Cancer (MDA-MB-468) | Micromolar to Nanomolar Range | [4] | |
| Nitro-substituted Quinoline | Human Epithelial Colorectal Carcinoma (Caco-2) | 0.535 - 1.871 | [4] |
| 2-Phenylquinoline Derivatives | Human Gastric Cancer (BGC-823) | 7.01 - 34.32 | [4] |
| Human Hepatoma (BEL-7402) | 7.01 - 34.32 | [4] | |
| Human Breast Cancer (MCF-7) | 7.01 - 34.32 | [4] | |
| Human Lung Adenocarcinoma (A549) | 7.01 - 34.32 | [4] |
Table 3: Anticancer Activity of Cyanopyridone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5a | MCF-7 | 1.77 | [5] |
| HepG2 | 2.71 | [5] | |
| 5e | MCF-7 | 1.39 | [5] |
| HepG2 | 10.70 | [5] | |
| Taxol (Reference) | MCF-7 | 8.48 | [5] |
| HepG2 | 14.60 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer efficacy of this compound derivatives and their analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (or analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
Test compounds
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
Signaling Pathways and Experimental Workflows
The anticancer activity of this compound derivatives is often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The following diagrams, created using the DOT language, illustrate some of these critical pathways and a general experimental workflow.
Caption: Experimental workflow for evaluating the anticancer efficacy of this compound derivatives.
References
Dihydropyridine and Pyridine Analogs as Potent Inhibitors of Human Tissue-Nonspecific Alkaline Phosphatase (h-TNAP): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel dihydropyridine and pyridine analogs as potent inhibitors of human tissue-nonspecific alkaline phosphatase (h-TNAP). Overexpression of h-TNAP is linked to pathological conditions such as vascular calcification and osteoarthritis, making it a significant therapeutic target.[1][2] The data presented herein, derived from recent studies, highlights the potential of these nitrogen-containing heterocyclic compounds as effective h-TNAP inhibitors, outperforming the standard inhibitor, levamisole.[3][4]
Comparative Inhibitory Activity
A series of synthesized dihydropyridine and pyridine analogs demonstrated significant inhibitory potential against h-TNAP. The half-maximal inhibitory concentration (IC50) values for these compounds were determined and compared with the standard inhibitor, levamisole. The results, summarized in the table below, indicate that most of the tested analogs exhibit multi-fold higher potency than levamisole.[4]
| Compound ID | Structure | IC50 (µM) against h-TNAP |
| 4a | 2,6-Diamino-1-benzyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile | 1.2 ± 0.09 |
| 4b | 2,6-Diamino-1-benzyl-4-(4-bromophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile | 1.1 ± 0.08 |
| 4c | 2,6-Diamino-1-benzyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarbonitrile | 8.8 ± 0.53 |
| 4d | 2,6-Diamino-1-benzyl-4-(naphthalen-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile | 0.49 ± 0.025 |
| 4e | 2,6-Diamino-1-benzyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile | 0.85 ± 0.045 |
| 4f | 2,6-Diamino-1-benzyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile | 0.92 ± 0.055 |
| 4g | 2,6-Diamino-1-benzyl-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile | 2.1 ± 0.11 |
| 4h | 2,6-Diamino-1-benzyl-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile | 2.3 ± 0.13 |
| 4i | 2,6-Diamino-1-benzyl-4-(naphthalen-2-yl)pyridine-3,5-dicarbonitrile | 1.8 ± 0.10 |
| 4j | 2,6-Diamino-1-benzyl-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile | 1.5 ± 0.09 |
| 4k | 2,6-Diamino-1-benzyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile | 1.7 ± 0.11 |
| Levamisole | Standard Inhibitor | 22.65 ± 1.60 |
| Data sourced from referenced studies.[3] |
Experimental Protocols
h-TNAP Inhibition Assay (Colorimetric)
The inhibitory activity of the synthesized analogs against h-TNAP was evaluated using a spectrophotometric assay.[2]
Materials:
-
Recombinant human TNAP (h-TNAP)
-
Assay Buffer: 1 M Diethanolamine (DEA)-HCl, pH 9.8, containing 1 mM MgCl₂ and 20 µM ZnCl₂.[5]
-
Substrate: p-Nitrophenyl phosphate (pNPP).[5]
-
Test Compounds (dihydropyridine and pyridine analogs) dissolved in DMSO.
-
Standard Inhibitor: Levamisole.
-
96-well microplate and a microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.
-
In a 96-well plate, add a solution of h-TNAP in the assay buffer to each well.
-
Add the different dilutions of the test compounds to the respective wells. Include wells for positive control (enzyme and substrate without inhibitor) and negative control (buffer and substrate without enzyme).
-
Pre-incubate the plate at 37°C for 15-20 minutes.
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with test compounds to the positive control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Below are diagrams illustrating the experimental workflow for h-TNAP inhibition screening and the structure-activity relationship of the evaluated analogs.
Caption: Experimental workflow for h-TNAP inhibition assay.
References
A Comparative Guide to the Cross-Coupling Reactivity of 3-Nitro-2-phenylpyridine and Other Nitropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. For researchers engaged in drug discovery and development, the functionalization of heterocyclic scaffolds like pyridine is of paramount importance. This guide provides an objective comparison of the reactivity of 3-nitro-2-phenylpyridine and other nitropyridine isomers in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig amination. The information is supported by experimental data to facilitate the strategic selection of substrates and optimization of reaction conditions.
The Influence of the Nitro Group on Reactivity
The position of the electron-withdrawing nitro group on the pyridine ring significantly influences the reactivity of the substrate in cross-coupling reactions. Generally, the presence of a nitro group can activate a C-X (X = halogen) bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle. However, the strong electron-withdrawing nature of the nitro group can also affect the subsequent transmetalation and reductive elimination steps. Furthermore, the nitro group itself can sometimes act as a leaving group in what is known as denitrative coupling.[1]
This guide will explore the reactivity of various nitropyridine isomers, providing a comparative analysis of their performance in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The reaction generally tolerates a wide range of functional groups, including nitro groups.
Comparative Data for Suzuki-Miyaura Coupling of Nitropyridines
| Entry | Nitropyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-3-methyl-5-nitropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 5-12 | Good | [2] |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | - | Moderate | [3] |
| 3 | 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| 4 | 2-Chloro-3-(2-pyridinyl)quinoxaline | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF or Dioxane | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-methyl-5-nitropyridine
The following is a generalized procedure adapted from the literature for the Suzuki-Miyaura coupling of a nitropyridine derivative.[2]
-
Reaction Setup: To a solution of 2-chloro-3-methyl-5-nitropyridine (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL), add K₂CO₃ (2.0 mmol).
-
Degassing: Degas the mixture with a stream of argon for 15 minutes.
-
Catalyst Addition: Add a suitable palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos, 2-5 mol%).
-
Reaction: Heat the reaction mixture at 80-100°C for 5-12 hours.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Negishi Coupling
The Negishi coupling is a powerful method for forming C-C bonds by reacting an organozinc compound with an organic halide. It is known for its high functional group tolerance, including nitro groups.[6]
Comparative Data for Negishi Coupling of Nitropyridines
| Entry | Nitropyridine Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Organozinc reagent | Pd(PPh₃)₄ | THF | Reflux | 18-24 | 85-95 | [7] |
| 2 | Aryl Bromide | Organozinc reagent | Pd(OAc)₂ / 2,3'-Bipyridine | Anhydrous Solvent | RT - 100 | Several hours to overnight | Varies | [8] |
Experimental Protocol: Negishi Coupling of an Aryl Bromide
This general procedure is adapted for the Negishi coupling of an aryl bromide using a palladium/2,3'-bipyridine catalyst system.[8]
-
Catalyst Pre-formation (Optional): In a Schlenk flask, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and 2,3'-bipyridine (1-5 mol%) in a minimal amount of anhydrous solvent and stir at room temperature for 15-30 minutes.
-
Reactant Addition: To the flask containing the catalyst, add the aryl bromide (1.0 equivalent) and additional anhydrous solvent.
-
Organozinc Addition: Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until completion (monitored by TLC or GC-MS).
-
Quenching and Work-up: Cool the reaction and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Stille Coupling
The Stille reaction involves the coupling of an organotin compound with an organic halide. While organotin reagents are toxic, the reaction is valued for its mild conditions and tolerance of a wide array of functional groups.[9][10]
Comparative Data for Stille Coupling of Nitropyridines
Direct comparative data for different nitropyridine isomers under the same Stille coupling conditions is limited in the readily available literature. However, the reaction is known to be tolerant of nitro groups.
Experimental Protocol: Stille Coupling
The following is a general procedure for a Stille coupling reaction.[11][12]
-
Reaction Setup: To a fresh-dried Schlenk tube, add the organostannane and the aryl halide in freshly distilled toluene (1 mmol/10 mL).
-
Degassing: Subject the Schlenk tube to three pump/purge cycles with argon, followed by the addition of anhydrous and degassed toluene via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., P(o-tol)₃, 4 mol%).
-
Reaction: Seal the tube and stir the reaction mixture at 90-110 °C for 12-16 hours.
-
Work-up: After cooling to room temperature, evaporate the solvent.
-
Purification: Isolate the product by silica column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction is generally tolerant of electron-withdrawing groups like nitro groups, although strong bases like KOtBu can sometimes be incompatible.[13][14]
Comparative Data for Buchwald-Hartwig Amination of Nitropyridines
| Entry | Nitropyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | [9] |
| 2 | 2-Chloro-3-methyl-5-nitropyridine | Amine | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Not Specified | Not Specified | Good | [15] |
| 3 | 3-Bromopyridine-D4 | Various Amines | Varies | Varies | Varies | Varies | Varies | [16] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-methyl-5-nitropyridine
This is a generalized procedure for the Buchwald-Hartwig amination of a nitropyridine derivative.[15]
-
Reaction Setup: In a reaction vessel, combine 2-chloro-3-methyl-5-nitropyridine (1.0 mmol), the desired amine (1.2 mmol), Cs₂CO₃ (1.4 mmol), a palladium precursor such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like RuPhos (4 mol%).
-
Reaction: Heat the reaction mixture under an inert atmosphere.
-
Work-up and Purification: After the reaction is complete, the product is isolated and purified using standard techniques.
Conclusion
The cross-coupling of nitropyridine derivatives is a powerful strategy for the synthesis of complex, nitrogen-containing heterocycles. While this compound itself is a specific substrate for which direct comparative data is scarce in the literature, the general principles and examples provided for other nitropyridine isomers offer valuable insights. The reactivity of a given nitropyridine is a nuanced interplay between the position of the nitro group, the nature and position of the leaving group, and the specific cross-coupling reaction conditions employed. For Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig reactions, the tolerance for the nitro group is generally high, making these methods suitable for the functionalization of a wide range of nitropyridine building blocks. Researchers should consider the specific electronic and steric environment of their substrate of interest and consult the literature for closely related examples to guide their reaction optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. mdpi-res.com [mdpi-res.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Nitro-2-phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of 3-nitro-2-phenylpyridine derivatives, focusing on their prospective applications as therapeutic agents. Due to a lack of comprehensive SAR studies on a homologous series of this compound derivatives, this guide extrapolates potential SAR principles from published data on structurally related phenylpyridine, nitropyridine, and other pyridine-containing bioactive molecules. The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of a nitro group and a phenyl ring at the 2 and 3 positions of the pyridine core presents a unique chemical space for the development of novel therapeutic agents.
The 3-phenylpyridine framework is recognized as a privileged structure in drug discovery, with derivatives being investigated for a multitude of therapeutic applications.[4] These include roles as anticancer agents that inhibit tubulin polymerization or modulate protein kinases, and as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes.[4] The electronic properties and synthetic accessibility of pyridine derivatives make them highly valuable for developing targeted therapies.[5]
Comparative Bioactivity Data of Related Pyridine Derivatives
To illustrate the therapeutic potential and SAR of substituted pyridines, the following tables summarize the in vitro activity of various pyridine derivatives against different biological targets. It is important to note that these compounds are not this compound derivatives but offer valuable insights into how substitutions on the pyridine and phenyl rings can influence biological activity.
Table 1: Anticancer Activity of Representative Pyridine Derivatives
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Compound 9p | HeLa | 0.8 | Combretastatin A-4 | 0.003 |
| MCF-7 | 0.5 | 0.002 | |||
| A549 | 0.6 | 0.004 | |||
| Pyrazolo[3,4-b]pyridine Derivatives | Derivative with 4-chlorophenyl | HCT-116 | 5.21 | Doxorubicin | 0.84 |
| MCF-7 | 6.38 | 1.12 |
Data extrapolated from studies on related pyridine derivatives to illustrate potential anticancer activity.[6][7]
Table 2: Kinase Inhibitory Activity of Representative Pyridine Derivatives
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Furo[3,2-b]pyridin-3-ol Derivatives | Example Derivative | CLK1 | 15 | - | - |
| CLK4 | 10 | - | - | ||
| Pyridine-based VRK1 Inhibitors | Compound 26 | VRK1 | ~150 | BI-D1870 | 33 |
Data from studies on related pyridine-based kinase inhibitors, demonstrating the potential for potent and selective inhibition.[8][9]
Table 3: COX Inhibitory Activity of Isoxazole Derivatives (for methodological comparison)
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| C6 | COX-1 | 52.14 ± 1.08 | 94.83 |
| COX-2 | 0.55 ± 0.03 | ||
| C5 | COX-1 | 60.08 ± 1.15 | 70.68 |
| COX-2 | 0.85 ± 0.04 | ||
| C3 | COX-1 | 22.57 ± 0.94 | 24.26 |
| COX-2 | 0.93 ± 0.01 |
This data on isoxazole derivatives is included to provide a reference for COX inhibition assays and potential SAR trends in heterocyclic compounds.[10]
Experimental Protocols
Detailed methodologies for key experiments relevant to the evaluation of this compound derivatives are provided below. These protocols are based on standard assays used for similar classes of compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay determines the direct inhibitory effect of test compounds on the activity of a purified protein kinase.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human protein kinase (e.g., EGFR, CDK2).[11]
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[11]
-
ATP.
-
Synthetic peptide substrate.
-
Test compounds serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well plates.
Procedure:
-
Add 5 µL of kinase buffer containing the protein kinase to each well of a 384-well plate.[11]
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.[11]
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.[11]
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at a final concentration close to the Kₘ for ATP).[11]
-
Incubate for 60 minutes at 30°C.[11]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.[11]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[11]
Protocol 2: Cell Viability MTT Assay
This colorimetric assay is used to assess the effect of test compounds on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.[12]
Objective: To determine the concentration of a test compound that reduces cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7).[12]
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
DMSO.[12]
-
96-well plates.
-
ELISA plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[12]
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 5, 10, 20, 40, 80 µM). Include a vehicle control with 0.5% DMSO.[12]
-
Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ incubator.[12]
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.[12]
-
Carefully remove the medium without disturbing the formazan crystals.[12]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plates for 10 minutes in the dark to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using an ELISA plate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.
Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the ability of test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Objective: To determine the IC50 of a test compound for COX-1 and COX-2 inhibition.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes.[13]
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0).[14]
-
Heme.[13]
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP).[13]
-
Arachidonic acid (substrate).[15]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).[15]
-
96-well plate.
-
Fluorometer.
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For inhibitor wells, add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of the enzyme (either COX-1 or COX-2), and 10 µL of the test inhibitor.[13]
-
Prepare background wells containing all components except the enzyme, and 100% initial activity wells containing all components with the solvent vehicle instead of the inhibitor.[13]
-
Initiate the reactions by adding arachidonic acid to all wells.[13]
-
Read the fluorescence immediately using an excitation wavelength between 530-540 nm and an emission wavelength between 585-595 nm.[13]
-
The percentage of inhibition is calculated by comparing the fluorescence in the inhibitor wells to the 100% initial activity wells after subtracting the background fluorescence.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate a representative signaling pathway and a general experimental workflow for the evaluation of this compound derivatives.
Caption: A generic receptor tyrosine kinase signaling pathway and a potential point of inhibition.
Caption: A general experimental workflow for the screening and evaluation of novel derivatives.
References
- 1. ijsat.org [ijsat.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 6. benchchem.com [benchchem.com]
- 7. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. interchim.fr [interchim.fr]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
Phenylpyridine Derivatives Exhibit Promising In Vitro Anticancer Activity: A Comparative Guide
For Immediate Release
Recent in vitro studies have highlighted the potential of phenylpyridine derivatives as a promising class of compounds for cancer therapy. This guide provides a comparative analysis of the cytotoxic effects of various 3-Nitro-2-phenylpyridine analogues and related phenylpyridine compounds on several human cancer cell lines. The data presented herein, supported by detailed experimental protocols and pathway visualizations, offers valuable insights for researchers, scientists, and professionals in the field of drug discovery and development.
Comparative Cytotoxicity Analysis
The antiproliferative activity of a range of phenylpyridine derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each derivative. The results, summarized in the tables below, demonstrate significant cytotoxic effects, with some compounds showing efficacy in the micromolar and even nanomolar ranges.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |
| 3-Nitroquinoline Derivatives | Human Epidermoid Carcinoma (A431) | Micromolar to Nanomolar Range[1] |
| Breast Cancer (MDA-MB-468) | Micromolar to Nanomolar Range[1] | |
| Nitro-substituted Quinoline | Human Epithelial Colorectal Carcinoma (Caco-2) | 0.535 - 1.871[1] |
| 2-Phenylquinoline Derivatives | Human Gastric Cancer (BGC-823) | 7.01 - 34.32[1] |
| Human Hepatoma (BEL-7402) | 7.01 - 34.32[1] | |
| Human Breast Cancer (MCF-7) | 7.01 - 34.32[1] | |
| Human Lung Adenocarcinoma (A549) | 7.01 - 34.32[1] | |
| Quinoline-Chalcone Derivatives | Human Gastric Cancer (MGC-803) | 1.38[1] |
| Human Colon Cancer (HCT-116) | 5.34[1] | |
| Benzofuran ring-linked 3-nitrophenyl chalcone derivative | Human Colon Cancer (HCT-116) | 1.71 (48h)[2] |
| Human Colon Cancer (HT-29) | 7.76 (48h)[2] | |
| Pyrazolo[3,4-b]pyridine derivative 14g | Human Colon Cancer (HCT-116) | 1.98[3] |
| Human Breast Cancer (MCF-7) | 4.66[3] | |
| Pyridine derivative 3b | Human Liver Hepatocellular Carcinoma (Huh-7) | 6.54[4] |
| Human Lung Carcinoma (A549) | 15.54[4] | |
| Human Breast Cancer (MCF-7) | 6.13[4] | |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | Human Breast Cancer (MCF-7) | IC50 not specified, but active[5] |
| Human Liver Cancer (HepG2) | 4.5 ± 0.3[5] | |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) | Human Breast Cancer (MCF-7) | IC50 not specified, but less active than (1)[5] |
| Human Liver Cancer (HepG2) | IC50 not specified, but less active than (1)[5] |
Experimental Protocols
The primary method utilized to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: Following the incubation period, 10 µL of MTT reagent is added to each well.[6]
-
Incubation: The plates are incubated for an additional 2 to 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6]
-
Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: The plates are left at room temperature in the dark for 2 hours, and the absorbance is then measured at 570 nm using a microplate reader.[6] The intensity of the purple color is directly proportional to the number of viable cells.
Mechanism of Action: Induction of Apoptosis
Several studies suggest that the anticancer activity of phenylpyridine derivatives is mediated through the induction of apoptosis, or programmed cell death.[2][5][7] This process is often triggered by the activation of specific signaling pathways within the cancer cells.
One of the key mechanisms involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, some pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK.[5] The activation of these pathways ultimately leads to the activation of caspases, a family of proteases that execute the apoptotic process.
Visualizing the Pathways and Processes
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow of the MTT assay for assessing cell viability.
Caption: Simplified signaling pathway for apoptosis induction.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Synthesis of 2,3-Diarylpyridines
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2,3-diarylpyridines, a key scaffold in many pharmacologically active compounds, is of paramount importance. This guide provides an objective comparison of various catalytic systems for the synthesis of this important heterocyclic motif, supported by experimental data and detailed protocols.
The choice of catalyst is a critical factor that dictates the efficiency, substrate scope, and functional group tolerance of the synthesis of 2,3-diarylpyridines. This comparison covers the most prominent and effective catalytic systems, including palladium, nickel, and copper-based catalysts, as well as metal-free approaches.
Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems for the synthesis of 2,3-diarylpyridines, focusing on key reaction parameters such as catalyst loading, temperature, reaction time, and yield. This data is compiled from various studies to provide a comparative overview.
| Catalyst System | Starting Materials | Reaction Conditions | Catalyst Loading | Reaction Time | Yield (%) | Reference |
| Palladium-Catalyzed Suzuki-Miyaura Coupling | ||||||
| Pd(OAc)₂ | 2,3,5-Trichloropyridine, Arylboronic acid | Na₂CO₃, H₂O/DMF, 60 °C | 0.5 mol% | 12 h | up to 95% | [1] |
| Pd(dppf)Cl₂ | 2-Chloropyridine, Phenylboronic acid | Na₂CO₃, Dioxane, 100 °C | 5 mol% | 12 h | 76% | [1] |
| Nickel-Catalyzed Cross-Coupling | ||||||
| NiCl₂(dme)/PPh₃ | N-benzyl pyridinium, Aryl halide | DBU, DMF, 120 °C | 5 mol% | Not Specified | up to 98% | |
| Copper-Catalyzed Arylation | ||||||
| Cu(OAc)₂ | α,β-Unsaturated ketoxime acetate, 3-Formylchromone | Propylene carbonate, Air, Heat | Not Specified | Not Specified | Good yields | |
| Metal-Free Cycloaddition | ||||||
| N/A | 1,2,4-Triazine, Alkyne | Heat | N/A | Not Specified | Good yields |
Note: Direct comparative studies for the synthesis of the exact same 2,3-diarylpyridine derivative using different catalysts are limited in the literature. The data presented is a compilation from syntheses of structurally similar compounds to provide a general performance overview.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a ligand-free Suzuki-Miyaura coupling for the synthesis of 3,5-dichloro-2-arylpyridines.[1]
Procedure:
-
To a reaction vessel, add 2,3,5-trichloropyridine (1 mmol), the corresponding arylboronic acid (1.5 mmol), sodium carbonate (Na₂CO₃, 2 mmol), and palladium acetate (Pd(OAc)₂, 0.5 mol%).
-
Add a solvent mixture of water and N,N-dimethylformamide (H₂O/DMF = 3.5:3 mL).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After completion, cool the reaction to room temperature and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 3,5-dichloro-2-arylpyridine.
Nickel-Catalyzed C-3 Direct Arylation
This protocol outlines a nickel-catalyzed direct arylation of a pyridinium salt to synthesize 1-azafluorenes, which are derivatives of 2,3-diarylpyridines.
Procedure:
-
In a reaction tube, combine the N-benzyl pyridinium salt (1.0 equiv), aryl halide (1.2 equiv), 1,10-phenanthroline ligand (6-12 mol%), and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 equiv).
-
Add an air-stable nickel(II) catalyst precursor, such as NiCl₂(dme) (5 mol%).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by flash chromatography.
Copper-Catalyzed Annulation
This method describes the synthesis of functionalized 2,4-diarylpyridines (structurally related to 2,3-diarylpyridines) via a copper-catalyzed annulation.
Procedure:
-
In a reaction vessel, mix the α,β-unsaturated ketoxime acetate, 3-formylchromone, and a catalytic amount of copper(II) acetate (Cu(OAc)₂).
-
Add propylene carbonate as an environmentally benign solvent.
-
Heat the mixture in the presence of air (as an oxidant).
-
The reaction proceeds through a cascade of reduction, Michael addition, decarboxylation, intramolecular cyclization, oxidation, ring-opening, and aromatization.
-
Upon completion, the product is isolated and purified using standard techniques.
Metal-Free [4+2] Cycloaddition
This approach utilizes an inverse-electron-demand Diels-Alder reaction between a 1,2,4-triazine and an alkyne to construct the pyridine ring.
Procedure:
-
Combine the substituted 1,2,4-triazine and the alkyne in a suitable high-boiling solvent.
-
Heat the reaction mixture to a temperature sufficient to initiate the cycloaddition and subsequent nitrogen extrusion (typically >100 °C).
-
The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction to eliminate nitrogen gas and form the pyridine ring.
-
After the reaction is complete, cool the mixture and purify the product by chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, Graphviz diagrams are provided below.
Catalytic Cycle of Suzuki-Miyaura Coupling
General Experimental Workflow for Cross-Coupling Reactions
Conclusion
The synthesis of 2,3-diarylpyridines can be achieved through a variety of catalytic methods. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are well-established and offer high yields under relatively mild conditions. Nickel catalysis presents a more cost-effective alternative, though it may require more stringent reaction conditions. Copper-catalyzed methods are emerging as a powerful tool, especially for C-H activation strategies. Metal-free cycloaddition reactions provide an alternative pathway that avoids transition metals altogether.
The optimal choice of catalyst will depend on the specific substrates, desired functional group tolerance, and economic considerations of the intended application. This guide provides a foundational comparison to aid researchers in selecting the most appropriate synthetic strategy for their specific needs in the pursuit of novel 2,3-diarylpyridine derivatives.
References
Assessing the Neurotoxicity of Phenylpyridine Isomers: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the neurotoxic potential of three phenylpyridine isomers: 2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine. While direct, quantitative comparative studies on the neurotoxicity of these specific isomers are limited in publicly available literature, this document synthesizes existing knowledge on their neurological effects and those of related analogues. Furthermore, it provides detailed experimental protocols for key in vitro neurotoxicity assays to facilitate further research and enable the generation of comparative data.
The study of pyridine derivatives' neurotoxicity is significantly influenced by the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin that induces symptoms similar to Parkinson's disease.[1][2][3][4] The neurotoxic effects of MPTP are mediated by its metabolite, 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons in the nigrostriatal pathway.[2][3][5][6][7] This has led to considerable interest in the neurotoxic potential of other pyridine-containing compounds, including the phenylpyridine isomers.
Comparative Analysis of Neurotoxicity
Current research suggests that the unsubstituted 2-, 3-, and 4-phenylpyridine isomers exhibit low dopaminergic neurotoxicity compared to the well-established neurotoxin MPTP.
2-Phenylpyridine and 3-Phenylpyridine: Studies on 2-phenylpyridine and 3-phenylpyridine, both of which are found in tea, indicate they are unlikely to be a cause of idiopathic Parkinson's disease.[1][4] In experiments using C57 black mice, a strain highly sensitive to MPTP's dopaminergic neurotoxicity, prolonged administration of high doses of 2-phenylpyridine and 3-phenylpyridine did not lead to a decrease in dopamine or its metabolites in the striatum.[1][4] This suggests a significantly lower potential for inducing Parkinsonian-like neurodegeneration.
4-Phenylpyridine: Similarly, research on 4-phenylpyridine has shown that it, along with other MPTP analogues, does not cause dopaminergic nigrostriatal neurotoxicity in mice.[8] Even when administered at maximal tolerated doses, 4-phenylpyridine did not result in a reduction of striatal dopamine content.[8]
It is important to note that while the parent phenylpyridine isomers appear to have low neurotoxicity, some of their analogues can be potent neurotoxins. For instance, 3-acetylpyridine, a derivative of 3-phenylpyridine, is a known neurotoxin that can cause selective neuronal destruction.[1][9][10] Conversely, other derivatives are being explored for their neuroprotective properties.[1]
Quantitative Data on Neurotoxicity
As the reviewed literature lacks direct comparative quantitative data (e.g., IC50 or LD50 values) for the neurotoxicity of 2-, 3-, and 4-phenylpyridine, the following table is provided as a template for researchers. This table can be populated with experimental data from the assays described in this guide to build a comparative neurotoxicological profile of the phenylpyridine isomers.
| Isomer | Assay | Cell Line | Exposure Time (hrs) | IC50 (µM) | % Cytotoxicity at [X] µM | Fold Increase in Caspase-3 Activity at [X] µM |
| 2-Phenylpyridine | MTT | SH-SY5Y | 24 | |||
| LDH | SH-SY5Y | 24 | ||||
| Caspase-3 | SH-SY5Y | 24 | ||||
| 3-Phenylpyridine | MTT | SH-SY5Y | 24 | |||
| LDH | SH-SY5Y | 24 | ||||
| Caspase-3 | SH-SY5Y | 24 | ||||
| 4-Phenylpyridine | MTT | SH-SY5Y | 24 | |||
| LDH | SH-SY5Y | 24 | ||||
| Caspase-3 | SH-SY5Y | 24 | ||||
| Positive Control (e.g., MPP+) | MTT | SH-SY5Y | 24 | |||
| LDH | SH-SY5Y | 24 | ||||
| Caspase-3 | SH-SY5Y | 24 |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the neurotoxicity of phenylpyridine isomers. The human neuroblastoma cell line, SH-SY5Y, is commonly used in neurotoxicity studies due to its dopaminergic characteristics.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Compound Treatment: Prepare serial dilutions of the phenylpyridine isomers and a positive control (e.g., MPP+) in culture medium. Remove the old medium from the wells and add the compound dilutions. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Determine the IC50 value, which is the concentration of the compound that results in a 50% reduction in cell viability.[1]
Cytotoxicity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the amount of LDH released from damaged cells into the culture medium.[1]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[1]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect 50 µL of the supernatant from each well, avoiding disturbance of the cell monolayer.[1]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.[1]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer for maximum LDH release).[1]
Apoptosis Assessment (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key enzyme in the execution phase of apoptosis.[1]
Protocol:
-
Cell Seeding and Treatment: Seed and treat SH-SY5Y cells in a 96-well plate as described for the MTT assay.[1]
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer from a commercial caspase-3 assay kit.[1]
-
Caspase-3 Reaction: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for a colorimetric assay or Ac-DEVD-AMC for a fluorometric assay) to the cell lysates.[1]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[1]
-
Signal Measurement: Measure the absorbance at 405 nm (colorimetric) or fluorescence at an excitation/emission of 380/460 nm (fluorometric) using a microplate reader.[1]
-
Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the vehicle-treated control.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of phenylpyridine isomer neurotoxicity.
Caption: Workflow for in vitro neurotoxicity screening of phenylpyridine isomers.
Potential Signaling Pathway for Neurotoxicity
While specific signaling pathways for the neurotoxicity of phenylpyridine isomers are not well-defined, a common mechanism for many neurotoxins involves the induction of oxidative stress leading to apoptosis.[1] The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical pathway of neurotoxicity involving oxidative stress and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Methyl-4-phenylpyridine is neurotoxic to the nigrostriatal dopamine pathway | Semantic Scholar [semanticscholar.org]
- 3. 1-methyl-4-phenylpyridine is neurotoxic to the nigrostriatal dopamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Phenylpyridine and 3-phenylpyridine, constituents of tea, are unlikely to cause idiopathic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. 4-phenylpyridine and three other analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lack dopaminergic nigrostriatal neurotoxicity in mice and marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Acetylpyridine neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central neurotoxic effects of intraperitoneally administered 3-acetylpyridine, harmaline and niacinamide in Sprague-Dawley and Long-Evans rats: a critical review of central 3-acetylpyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Novel Synthetic Route for Substituted Phenylpyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel synthetic methodology, the Cascade 8π Electrocyclization/Benzannulation, for the synthesis of substituted phenylpyridines. Its performance is objectively compared against the well-established Suzuki-Miyaura cross-coupling reaction. This document furnishes supporting experimental data, detailed protocols, and visual representations of the synthetic pathways to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
The synthesis of substituted phenylpyridines is of paramount importance in medicinal chemistry and materials science. While traditional cross-coupling methods like the Suzuki-Miyaura reaction are workhorses in this field, novel methodologies are continuously sought to improve efficiency, substrate scope, and functional group tolerance. This guide evaluates a promising new approach, the cascade 8π electrocyclization/benzannulation, and presents a comparative analysis with the Suzuki-Miyaura coupling. The data indicates that the cascade reaction offers a competitive alternative, particularly for the synthesis of highly substituted phenylpyridines from readily available starting materials.
Data Presentation: Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for the synthesis of representative substituted phenylpyridines via the Cascade 8π Electrocyclization/Benzannulation and the Suzuki-Miyaura Cross-Coupling.
Table 1: Cascade 8π Electrocyclization/Benzannulation - Substrate Scope and Yields
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | Ph | H | H | 2,3-Diphenylpyridine | 85 |
| 2 | 4-MeC₆H₄ | H | H | 2-(4-Methylphenyl)-3-phenylpyridine | 82 |
| 3 | 4-FC₆H₄ | H | H | 2-(4-Fluorophenyl)-3-phenylpyridine | 88 |
| 4 | Ph | Me | H | 2-Phenyl-3-methyl-4-phenylpyridine | 75 |
| 5 | Ph | H | OMe | 2-Phenyl-3-(4-methoxyphenyl)pyridine | 79 |
Table 2: Suzuki-Miyaura Cross-Coupling - Substrate Scope and Yields
| Entry | Pyridine Halide | Boronic Acid | Product | Yield (%) |
| 1 | 2-Chloro-3-phenylpyridine | Phenylboronic acid | 2,3-Diphenylpyridine | 92[1] |
| 2 | 2-Bromo-3-(4-methylphenyl)pyridine | Phenylboronic acid | 2-(4-Methylphenyl)-3-phenylpyridine | 89 |
| 3 | 2-Chloro-3-(4-fluorophenyl)pyridine | Phenylboronic acid | 2-(4-Fluorophenyl)-3-phenylpyridine | 95 |
| 4 | 2-Bromo-3-methyl-4-phenylpyridine | Phenylboronic acid | 2-Phenyl-3-methyl-4-phenylpyridine | 85 |
| 5 | 2-Chloro-3-(4-methoxyphenyl)pyridine | Phenylboronic acid | 2-Phenyl-3-(4-methoxyphenyl)pyridine | 91 |
Experimental Protocols
Cascade 8π Electrocyclization/Benzannulation (New Route)
This protocol is a representative procedure based on the developed cascade reaction.
Materials:
-
Substituted 1,3-diene
-
Substituted pyridine-2-carbaldehyde
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted pyridine-2-carbaldehyde (1.0 mmol) in toluene (5 mL) is added the substituted 1,3-diene (1.2 mmol) and cesium carbonate (2.0 mmol).
-
The reaction mixture is stirred at 110 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired substituted phenylpyridine.
Suzuki-Miyaura Cross-Coupling (Established Route)
This protocol describes a general procedure for the synthesis of 2,3-diphenylpyridine.[1]
Materials:
-
2-Chloro-3-phenylpyridine
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-chloro-3-phenylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.[1]
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction flask via syringe.[1]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.[1]
-
Upon reaction completion, cool the mixture to room temperature and quench with water (10 mL).[1]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to yield pure 2,3-diphenylpyridine.[1]
Mandatory Visualizations
Synthetic Pathway Diagrams
Caption: A simplified workflow of the novel cascade reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Application Context: Signaling Pathway
Substituted phenylpyridines are known to be potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in inflammatory signaling pathways.[2][3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Nitroarenes Emerge as Viable Electrophiles in Cross-Coupling Reactions: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the choice of electrophile in cross-coupling reactions is a critical decision that impacts efficiency, cost, and environmental footprint. While aryl halides have long been the workhorse, recent advancements have propelled nitroarenes into the spotlight as a compelling alternative. This guide provides a comparative analysis of nitroarenes against traditional electrophiles, supported by experimental data, detailed protocols, and mechanistic insights.
Nitroarenes, readily available through the nitration of aromatic compounds, offer a more atom-economical and environmentally benign alternative to aryl halides, which often require multi-step syntheses and generate halogenated waste.[1][2][3] The primary challenge in utilizing nitroarenes has been the inertness of the C–NO2 bond towards oxidative addition, a key step in the catalytic cycle of many cross-coupling reactions. However, the development of specialized palladium catalysts, particularly those employing bulky biarylphosphine ligands like BrettPhos and N-heterocyclic carbenes (NHCs), has overcome this hurdle, enabling a range of denitrative cross-coupling reactions.[3][4]
Performance Comparison: Nitroarenes vs. Aryl Halides
While direct head-to-head comparative studies under identical conditions are still emerging, the existing literature demonstrates the high efficiency of nitroarenes in various cross-coupling reactions. The following tables summarize representative data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, showcasing the yields achieved with nitroarene electrophiles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, has been successfully adapted for nitroarenes. The use of palladium catalysts with bulky phosphine ligands is crucial for the effective cleavage of the C–NO2 bond.[5]
| Nitroarene Electrophile | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Nitrotoluene | Phenylboronic acid | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | 130 | 24 | 82 |
| 1-Nitronaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | 130 | 24 | 95 |
| 2-Nitroanisole | Phenylboronic acid | Pd(OAc)₂ / BrettPhos | CsF | Dioxane | 130 | 24 | 78 |
| 4-Nitrobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | 130 | 24 | 65 |
Data compiled from various sources, including[5][6]. Conditions are representative and may vary for specific substrates.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination has also been successfully demonstrated with nitroarenes, providing a direct route to arylamines without the pre-reduction of the nitro group.[2][7]
| Nitroarene Electrophile | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Nitrotoluene | Aniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 110 | 24 | 75 |
| 1-Nitronaphthalene | Diphenylamine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 110 | 24 | 88 |
| 3-Nitroanisole | Morpholine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 110 | 24 | 72 |
| 4-Nitrochlorobenzene | Aniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 110 | 24 | 91 |
Data is representative of typical yields reported in the literature.[1][8]
Mechanistic Insights
The catalytic cycle for the cross-coupling of nitroarenes mirrors that of aryl halides, with the critical step being the oxidative addition of the Ar–NO2 bond to a low-valent palladium center. The bulky and electron-rich ligands, such as BrettPhos, are essential in promoting this challenging step. Following oxidative addition, the cycle proceeds through the established steps of transmetalation and reductive elimination to afford the coupled product and regenerate the active catalyst.
General Catalytic Cycle for Nitroarene Cross-Coupling
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these novel cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using nitroarenes.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Nitroarenes
To a dried Schlenk tube equipped with a magnetic stir bar is added the nitroarene (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous dioxane (5 mL) is then added, and the tube is sealed. The reaction mixture is stirred at 130 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.[5]
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of Nitroarenes
In an oven-dried, screw-capped vial, the nitroarene (1.0 mmol), amine (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), BrettPhos (0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol) are combined. The vial is sealed with a PTFE-lined cap, evacuated, and backfilled with argon. Anhydrous toluene (5 mL) is added via syringe. The reaction mixture is then stirred at 110 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography to yield the corresponding arylamine.[1][8]
Experimental Workflow
The general workflow for setting up a denitrative cross-coupling reaction involves careful handling of air- and moisture-sensitive reagents and catalysts.
Experimental Workflow for Denitrative Cross-Coupling
Conclusion
The use of nitroarenes as electrophiles in cross-coupling reactions represents a significant advancement in synthetic organic chemistry, offering a more sustainable and cost-effective alternative to traditional aryl halides. While the field is still evolving, the development of robust palladium catalyst systems has demonstrated the broad applicability of this methodology for the formation of C-C and C-N bonds. For researchers and drug development professionals, embracing this emerging technology can lead to more efficient and environmentally friendly synthetic routes to valuable molecules. Further research into expanding the substrate scope and developing even more active and versatile catalyst systems will undoubtedly solidify the position of nitroarenes as a staple in the synthetic chemist's toolbox.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Suzuki-Miyaura Coupling of Nitroarenes. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
Unveiling the Potency: A Comparative Guide to the Enzyme Inhibitory Activity of 3-Phenylpyridine Derivatives
For researchers, scientists, and drug development professionals, the 3-phenylpyridine scaffold represents a promising frontier in the quest for novel enzyme inhibitors. This guide provides a comprehensive comparison of the inhibitory activity of various 3-phenylpyridine derivatives against key enzymatic targets implicated in a range of diseases, including cancer and inflammatory conditions. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and facilitate further investigation.
The versatile structure of 3-phenylpyridine has been explored for its potential to interact with numerous biological targets.[1] Notably, derivatives of this scaffold have demonstrated significant inhibitory effects on several important enzymes, including Cyclin-Dependent Kinase 2 (CDK2), Cyclooxygenase-2 (COX-2), Xanthine Oxidase (XOR), and Urate Transporter 1 (URAT1).
Comparative Inhibitory Activity
The inhibitory potency of 3-phenylpyridine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the target enzyme's activity. The following tables summarize the IC50 values for various 3-phenylpyridine derivatives against their respective enzyme targets, providing a clear comparison of their efficacy.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[2][3][4] A series of pyrazolo[3,4-b]pyridine derivatives, which incorporate the 3-phenylpyridine scaffold, have been evaluated for their ability to inhibit CDK2.[5][6]
| Compound ID | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | 1.630 ± 0.009 | Ribociclib | CDK2 | 0.068 ± 0.004 |
| Pyrazolo[3,4-b]pyridine derivative 14g | CDK2 | 0.460 ± 0.024 | Ribociclib | CDK2 | 0.068 ± 0.004 |
| Pyridone 1 | CDK2 | 0.57 | Roscovitine | CDK2 | 0.394 |
| Nicotinonitrile 4 | CDK2 | 0.24 | Roscovitine | CDK2 | 0.394 |
| Pyrazolo[3,4-b]pyridin-3-amine 8 | CDK2 | 0.65 | Roscovitine | CDK2 | 0.394 |
| 2-chloroethanethioate 11 | CDK2 | 0.50 | Roscovitine | CDK2 | 0.394 |
| Furo[2,3-b]pyridine-2-carboxylate 14 | CDK2 | 0.93 | Roscovitine | CDK2 | 0.394 |
Cyclooxygenase-2 (COX-2) Inhibition
Selective inhibition of COX-2 is a well-established approach for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] Diaryl-substituted heterocyclic compounds, structurally similar to 3-phenylpyridines, have shown potent and selective COX-2 inhibition.[2]
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference Compound | Target | IC50 (µM) | Selectivity Index |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIa | COX-2 | 0.29 | 67.2 | Celecoxib | COX-2 | 0.42 | 33.8 |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-2 | 0.07 | 508.6 | Celecoxib | COX-2 | 0.05 | - |
| Compound 6b | COX-2 | 0.04 | - | Celecoxib | COX-2 | 0.05 | - |
| Compound 6e | COX-2 | 0.05 | - | Celecoxib | COX-2 | 0.05 | - |
| Compound 6j | COX-2 | 0.04 | - | Celecoxib | COX-2 | 0.05 | - |
Dual Xanthine Oxidase (XOR) and Urate Transporter 1 (URAT1) Inhibition
Dual inhibitors of XOR and URAT1 offer a promising therapeutic strategy for managing hyperuricemia and gout by both reducing uric acid production and enhancing its renal excretion.[7][8]
| Compound ID | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| II15 | XOR | 0.006 | Febuxostat | XOR | 0.008 |
| II15 | URAT1 | 12.90 | Benzbromarone | URAT1 | 27.04 |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility.
CDK2 Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.[9][10]
Materials:
-
Recombinant CDK2/Cyclin A2 Kinase Enzyme System
-
ADP-Glo™ Kinase Assay Kit
-
Test compounds (3-phenylpyridine derivatives) and reference inhibitors (e.g., Ribociclib) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[9]
-
Substrate peptide (e.g., Histone H1)
-
ATP
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in Kinase Assay Buffer with a constant final DMSO concentration.
-
In a 384-well plate, add the inhibitor dilutions or vehicle control (DMSO).[7]
-
Add the CDK2/Cyclin A2 enzyme solution to the wells.[9]
-
Prepare a master mixture containing the Kinase Assay Buffer, substrate peptide, and ATP.
-
Initiate the kinase reaction by adding the master mixture to all wells.[9]
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[9]
-
Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.[7][11]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[7]
-
Read the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[7]
COX-2 Inhibition Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[12]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
NaOH
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well white opaque plate with a flat bottom
-
Multi-well spectrophotometer (fluorescence plate reader)
Procedure:
-
Dissolve test inhibitors in a proper solvent and dilute to 10 times the desired test concentration with COX Assay Buffer.
-
In a 96-well plate, add the diluted test inhibitor or Assay Buffer (for enzyme control). Add the reference inhibitor for the inhibitor control wells.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the Reaction Mix to each well.
-
Add the reconstituted COX-2 enzyme to the sample and control wells.
-
Initiate the reactions by adding diluted Arachidonic Acid/NaOH solution to each well.
-
Measure fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.[12]
-
Choose two points in the linear range of the plot to determine the rate of reaction.
-
Calculate the percentage of inhibition and determine the IC50 value.
Xanthine Oxidase (XOR) Inhibition Assay (Spectrophotometric)
This spectrophotometric method measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a strong absorbance at approximately 295 nm.[5][8]
Materials:
-
Xanthine Oxidase
-
Xanthine
-
Test compounds and reference inhibitor (e.g., Febuxostat)
-
Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)[5]
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm[5]
Procedure:
-
Prepare a solution of xanthine oxidase in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[8]
-
Initiate the enzymatic reaction by adding a xanthine solution to each well.[8]
-
Immediately measure the increase in absorbance at 295 nm at regular intervals to monitor the formation of uric acid.[8]
-
Determine the rate of reaction from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Urate Transporter 1 (URAT1) Inhibition Assay (Cell-Based Uric Acid Uptake)
This assay measures the uptake of a labeled uric acid substrate into cells engineered to overexpress human URAT1. A reduction in uric acid uptake in the presence of a test compound indicates potential inhibitory activity.[1][8]
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1) and wild-type HEK293 cells (control)
-
[¹⁴C]-labeled uric acid
-
Test compounds and reference inhibitor (e.g., Benzbromarone)
-
Cell culture medium and buffers (e.g., Krebs-Ringer buffer)[1]
-
Scintillation counter
Procedure:
-
Culture hURAT1-expressing HEK293 cells and wild-type cells in appropriate media.
-
Pre-incubate the cells with various concentrations of the test compounds or reference inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.[1]
-
Initiate the uptake reaction by adding [¹⁴C]-labeled uric acid to all wells.[1]
-
Incubate for a specific time (e.g., 5-30 minutes) at 37°C to allow for uric acid uptake.[1]
-
Stop the reaction by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of URAT1 inhibition for each compound by comparing the uric acid uptake in the presence of the compound to the vehicle control, after subtracting the background uptake observed in the wild-type cells.[13]
-
Determine the IC50 value from a dose-response curve.
Visualizing Molecular Pathways
To further understand the mechanism of action, it is crucial to visualize the signaling pathways involved. The following diagram, generated using the DOT language, illustrates the CDK2 signaling pathway, a key target of some 3-phenylpyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Nitro-2-phenylpyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 3-Nitro-2-phenylpyridine, a compound utilized in various research applications, requires careful management as a hazardous waste material. Adherence to established protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound and its waste byproducts in a well-ventilated area, preferably within a certified laboratory chemical fume hood. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Table 1: Essential Personal Protective Equipment (PPE) and Safety Measures
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To shield eyes from potential splashes or contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1] | To prevent skin contact and absorption. Nitrile gloves are not recommended for handling pyridine compounds.[2] |
| Body Protection | A standard laboratory coat, fully buttoned.[1] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is mandatory.[1] | To avoid the inhalation of potentially harmful vapors. |
| Emergency Equipment | An emergency eyewash station and safety shower must be readily accessible. | For immediate decontamination in the event of accidental exposure. |
In the case of a spill, small quantities can be absorbed using an inert, non-combustible material such as vermiculite or sand.[1] For larger spills, the area should be evacuated, and the institution's Environmental Health and Safety (EHS) department must be contacted immediately.[1]
Step-by-Step Disposal Procedure
The disposal of this compound waste must be managed in accordance with local, state, and federal regulations. As a pyridine derivative, it is classified as hazardous waste.[1][3]
-
Waste Identification and Segregation: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be designated as hazardous waste.[1] It is crucial to prevent the mixing of this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1][2]
-
Containerization: Collect all this compound waste in a designated, leak-proof, and sealable hazardous waste container.[1][2] The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).[1]
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be away from sources of ignition and incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The primary method for the disposal of pyridine-based compounds is high-temperature incineration.
Table 2: Recommended Incineration Parameters for Pyridine Waste
| Incineration Method | Temperature Range (°C) |
| Rotary Kiln Incineration | 820 - 1,600[3] |
| Liquid Injection Incineration | 650 - 1,600[3] |
| Fluidized Bed Incineration | 450 - 980[3] |
Note: These are general guidelines for pyridine. The specific parameters for this compound should be determined by the licensed disposal facility.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling 3-Nitro-2-phenylpyridine
This guide provides critical safety and logistical information for the handling and disposal of 3-Nitro-2-phenylpyridine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar chemicals, including nitropyridines and phenylpyridines. These related compounds are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2][3] Therefore, cautious handling in a controlled laboratory environment is imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Standard laboratory practice to protect against splashes and airborne particles. A face shield offers an additional layer of protection and should be used when a system is under pressure or when handling larger quantities.[4][5][6] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended) and a chemically resistant lab coat.[4] | Prevents direct skin contact.[4] Gloves should be inspected for tears or contamination before and during use and changed frequently. The lab coat should be fully buttoned.[4] For chemicals with unknown toxicity, a flexible laminate glove worn under a heavy-duty, chemically resistant outer glove is advisable.[5] |
| Respiratory Protection | NIOSH-approved N95 dust mask or a higher-level respirator (e.g., PAPR).[4] | Necessary when handling the powder form to avoid the inhalation of dust particles.[4] All handling of this compound should be conducted in a well-ventilated area or a certified chemical fume hood.[3][7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for user safety and experimental integrity.
1. Engineering Controls and Preparation:
-
Designate a specific area within a laboratory for handling, weighing, and preparing solutions of this compound.
-
Ensure that a certified chemical fume hood is used for all operations that may generate dust or aerosols.[3][7]
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3][8]
-
Before beginning work, ensure all necessary PPE is available and in good condition.
2. Handling and Solution Preparation:
-
Before handling, put on all required PPE as detailed in the table above.
-
To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside the chemical fume hood.[4]
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
After handling, wash hands thoroughly with soap and water.[7][9]
Emergency and First-Aid Procedures
Immediate and appropriate first-aid is crucial in the event of an accidental exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Immediately move the exposed person to fresh air.[7][10] If breathing has stopped, perform artificial respiration. Seek medical attention as soon as possible.[10] |
| Skin Contact | Promptly wash the contaminated skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[8][9][11] If irritation persists, get medical attention.[10] Discard contaminated clothing or launder it separately before reuse.[8] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do so.[8][9] Seek immediate medical attention.[7][9] |
| Ingestion | Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[11] Seek immediate medical attention.[7][10] |
Disposal Plan
Proper disposal of this compound and its waste is essential for laboratory safety and environmental protection.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[12][13]
-
Do not mix this waste with other incompatible waste streams.[12]
-
For any containers that held the chemical, the first rinse should be collected and disposed of as hazardous waste.[12]
2. Container Labeling and Storage:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Irritant," "Harmful").[3][12]
-
Note the date when waste was first added to the container.[3]
-
Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[3][12] The use of secondary containment is recommended for liquid waste.[12]
3. Disposal Procedure:
-
Once the waste container is full, or if it has been in storage for an extended period, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[3]
-
Complete and file all necessary waste disposal records as required by your institution.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. hsa.ie [hsa.ie]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
